molecular formula C10H6ClF3N2O2 B069758 Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate CAS No. 175277-73-3

Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Cat. No.: B069758
CAS No.: 175277-73-3
M. Wt: 278.61 g/mol
InChI Key: PMDLSQHFIADYJD-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate is a high-value, multifunctional chemical building block specifically designed for advanced organic synthesis and medicinal chemistry research. This compound features a highly substituted pyridine core, integrating several key functional groups: an ester moiety for further hydrolysis or amidation, a chlorine atom suitable for nucleophilic substitution (e.g., with amines or thiols), an electron-withdrawing nitrile group that influences the electronic properties of the ring, and a metabolically stable trifluoromethyl group known to enhance lipophilicity and bioavailability in drug candidates. Its primary research application is as a pivotal synthetic intermediate in the construction of complex heterocyclic systems, particularly in the development of pharmaceutical agents targeting kinases, GPCRs, and other enzymes. The presence of the trifluoromethyl group makes it an especially valuable scaffold for creating analogs with improved metabolic stability and binding affinity. Researchers utilize this compound to expedite the synthesis of novel compound libraries for high-throughput screening and to develop potential candidates for therapeutic areas such as oncology, inflammation, and central nervous system (CNS) disorders. Handle with care in a well-ventilated laboratory setting.

Properties

IUPAC Name

ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6ClF3N2O2/c1-2-18-9(17)6-3-5(4-15)8(11)16-7(6)10(12,13)14/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDLSQHFIADYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371880
Record name Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate
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Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-73-3
Record name Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate
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Foundational & Exploratory

Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Herein, we detail its fundamental physicochemical properties, explore a validated, large-scale synthesis methodology with mechanistic insights, and discuss its strategic application in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this valuable intermediate.

Introduction: A Trifunctional Heterocyclic Scaffold

This compound is a highly functionalized pyridine derivative. Its structure is distinguished by the strategic placement of four distinct reactive and modulating groups: a chloro atom, a cyano group, a trifluoromethyl (CF3) moiety, and an ethyl ester. This unique combination makes it an exceptionally versatile precursor in the synthesis of complex pharmaceutical agents. The trifluoromethyl group is of particular importance in drug design for its ability to enhance metabolic stability, binding affinity, and cell membrane permeability. The chloro and cyano groups offer versatile handles for further chemical modification and molecular scaffolding. This guide will serve as a senior application scientist's perspective on the core attributes and practical utility of this compound.

Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, experimental reproducibility, and safety. The definitive CAS number for this compound is 175277-73-3 [1][2].

Chemical Structure Diagram

Caption: Chemical structure of this compound.

The compound's key properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 175277-73-3[1][2]
Molecular Formula C₁₀H₆ClF₃N₂O₂[1]
Molecular Weight 278.62 g/mol
Synonyms 2-Chloro-5-(ethoxycarbonyl)-6-(trifluoromethyl)nicotinonitrile, Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate[1]
Physical Form Beige Solid
Purity 95% - 99%[1]
Storage Temperature Room Temperature
InChI Key PMDLSQHFIADYJD-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The synthesis of highly functionalized pyridines, particularly those containing a trifluoromethyl group, is a significant challenge in process chemistry. A robust and scalable synthesis for the analogous methyl ester, methyl 6-chloro-5-(trifluoromethyl)nicotinate, has been developed, which provides a validated pathway applicable to the target ethyl ester.[3] This process centers on the trifluoromethylation of an aryl iodide precursor using an inexpensive and readily available reagent system.

The key transformation involves reacting an ethyl 6-chloro-5-iodonicotinate precursor with a trifluoromethyl source. An effective system utilizes methyl chlorodifluoroacetate (MCDFA) in the presence of potassium fluoride (KF) and copper(I) iodide (CuI).[3]

Causality of Reagent Choice:

  • Ethyl 6-chloro-5-iodonicotinate (Precursor): The iodide is an excellent leaving group, making the 5-position of the pyridine ring susceptible to nucleophilic-like substitution by the trifluoromethyl group under these reaction conditions.

  • MCDFA/KF System: This combination serves as an in-situ generator of the difluorocarbene, which is then fluorinated to form a reactive trifluoromethyl species. This approach is significantly more cost-effective and safer for large-scale production compared to using gaseous CF₃I or other expensive trifluoromethylating agents.[3]

  • Copper(I) Iodide (CuI): CuI is a crucial catalyst. It is believed to form a Cu-CF₃ intermediate, which then participates in a cross-coupling reaction with the aryl iodide to deliver the trifluoromethyl group to the pyridine ring.[3]

Synthesis Workflow Diagram

G start Start: Ethyl 6-chloro-5- iodonicotinate Precursor reactor Reaction Vessel (e.g., Hastelloy Reactor) start->reactor reagents Reagents: - Methyl Chlorodifluoroacetate (MCDFA) - Potassium Fluoride (KF) - Copper(I) Iodide (CuI) - NMP (Solvent) reagents->reactor conditions Process Conditions: - Temperature: ~120 °C - Gradual addition of MCDFA reactor->conditions workup Aqueous Workup & Extraction reactor->workup purification Purification (e.g., Crystallization or Column Chromatography) workup->purification product Final Product: Ethyl 6-chloro-5-cyano-2- (trifluoromethyl)nicotinate purification->product

Caption: Scalable synthesis workflow for trifluoromethylation of a pyridine core.

Exemplary Synthesis Protocol

This protocol is adapted from established procedures for the analogous methyl ester and should be considered a representative method.[3]

  • Vessel Charging: To an appropriately sized reactor (e.g., 50 L Hastelloy reactor for kilogram scale), charge the starting material, ethyl 6-chloro-5-iodonicotinate, along with the catalyst, Copper(I) Iodide (CuI), potassium fluoride (KF), and the solvent, N-Methyl-2-pyrrolidone (NMP).

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen or argon, to remove oxygen and moisture, which can interfere with the catalytic cycle.

  • Heating: Heat the reaction mixture to the target temperature of approximately 120°C with vigorous stirring.

  • Reagent Addition: Begin the gradual, controlled addition of the trifluoromethylating agent, methyl chlorodifluoroacetate (MCDFA), to the heated mixture. Self-Validating Insight: A slow addition rate is critical to control the exotherm of the reaction and to maintain a steady concentration of the reactive trifluoromethylating species, maximizing yield and minimizing side-product formation.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method, such as HPLC or LC-MS, until the starting material is consumed.

  • Quenching and Workup: Once complete, cool the reaction mixture and carefully quench it by adding it to water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or column chromatography to yield the final, high-purity product.

Applications in Research and Drug Discovery

The true value of this compound lies in its role as a versatile intermediate for creating more complex molecules with therapeutic potential.

  • Scaffold for Novel Anti-Infectives: The core structure of this molecule is a key component in the synthesis of novel anti-infective agents.[3] The trifluoromethyl group can enhance the drug's ability to penetrate bacterial cell walls and resist metabolic degradation, while the chloro and cyano groups provide points for diversification to optimize the pharmacophore.

  • Importance of Chloro-Pyridines: Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[4] In the United States, over 88% of all pharmaceuticals rely on chlorine chemistry at some stage of their production.[4] The chlorine atom on the pyridine ring can act as a leaving group for nucleophilic aromatic substitution reactions or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of other functional groups.

  • Leveraging the Trifluoromethyl Group: The CF₃ group is a bioisostere for several other chemical groups and is known to improve drug efficacy by modulating lipophilicity and metabolic stability. Its inclusion is a common strategy in modern drug design to enhance the pharmacokinetic profile of lead compounds.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is essential. Safety data for this specific compound and related structures indicate the following:

  • Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Precautionary Statements: Recommended precautionary measures include P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Always use this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, established CAS number (175277-73-3), and a clear, scalable synthesis pathway make it a reliable and valuable building block. The trifunctional nature of the pyridine core provides a robust platform for the development of next-generation therapeutics, particularly in the field of anti-infectives. Understanding the causality behind its synthesis and the strategic value of its functional groups is key to unlocking its full potential in drug discovery pipelines.

References

  • Ethyl 6-chloronicotinate | C8H8ClNO2 | CID 2799611 - PubChem. [Link]

  • Material Safety Data Sheet - Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate - Cole-Parmer. [Link]

  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google P
  • Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem. [Link]

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF - ResearchGate. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

Sources

An In-depth Technical Guide to Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate, a highly functionalized pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, logical synthesis strategies, and its role as a versatile building block in the creation of novel therapeutic agents.

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

This compound (CAS No. 175277-73-3) is a compound whose structure is deliberately engineered for utility in medicinal chemistry. The strategic arrangement of its substituents—a chloro group, a cyano moiety, an ethyl ester, and a trifluoromethyl group—on a central pyridine ring makes it a valuable scaffold.

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, known for enhancing metabolic stability, increasing lipophilicity for better membrane permeability, and improving bioavailability.[1][2] Its strong electron-withdrawing nature can also significantly influence the pKa of nearby functional groups, thereby modulating drug-receptor interactions.[1] The chloro and cyano groups serve as versatile chemical handles, opening avenues for a wide array of subsequent chemical modifications, such as cross-coupling reactions or transformations into other functional groups. This pre-functionalized core allows for the efficient exploration of chemical space, a critical aspect of lead optimization in drug discovery programs.[2] This compound is frequently utilized as a key intermediate in the synthesis of novel anti-infective and anti-cancer agents.[2][3]

Physicochemical and Structural Characteristics

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₆ClF₃N₂O₂[4]
Molecular Weight 278.62 g/mol [5]
CAS Number 175277-73-3[5][6]
IUPAC Name Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate[4]
Physical Form Beige solid
Purity (Commercial) Typically ≥95-97%[7]
Storage Conditions Room temperature

Note: While specific melting point, boiling point, and solubility data are not publicly cataloged, its solid form at room temperature suggests a melting point above ambient temperature. Solubility would be expected in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Synthesis Strategy: A Representative Protocol

The proposed synthetic pathway involves the trifluoromethylation of a pre-existing ethyl nicotinate scaffold. The causality behind this choice is efficiency; it is often more straightforward to introduce the trifluoromethyl group onto a suitably halogenated precursor than to build the pyridine ring with the -CF3 group already in place.

Proposed Experimental Protocol: Copper-Catalyzed Trifluoromethylation

This protocol is based on the methodology reported for the synthesis of the corresponding methyl ester and should be considered a representative procedure requiring optimization.[3]

  • Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Ethyl 6-chloro-5-iodo-nicotinate (1 equivalent), potassium fluoride (KF, 2-3 equivalents), and copper(I) iodide (CuI, 1.5-2 equivalents).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to the flask to achieve a suitable concentration (e.g., 0.5-1.0 M).

  • Inert Atmosphere: Purge the reaction vessel with nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Reagent Addition: While stirring, add the trifluoromethylating agent, such as methyl chlorodifluoroacetate (MCDFA) or another suitable CF3 source, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 100-120 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product, this compound.

Diagram of the Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start1 Ethyl 6-chloro-5-iodo-nicotinate reaction Copper-Catalyzed Trifluoromethylation (DMF/NMP, 100-120°C) start1->reaction 1. Combine start2 CF3 Source (e.g., MCDFA) start2->reaction 1. Combine start3 CuI / KF start3->reaction 1. Combine workup Aqueous Workup & Extraction reaction->workup 2. Quench & Extract purification Column Chromatography workup->purification 3. Purify product Ethyl 6-chloro-5-cyano- 2-(trifluoromethyl)nicotinate purification->product 4. Isolate

Caption: Proposed workflow for the synthesis of the target compound.

Application in Drug Discovery: A Versatile Scaffold

The true value of this compound lies in its potential as a versatile starting material for creating more complex molecules with therapeutic potential. The multiple reactive sites on the molecule allow for a planned, stepwise elaboration of the core structure.

Logical Flow of Derivatization

G cluster_reactions Potential Derivatization Pathways cluster_products Resulting Scaffolds Core Ethyl 6-chloro-5-cyano- 2-(trifluoromethyl)nicotinate R_Cl Suzuki/Buchwald-Hartwig Cross-Coupling at C6-Cl Core->R_Cl R_CN Reduction/Hydrolysis of Cyano Group Core->R_CN R_Ester Amidation/Hydrolysis of Ethyl Ester Core->R_Ester P_Aryl C6-Aryl/Amine Derivatives R_Cl->P_Aryl P_Amine Aminomethyl/ Carboxamide Derivatives R_CN->P_Amine P_Amide Nicotinamide/ Nicotinic Acid Derivatives R_Ester->P_Amide

Caption: Key reaction pathways for derivatizing the core molecule.

  • Displacement of the C6-Chloro Group: The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution or, more commonly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, or amine substituents, which can be used to probe interactions with protein binding pockets.

  • Transformation of the Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. Each of these new functional groups offers different hydrogen bonding capabilities and further points for chemical elaboration.

  • Modification of the Ethyl Ester: The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides via aminolysis. This is a common strategy for improving solubility or introducing new pharmacophoric elements.

The combination of these potential modifications makes this compound a powerful tool for generating libraries of related analogs for structure-activity relationship (SAR) studies.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Based on available safety data for this and structurally related compounds, the following guidelines should be followed.

  • Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its polysubstituted nature, featuring the critical trifluoromethyl group and multiple reactive handles, provides a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of its properties, synthesis, and potential for derivatization enables researchers to leverage this valuable intermediate in the quest for novel and effective therapeutics.

References

  • This compound (C10H6ClF3N2O2) . PubChemLite. [Link]

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale . ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PubMed Central. [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications . International Journal of Chemical Studies. [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid . Eureka | Patsnap. [Link]

Sources

An In-depth Technical Guide to Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate, a key building block in contemporary drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists. It delves into the compound's structural features, physicochemical parameters, a plausible synthetic route with a detailed experimental protocol, and its reactivity profile. Furthermore, this guide explores its emerging role as a critical intermediate in the synthesis of novel therapeutic agents, particularly in the realms of kinase inhibitors and antiviral medications. While experimental spectroscopic data remains elusive in publicly available literature, this guide provides predicted spectral characteristics to aid in the identification and characterization of this compound.

Introduction

This compound, with CAS Number 175277-73-3, is a highly functionalized pyridine derivative. Its structure is characterized by a confluence of electron-withdrawing groups—a trifluoromethyl group at the 2-position, a cyano group at the 5-position, and a chlorine atom at the 6-position. This electronic profile renders the pyridine ring susceptible to a variety of chemical transformations, making it a versatile intermediate in the synthesis of complex molecular architectures. The presence of the trifluoromethyl moiety is of particular significance, as this group is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide aims to consolidate the available technical information on this compound and provide a solid foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and formulation. The available data for this compound is summarized below.

PropertyValueSource(s)
CAS Number 175277-73-3[1][2]
Molecular Formula C₁₀H₆ClF₃N₂O₂[1][2]
Molecular Weight 278.62 g/mol [3][4]
Appearance Beige solid[5]
Melting Point 81 °CN/A
Boiling Point 325 °C at 760 mmHgN/A
Density 1.47 g/cm³N/A
Purity Typically >95%[5]
Storage Room temperature[5]

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis is envisioned to proceed via the construction of the substituted pyridine ring, followed by the introduction of the trifluoromethyl group. A key step would be the selective halogenation and subsequent cyanation of a suitable nicotinic acid ester precursor. A potential route is outlined below:

Synthetic Pathway A Ethyl 2,6-dihydroxy-5-cyanonicotinate B Ethyl 2,6-dichloro-5-cyanonicotinate A->B POCl₃, PCl₅ C This compound B->C Trifluoromethylating Agent (e.g., TMSCF₃, Ruppert-Prakash reagent), Catalyst (e.g., CuI)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Prophetic)

Step 1: Synthesis of Ethyl 2,6-dichloro-5-cyanonicotinate

  • To a stirred solution of Ethyl 2,6-dihydroxy-5-cyanonicotinate (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq), slowly add phosphorus pentachloride (PCl₅, 2.2 eq) in portions at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches 7-8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Ethyl 2,6-dichloro-5-cyanonicotinate.

Step 2: Synthesis of this compound

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve Ethyl 2,6-dichloro-5-cyanonicotinate (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or toluene.

  • Add a copper(I) iodide (CuI) catalyst (0.1 eq).

  • Add a trifluoromethylating agent such as (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent, 1.5 eq) and a fluoride source like potassium fluoride (KF, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 16-24 hours, monitoring the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography (hexane/ethyl acetate gradient) to yield the final product, this compound.

Reactivity Profile

The chemical reactivity of this compound is dictated by its array of functional groups on the electron-deficient pyridine ring.

Reactivity Profile Core This compound SNAr Nucleophilic Aromatic Substitution (at C-6 chloro position) Core->SNAr Nu⁻ (e.g., R-NH₂, R-OH, R-SH) Hydrolysis Ester Hydrolysis Core->Hydrolysis H₃O⁺ or OH⁻ Reduction Nitrile/Ester Reduction Core->Reduction Reducing Agents (e.g., LiAlH₄, DIBAL-H) CrossCoupling Cross-Coupling Reactions (at C-6 chloro position) Core->CrossCoupling Pd or Ni catalysts, boronic acids, etc.

Caption: Key reaction types for this compound.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is activated towards nucleophilic displacement due to the strong electron-withdrawing effects of the adjacent trifluoromethyl group, the cyano group, and the pyridine nitrogen. This position is highly susceptible to attack by a variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward method for introducing diverse substituents. This reactivity is the cornerstone of its utility as a building block in medicinal chemistry.

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. This transformation is often a necessary step in the synthesis of amide derivatives, which are common motifs in bioactive molecules.

  • Reduction: The cyano and ester functionalities can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding aminomethyl and hydroxymethyl derivatives, respectively. Selective reduction might be achievable with appropriate choice of reagents.

  • Cross-Coupling Reactions: The C-Cl bond can participate in various palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon or carbon-nitrogen bonds.

Spectroscopic Analysis (Predicted)

As of the date of this publication, experimental spectroscopic data for this compound is not available in the public domain. However, based on the known chemical shifts of similar substituted pyridines, a predicted spectral profile can be outlined to aid in its characterization.

1H NMR (predicted, in CDCl₃, 400 MHz):

  • δ 8.2-8.4 ppm (s, 1H): This singlet would correspond to the proton at the 4-position of the pyridine ring. Its downfield shift is due to the anisotropic effects of the surrounding electron-withdrawing groups.

  • δ 4.4-4.6 ppm (q, J ≈ 7.1 Hz, 2H): This quartet is characteristic of the methylene protons (-OCH₂CH₃) of the ethyl ester group, split by the adjacent methyl protons.

  • δ 1.4-1.6 ppm (t, J ≈ 7.1 Hz, 3H): This triplet corresponds to the methyl protons (-OCH₂CH₃) of the ethyl ester group, split by the adjacent methylene protons.

13C NMR (predicted, in CDCl₃, 100 MHz):

  • δ 162-164 ppm: Carbonyl carbon of the ester.

  • δ 150-160 ppm: Quaternary carbons of the pyridine ring (C2, C6).

  • δ 145-150 ppm: CH carbon of the pyridine ring (C4).

  • δ 115-125 ppm (q, JC-F ≈ 275 Hz): Trifluoromethyl carbon, showing a characteristic quartet due to coupling with the three fluorine atoms.

  • δ 110-118 ppm: Cyano carbon.

  • δ 105-115 ppm: Quaternary carbons of the pyridine ring (C3, C5).

  • δ 62-64 ppm: Methylene carbon of the ethyl ester (-OCH₂CH₃).

  • δ 13-15 ppm: Methyl carbon of the ethyl ester (-OCH₂CH₃).

Mass Spectrometry (EI, predicted):

  • M+•: The molecular ion peak would be expected at m/z 278, with a characteristic M+2 isotope peak at m/z 280 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

  • Key Fragmentation Patterns: Loss of the ethoxy group (-OC₂H₅, m/z 45) to give a fragment at m/z 233. Loss of the entire ester group (-COOC₂H₅, m/z 73) to give a fragment at m/z 205.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its highly substituted and electronically activated nature makes it an ideal starting point for the construction of libraries of compounds for high-throughput screening.

Intermediate for Kinase Inhibitors

The scaffold of this molecule is particularly well-suited for the synthesis of kinase inhibitors. The 6-chloro position serves as a key handle for introducing various amine-containing side chains via nucleophilic aromatic substitution, a common strategy in the design of ATP-competitive kinase inhibitors. While a direct synthesis of an approved drug from this specific intermediate is not yet documented, numerous patents describe the synthesis of kinase inhibitors from structurally related chloropyridines, targeting enzymes such as B-Raf and others involved in oncogenic signaling pathways.[6]

Precursor for Antiviral Agents

The development of novel antiviral agents is an area of intense research. The structural motifs present in this compound are found in various patented antiviral compounds. For instance, substituted pyridines are core components of molecules designed to inhibit viral replication.[1][7] The ability to readily modify the 6-position allows for the exploration of a wide chemical space to optimize antiviral activity and pharmacokinetic properties.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory environment, following standard safety protocols.

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a fume hood to avoid inhalation of dust or vapors.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a versatile and highly functionalized chemical intermediate with significant potential in the field of drug discovery. Its unique combination of reactive sites and the presence of a trifluoromethyl group make it an attractive starting material for the synthesis of novel kinase inhibitors and antiviral agents. This technical guide has summarized its key chemical properties, proposed a viable synthetic route, and outlined its reactivity and potential applications. Further research, particularly the full experimental characterization of its spectroscopic properties, will undoubtedly facilitate its broader use in the scientific community.

References

[7] Gilead Sciences, Inc. (2015). Synthesis of an antiviral compound. CA2934537A1. Google Patents.

[8] Array Biopharma, Inc. (2018). Process for the preparation of kinase inhibitors and intermediates thereof. EP3376870B1. Google Patents.

[9] Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). HMDB. [Link]

[10] PubChemLite. (n.d.). This compound (C10H6ClF3N2O2). PubChemLite. [Link]

[11] ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. [Link]

[12] PubChem. (n.d.). Kinase inhibitor - Patent US-9499486-B2. [Link]

[3] European Patent Office. (2015). TANK-BINDING KINASE INHIBITOR COMPOUNDS. EP 3152210 B1. Google Patents.

[13] Janssen Pharmaceutica NV. (2007). Antiviral compositions. US7887845B2. Google Patents.

[6] Plexxikon Inc. (2011). COMPOUNDS AND COMPOSITIONS AS PROTEIN KINASE INHIBITORS. WO 2011/025927 A1. Google Patents.

[14] WuXi AppTec (Shanghai) Co., Ltd. (2007). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. CN100355732C. Google Patents.

[1] Pfizer Inc. (2021). Nitrile-containing antiviral compounds. WO2021250648A1. Google Patents.

[15] Gray, Nathanael S., et al. (2017). TANK-BINDING KINASE INHIBITOR COMPOUNDS. US Patent 9,180,127. Google Patents.

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The Strategic Importance of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding a Privileged Scaffold in Modern Chemistry

In the landscape of contemporary drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount strategy for fine-tuning molecular properties and enhancing biological activity. Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate stands as a quintessential example of a highly functionalized pyridine derivative, embodying the chemical motifs that are actively sought after in the development of novel therapeutic agents and specialized materials.

This technical guide, intended for an audience of researchers, scientists, and drug development professionals, provides an in-depth exploration of this compound. Moving beyond a simple recitation of facts, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind its synthesis, its anticipated reactivity, and its profound potential in medicinal chemistry. Every piece of information is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

I. Core Molecular Attributes and Physicochemical Profile

At its core, this compound is a pyridine ring meticulously adorned with substituents that each play a critical role in defining its chemical personality. The strategic placement of a chloro group at the 6-position, a cyano group at the 5-position, a trifluoromethyl group at the 2-position, and an ethyl nicotinate ester at the 3-position creates a molecule with a unique electronic and steric landscape.

PropertyValueSource
Molecular Formula C₁₀H₆ClF₃N₂O₂[1]
Molecular Weight 278.62 g/mol [2]
CAS Number 175277-73-3[2]
Predicted XlogP 2.7[1]
Appearance Solid (predicted)[3]

II. Synthesis and Mechanistic Pathways: A Strategic Construction

A likely synthetic strategy would involve the construction of a suitably substituted pyridine ring, followed by the introduction of the trifluoromethyl group, which is often a challenging yet crucial step in the synthesis of modern pharmaceuticals.[5]

Proposed Synthetic Workflow

Synthetic_Workflow A Substituted Pyridone B Chlorination A->B POCl₃ C Cyanation B->C CuCN D Trifluoromethylation C->D CF₃ source (e.g., Ruppert-Prakash reagent) E Esterification D->E Ethanol, Acid Catalyst F Target Molecule E->F

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Methodological Considerations
  • Pyridine Ring Formation: The synthesis would likely commence with a substituted 2-pyridone, which can be synthesized through various condensation reactions.

  • Chlorination: The hydroxyl group of the pyridone is then converted to a chloro group, typically using a chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard transformation in pyridine chemistry.

  • Cyanation: The introduction of the cyano group at the 5-position can be achieved through a nucleophilic aromatic substitution reaction, possibly using a copper(I) cyanide reagent.

  • Trifluoromethylation: This is a critical and often challenging step. A modern approach would involve a cross-coupling reaction. Based on the synthesis of the methyl analog, a plausible precursor would be an iodo-substituted pyridine, which can then be trifluoromethylated using a suitable CF₃ source, such as the Ruppert-Prakash reagent (TMSCF₃) or other advanced trifluoromethylating agents, often in the presence of a copper catalyst.[4]

  • Esterification: The final step would involve the esterification of the carboxylic acid at the 3-position with ethanol under acidic conditions to yield the target ethyl nicotinate.

This proposed synthesis is a testament to the convergence of classical heterocyclic chemistry with modern fluorination techniques, allowing for the efficient construction of this complex and valuable molecule.

III. Spectroscopic Characterization: Unveiling the Molecular Fingerprint

While experimental spectra for this compound are not publicly available, a detailed prediction of its spectral characteristics can be made based on the known spectroscopic behavior of its constituent functional groups. Commercial suppliers like BLDpharm and Sigma-Aldrich list the compound, implying that characterization data such as NMR, HPLC, and LC-MS exists.[2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl group and the lone aromatic proton on the pyridine ring.

  • Aromatic Proton (H-4): A singlet in the downfield region (δ 8.0-8.5 ppm), shifted downfield due to the electron-withdrawing effects of the adjacent cyano and ester groups.

  • Ethyl Ester Protons: A quartet (CH₂) around δ 4.4-4.6 ppm and a triplet (CH₃) around δ 1.3-1.5 ppm, showing the characteristic coupling pattern.

For comparison, the ¹H NMR spectrum of the structurally similar 6-chloro-4-(trifluoromethyl)nicotinic acid shows aromatic protons in a similar downfield region.[6]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will be more complex, with distinct signals for each of the ten carbon atoms.

  • Pyridine Ring Carbons: Six distinct signals are expected, with their chemical shifts influenced by the attached substituents. The carbons attached to the trifluoromethyl, chloro, and cyano groups will be significantly affected.

  • Trifluoromethyl Carbon: A quartet due to coupling with the three fluorine atoms.

  • Cyano Carbon: A signal in the characteristic nitrile region (around 115-120 ppm).

  • Ester Carbons: Signals for the carbonyl carbon (around 160-165 ppm), the methylene carbon (around 60-65 ppm), and the methyl carbon (around 14-16 ppm).

Predicted Mass Spectrum

The mass spectrum (electron ionization) would be expected to show a prominent molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion, which would show an M+2 peak with an intensity of approximately one-third of the M⁺ peak, characteristic of the presence of a single chlorine atom.[7] Fragmentation would likely involve the loss of the ethoxy group from the ester, the ethyl group, and potentially the elimination of HCN or Cl.

Predicted Infrared (IR) Spectrum

The IR spectrum will provide valuable information about the functional groups present.

  • C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp band around 1720-1740 cm⁻¹.

  • C-F Stretches (CF₃): Strong, characteristic bands in the region of 1100-1300 cm⁻¹.

  • Aromatic C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region.

The analysis of trifluoromethylpyridines by FT-IR spectroscopy is a well-established technique for identifying these characteristic vibrations.[8]

IV. Chemical Reactivity and Derivatization Potential: A Hub for Further Innovation

The reactivity of this compound is dictated by the interplay of its multiple functional groups, making it a versatile intermediate for further chemical transformations.

Reactivity_Hub center Ethyl 6-chloro-5-cyano-2- (trifluoromethyl)nicotinate chloro Nucleophilic Aromatic Substitution (at C6) center->chloro Nu⁻ cyano Hydrolysis or Reduction (at CN) center->cyano H₂O/H⁺ or H₂/Catalyst ester Hydrolysis, Amidation, or Reduction (at Ester) center->ester H₂O/H⁺, RNH₂, or LiAlH₄

Caption: Key reactivity sites of this compound.

  • Nucleophilic Aromatic Substitution at the 6-Position: The chloro group at the 6-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nature of the pyridine nitrogen and the other substituents. This allows for the facile introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to generate a library of derivatives. The reactivity of 6-chloronicotinic acid derivatives is well-documented in this regard.[9]

  • Transformations of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. Each of these transformations opens up new avenues for derivatization.

  • Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, acid chlorides, or other esters. The ester can also be directly reduced to a primary alcohol.

The strategic manipulation of these functional groups allows for the systematic exploration of the chemical space around this core scaffold, a key process in lead optimization in drug discovery.

V. Applications in Drug Discovery and Advanced Materials: A Scaffold of High Potential

The trifluoromethyl group is a privileged moiety in medicinal chemistry, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[10] The incorporation of a trifluoromethyl group into a heterocyclic ring, such as in this compound, creates a scaffold with significant potential for applications in drug discovery and agrochemicals.[5]

Rationale for its Potential in Medicinal Chemistry
  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. This can lead to an increased half-life of a drug candidate in the body.

  • Lipophilicity and Bioavailability: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its oral bioavailability.

  • Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the pyridine ring, influencing its ability to participate in key binding interactions with biological targets, such as hydrogen bonding and π-stacking.

  • Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and size.

While specific biological activity data for this compound is not yet in the public domain, its structural features are present in a number of biologically active compounds, including those with antiviral, antifungal, and anticancer properties.[11][12] The presence of the trifluoromethylpyridine moiety, in particular, is a key feature in many modern pesticides.[13]

VI. Conclusion: A Versatile Building Block for Future Discoveries

This compound represents a confluence of desirable structural features for modern chemical research. Its highly functionalized nature, combined with the presence of the influential trifluoromethyl group, makes it a valuable and versatile building block. This technical guide has provided a comprehensive overview of its core attributes, a plausible and strategic synthetic pathway, a predictive analysis of its spectroscopic signature, and a well-reasoned exploration of its reactivity and potential applications. For researchers and scientists in drug discovery and materials science, this molecule offers a rich platform for the generation of novel compounds with tailored properties, and it is poised to be a significant contributor to the development of the next generation of advanced chemical entities.

VII. References

  • Ramaiyan, S., Seshadri, S., & Rasheed, M. P. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 7(3), 1083-1096.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737159, this compound. Retrieved from [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

  • ResearchGate. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from

  • ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

  • National Institutes of Health. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity.

  • International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.

  • ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds.

  • Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives.

  • ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]

  • MDPI. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives.

  • Google Patents. (n.d.). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Retrieved from

  • ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

  • PubMed. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors.

  • PubMed. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry.

  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.

  • Sci-Hub. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry.

  • ResearchGate. (2011). The Cyclization of 2-Chloro Nicotinic Acid.

  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46738683, 6-Chloro-5-fluoronicotinonitrile. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Safe Handling of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Whitepaper for Research and Development Professionals

Executive Summary

Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its complex structure, incorporating a trifluoromethyl group, a chloro substituent, and a cyano moiety, offers versatile reactivity for the synthesis of novel compounds. However, these same functional groups necessitate a rigorous and informed approach to laboratory safety. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deep, mechanism-driven analysis of the potential hazards associated with this compound. We will deconstruct the risks posed by each functional group, establish risk-based protocols for safe handling and emergency response, and provide the scientific rationale behind these recommendations to empower researchers in maintaining a secure laboratory environment.

Chemical Identity and Hazard Synopsis

While a specific, verified Safety Data Sheet for CAS number 175277-73-3 was not publicly available at the time of this writing, a comprehensive hazard assessment can be constructed by analyzing the principal chemical moieties of the molecule. The primary hazards are associated with its trifluoromethyl, chloro, and, most significantly, its cyano functionalities.

The structure combines features that demand respect: the stability and metabolic influence of the trifluoromethyl group, the reactivity of the chloropyridine core, and the acute toxicity potential of the cyano group.[1][2][3] Therefore, this compound must be treated as acutely toxic, an irritant, and an environmental hazard until proven otherwise by comprehensive toxicological studies.

Property Value Source
IUPAC Name Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylateN/A
CAS Number 175277-73-3
Molecular Formula C₁₀H₅ClF₃N₂O₂
Molecular Weight 278.62 g/mol
Appearance Assumed to be a white to off-white solidGeneral knowledge
Storage Store under an inert atmosphere, in a dry, cool, well-ventilated place[4]

The Toxicological Profile: A Functional Group Analysis

The toxicological profile of this molecule is best understood by considering the contribution of each of its key functional groups.

  • The Cyano (-CN) Group: The Primary Acute Hazard The most immediate and severe risk stems from the cyano group. While covalently bound, cyanopyridines can potentially metabolize or decompose under specific conditions (e.g., strong acids, high heat) to release hydrogen cyanide (HCN) gas or cyanide ions.[5] Cyanide is a potent and rapidly acting poison that inhibits cellular respiration, leading to chemical asphyxiation.[6] The heart and central nervous system are particularly vulnerable.[6] Symptoms of mild exposure include headache, dizziness, nausea, and a sense of suffocation, while severe exposure can lead to convulsions, loss of consciousness, and death within minutes.[5][6] All handling procedures must be designed to mitigate any risk of ingestion, inhalation, or skin contact.

  • The Trifluoromethyl (-CF₃) Group: Metabolic Stability and Potential Toxicity The trifluoromethyl group is a common feature in modern pharmaceuticals and agrochemicals, prized for its ability to enhance metabolic stability and cell membrane permeability.[1][7] While the C-F bond is extremely strong, some fluorinated compounds can be metabolized to toxic byproducts, such as fluoroacetic acid, which can disrupt the Krebs cycle.[7] The toxicology of many fluorine-containing compounds indicates the kidney as a primary target organ.[8] Therefore, chronic exposure should be avoided.

  • The Chloropyridine Core: Irritation and Environmental Concerns Chlorinated aromatic compounds are often associated with skin and eye irritation.[4] Safety data for similar compounds, such as ethyl 6-chloronicotinate, list it as a Category 2 irritant for both skin and eyes.[4] Furthermore, halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life. All waste must be disposed of as hazardous chemical waste.

Exposure Controls and Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not a checklist but a dynamic risk assessment. The following protocol is designed to provide maximum protection against the multifaceted threats posed by this compound. The causality behind each choice is critical for ensuring compliance and safety.

Experimental Workflow: PPE Selection Logic

Caption: PPE selection workflow for handling the target compound.

Detailed PPE Protocol
  • Engineering Controls : All manipulations, including weighing and solution preparation, MUST be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][9]

  • Eye and Face Protection : Due to the severe irritation potential and acute toxicity, chemical safety goggles combined with a full-face shield are mandatory.

  • Hand Protection : Double gloving with chemical-resistant nitrile gloves is required.[5][9] Check the manufacturer's data for breakthrough times with common laboratory solvents. Discard gloves immediately if contamination is suspected.

  • Body Protection : A flame-resistant lab coat must be worn and fully buttoned. For large-scale operations, a chemical-resistant apron is recommended.[9]

  • Administrative Controls : Never work alone when handling this compound.[5][9] Ensure colleagues are aware of the specific hazards and the location of emergency equipment.

Safe Handling and Experimental Workflows

A systematic approach to handling minimizes the risk of exposure. The following workflow outlines the critical steps for safely weighing the solid and preparing a solution.

Workflow for Safe Handling and Solution Preparation

Handling_Workflow cluster_prep Preparation cluster_weigh Weighing Solid cluster_solubilize Solution Preparation cluster_cleanup Decontamination & Waste Prep 1. Don full PPE 2. Verify fume hood function 3. Assemble all equipment Weigh 4. In fume hood, carefully transfer solid to weigh paper 5. Record mass 6. Clean spatula Prep->Weigh Proceed Solubilize 7. Add solid to vessel 8. Add solvent via syringe/cannula 9. Cap and mix Weigh->Solubilize Proceed Cleanup 10. Rinse contaminated glassware with pH 10 buffer, then bleach soln. 11. Dispose of all solid & liquid waste in designated cyanide- waste container Solubilize->Cleanup Proceed

Caption: Step-by-step workflow for handling and solution preparation.

Protocol for Weighing and Preparing a Stock Solution
  • Preparation : Before handling the compound, don all required PPE as per the workflow above. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary glassware, spatulas, and solvents within the hood.

  • Weighing : To prevent aerosolization, handle the solid powder gently. Use a dedicated spatula. Weigh the desired amount and promptly close the primary container.

  • Transfer and Solubilization : Add the weighed solid to the reaction or storage vessel. Add the desired solvent using a method that minimizes splashing, such as a syringe or cannula.

  • Decontamination : All non-disposable items that come into contact with the compound must be decontaminated. A recommended procedure for cyanide-contaminated materials is to first rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all within the fume hood.[5]

  • Waste Disposal : All solid waste (gloves, weigh paper, etc.) and liquid waste must be collected in a clearly labeled, sealed hazardous waste container designated for cyanide-containing waste.[5][9]

Emergency Procedures: A Rapid Response Decision Tree

In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be familiar with these procedures before beginning work.

Emergency Response Decision Tree

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start EMERGENCY (Spill or Exposure) ExposureType What type of exposure? Start->ExposureType Exposure SpillSize Is the spill large or outside a fume hood? Start->SpillSize Spill Skin Skin Contact: - Remove contaminated clothing - Flush with water for 15+ min in safety shower ExposureType->Skin Skin Eye Eye Contact: - Flush with eyewash for 15+ min ExposureType->Eye Eye Inhalation Inhalation: - Move to fresh air ExposureType->Inhalation Inhalation Call911 Call 911 / Emergency Services Inform them of Cyanide Exposure Bring the SDS Skin->Call911 Eye->Call911 Inhalation->Call911 Evacuate EVACUATE AREA Alert others Call 911 / EH&S SpillSize->Evacuate Yes SmallSpill Small Spill in Hood: - Use cyanide spill kit - Decontaminate area - Collect waste SpillSize->SmallSpill No

Caption: Decision tree for emergency response to spills or exposure.

First-Aid Measures (Speed is Essential)
  • General : In any case of suspected exposure, immediately call emergency services (911) and inform them that a cyanide exposure has occurred.[5] Have the SDS for a similar cyanide-containing compound ready for first responders.[5]

  • Skin Contact : Immediately remove all contaminated clothing.[6] Flush the affected skin area with copious amounts of water in a safety shower for at least 15 minutes.[5][9]

  • Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[5][9]

  • Inhalation : Move the affected person to fresh air at once.[5] If the person is conscious, administer 100% oxygen if you are trained to do so.[6] If breathing has stopped, perform chest compressions only; do not perform mouth-to-mouth resuscitation due to the risk of contaminating the rescuer.[6]

Note on Antidotes : Cyanide antidote kits (e.g., containing amyl nitrite, sodium nitrite, sodium thiosulfate) should not be stored or used by laboratory personnel. Their administration requires trained medical professionals.[5][10] The primary and most effective immediate treatment is oxygen administration and medical support.

Stability, Reactivity, and Disposal

  • Stability : The compound is likely stable under recommended storage conditions (cool, dry, inert atmosphere).

  • Reactivity :

    • Acids : Avoid contact with strong acids. Acidic conditions could potentially hydrolyze the cyano group, leading to the release of highly toxic hydrogen cyanide gas.[5]

    • Strong Oxidizers : Incompatible with strong oxidizing agents.

    • Heat : Avoid high temperatures. Thermal decomposition may produce hazardous gases, including hydrogen cyanide, hydrogen chloride, nitrogen oxides, and carbon oxides.

  • Waste Disposal : This material must be disposed of as acutely toxic hazardous waste.[9] Follow all local, state, and federal regulations. Never dispose of this chemical down the drain. Contaminated materials must be collected and treated as hazardous waste.[5]

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • First aid for cyanide exposure. OHS Information Sheet, Monash University. [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE.* Yale Environmental Health & Safety. [Link]

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]

  • Pre-Hospital Guidelines for The Emergency Treatment of Deliberate or Accidental Release of Hydrogen Cyanide. GOV.UK. [Link]

  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study... ResearchGate. [Link]

  • Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. PubMed. [Link]

  • Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine. ResearchGate. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. ACS Publications. [Link]

  • Toxicology of fluorine-containing monomers. PubMed. [Link]

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A Spectroscopic Guide to Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate: Structure Elucidation for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate, a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic properties of this highly functionalized pyridine derivative. Our approach emphasizes the causal relationships between the molecular structure and its spectral output, providing a framework for the confident identification and characterization of this and related compounds.

Introduction: The Significance of a Multifunctional Scaffold

This compound (Molecular Formula: C₁₀H₆ClF₃N₂O₂, Molecular Weight: 278.62 g/mol ) is a compound of significant interest in the synthesis of novel therapeutic agents.[1] Its pyridine core is a prevalent motif in pharmaceuticals, and the strategic placement of chloro, cyano, trifluoromethyl, and ethyl ester groups imparts a unique combination of electronic and steric properties. The trifluoromethyl group, in particular, is a bioisostere often employed to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] A thorough understanding of its spectroscopic signature is therefore paramount for quality control, reaction monitoring, and the unambiguous confirmation of its structure in synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic environment.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.50s1HH-4The sole aromatic proton is deshielded by the adjacent electron-withdrawing cyano and trifluoromethyl groups. Its chemical shift is anticipated to be in the downfield region typical for protons on electron-deficient pyridine rings.
~4.45q2H-O-CH ₂-CH₃The methylene protons of the ethyl ester are adjacent to the ester oxygen, resulting in a downfield shift. They will appear as a quartet due to coupling with the methyl protons.
~1.40t3H-O-CH₂-CHThe methyl protons of the ethyl ester are in a typical aliphatic region and will appear as a triplet due to coupling with the methylene protons.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~163C=OThe carbonyl carbon of the ethyl ester is expected in this characteristic downfield region.[3]
~155 (q)C-2 (CF₃)The carbon attached to the trifluoromethyl group will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms.
~150C-6 (Cl)The carbon bearing the chlorine atom will be deshielded due to the electronegativity of chlorine.
~145C-4The aromatic CH carbon will appear in the downfield region typical for pyridine ring carbons.
~125C-3 (COOEt)The carbon attached to the ethyl ester group.
~118 (q)-C F₃The trifluoromethyl carbon will show a strong quartet coupling with the fluorine atoms and will be found in this characteristic region.
~115-C≡NThe cyano carbon is expected in this region.
~105C-5 (CN)The carbon attached to the cyano group will be upfield relative to the other substituted carbons.
~63-O -CH₂-CH₃The methylene carbon of the ethyl ester.
~14-O-CH₂-C H₃The methyl carbon of the ethyl ester.
Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -65s-CF₃The trifluoromethyl group attached to a pyridine ring typically appears in this region.[4][5] The absence of adjacent protons results in a singlet.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 transients.

  • ¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 transients. Employ proton decoupling to simplify the spectrum.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with a spectral width of -250 to 50 ppm, a relaxation delay of 2 s, and 64 transients. Use an external reference standard such as CFCl₃.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data
Ionm/z (calculated)Rationale
[M]⁺278.01Molecular ion peak corresponding to the nominal mass of the compound.
[M+H]⁺279.01Protonated molecular ion, commonly observed in electrospray ionization (ESI) in positive mode.[6]
[M-C₂H₅]⁺249Loss of the ethyl group from the ester.
[M-OC₂H₅]⁺233Loss of the ethoxy group from the ester, a common fragmentation pathway for esters.[7]
Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.

  • Tandem MS (MS/MS): Select the molecular ion peak ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID) to obtain fragmentation data.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups within a molecule.

Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Functional GroupRationale
~2230C≡N (Nitrile)The cyano group exhibits a sharp, characteristic absorption in this region.[8]
~1730C=O (Ester)The carbonyl stretch of the ethyl ester will produce a strong, sharp peak.[9]
~1600, ~1470C=C, C=N (Aromatic Ring)The stretching vibrations of the pyridine ring.[10]
~1250C-O (Ester)The C-O single bond stretch of the ester group.
~1150C-F (Trifluoromethyl)The C-F stretching vibrations of the trifluoromethyl group typically result in strong absorptions in this region.
~750C-ClThe carbon-chlorine stretching vibration.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for a soluble sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental workflows for each spectroscopic technique are outlined below.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_MS Mass Spectrometry Workflow cluster_IR Infrared Spectroscopy Workflow NMR_Prep Sample Preparation (CDCl₃, TMS) NMR_Acq Data Acquisition (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing) NMR_Acq->NMR_Proc NMR_Analysis Spectral Interpretation NMR_Proc->NMR_Analysis MS_Prep Sample Preparation (MeOH/ACN) MS_Acq Data Acquisition (ESI-MS, MS/MS) MS_Prep->MS_Acq MS_Analysis Data Analysis (m/z, Fragmentation) MS_Acq->MS_Analysis IR_Prep Sample Preparation (KBr Pellet) IR_Acq Data Acquisition (FTIR) IR_Prep->IR_Acq IR_Analysis Data Analysis (Functional Groups) IR_Acq->IR_Analysis

Caption: Standard workflows for NMR, MS, and IR spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. By understanding the interplay between the molecule's structure and its spectral properties, researchers can confidently utilize this versatile building block in their drug discovery and development endeavors. The provided protocols serve as a practical resource for obtaining high-quality spectral data, ensuring the integrity and reproducibility of experimental results.

References

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Discovery of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Utility of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Authored by: A Senior Application Scientist

Foreword: Unveiling a Key Heterocyclic Scaffold

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and nitrile groups into heterocyclic scaffolds has become a cornerstone for modulating physicochemical properties and enhancing biological activity. This compound, a highly functionalized pyridine derivative, stands as a testament to this principle. Its unique arrangement of electron-withdrawing groups—a trifluoromethyl, a chloro, and a cyano group—makes it a potent building block for accessing novel chemical entities with tailored metabolic stability, lipophilicity, and target-binding affinity. This guide provides an in-depth exploration of this compound, from its fundamental properties to its logical synthesis and critical applications, designed for the discerning researcher in the chemical sciences.

Core Compound Characteristics

This compound is a solid organic compound recognized as a valuable intermediate in synthetic chemistry.[1][2] Its identity and key physical properties are summarized below.

PropertyValueSource
IUPAC Name Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate[3]
Synonyms 2-Chloro-5-(ethoxycarbonyl)-6-(trifluoromethyl)nicotinonitrile[1]
CAS Number 175277-73-3[1]
Molecular Formula C₁₀H₆ClF₃N₂O₂[1][3]
Molecular Weight 278.62 g/mol [4]
Appearance Solid[1][2]
Purity Typically ≥97%[2][5]
InChIKey PMDLSQHFIADYJD-UHFFFAOYSA-N[3]

Strategic Synthesis and Mechanistic Rationale

The "discovery" of a specialized intermediate like this compound is intrinsically linked to the development of a viable and efficient synthetic pathway. While a singular "discovery" event is not documented, its synthesis can be logically deduced from established principles of heterocyclic chemistry. The construction of such a densely functionalized pyridine ring necessitates a robust strategy, typically involving a multi-component reaction that assembles the core from acyclic precursors.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic approach suggests that the pyridine ring can be constructed via a cyclocondensation reaction. The key starting materials for this transformation are precursors that contain the trifluoromethyl group and the cyanoacetate moiety. A highly plausible pathway involves the reaction of Ethyl 4,4,4-trifluoroacetoacetate with malononitrile , followed by subsequent chlorination and aromatization steps.

The synthesis of key trifluoromethyl-containing pyridine derivatives often relies on building the ring from fluorine-containing blocks, as direct trifluoromethylation of a pre-formed pyridine ring can be challenging.[6]

Experimental Protocol: A Multi-Component Approach

This protocol describes a representative synthesis based on the condensation of key acyclic precursors.

Step 1: Synthesis of the Dihydropyridine Intermediate

  • To a stirred solution of Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol, add a catalytic amount of a base such as piperidine or triethylamine (0.1 eq).

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the initial Knoevenagel condensation, followed by a Michael addition.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the intermediate, a substituted dihydropyridine or a related pyran derivative, may precipitate from the solution or can be isolated by removing the solvent under reduced pressure.

Causality Behind Choices:

  • Ethyl 4,4,4-trifluoroacetoacetate is selected as the source of the trifluoromethyl group and part of the pyridine backbone. It is commercially available or can be synthesized via a Claisen condensation of ethyl trifluoroacetate and ethyl acetate.[7][8][9]

  • Malononitrile serves as a potent C3 synthon, providing the cyano group and the nitrogen atom for the pyridine ring. Its high reactivity is crucial for the initial condensation steps.

  • A base catalyst is essential to deprotonate the active methylene compounds, initiating the condensation cascade.

Step 2: Oxidative Aromatization and Chlorination

  • Dissolve the crude dihydropyridine intermediate from Step 1 in a suitable solvent such as acetic acid or an inert high-boiling solvent.

  • Add an oxidizing agent (e.g., nitric acid or air) to facilitate the aromatization of the dihydropyridine ring to the corresponding pyridone.

  • Introduce a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to the reaction mixture.

  • Heat the mixture under reflux until the conversion to the final chlorinated product is complete (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is carefully quenched by pouring it onto crushed ice.

  • The solid product is collected by filtration, washed with water to remove inorganic impurities, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Causality Behind Choices:

  • Oxidation is a critical step to achieve the stable aromatic pyridine ring system.

  • Phosphorus oxychloride is a standard and effective reagent for converting pyridones (or their tautomeric hydroxypyridines) into the corresponding chloro-pyridines.

Visualization of the Synthetic Workflow

The overall synthetic strategy can be visualized as a streamlined process from readily available starting materials to the final, highly functionalized product.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product A Ethyl 4,4,4-trifluoroacetoacetate C Base-Catalyzed Condensation A->C B Malononitrile B->C D Oxidative Aromatization & Chlorination (POCl₃) C->D E Ethyl 6-chloro-5-cyano-2- (trifluoromethyl)nicotinate D->E

Caption: Synthetic workflow for this compound.

Mechanistic Insights into Pyridine Ring Formation

The formation of the substituted pyridine core follows a well-established reaction cascade, combining several fundamental organic reactions into a single, efficient process.

  • Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation of the ethyl 4,4,4-trifluoroacetoacetate with malononitrile. The base abstracts a proton from the active methylene group of malononitrile, which then attacks the keto-carbonyl of the acetoacetate.

  • Michael Addition: This is followed by an intramolecular Michael addition, where the enolate formed attacks the electron-deficient carbon of the α,β-unsaturated nitrile.

  • Cyclization and Dehydration: The resulting intermediate undergoes cyclization and subsequent dehydration to form a dihydropyridine or a stable pyran isomer.

  • Aromatization & Chlorination: The intermediate is then oxidized to form a stable aromatic pyridone, which is subsequently chlorinated at the 6-position using an agent like POCl₃ to yield the final product.

G Start Reactants + Base Catalyst Step1 Knoevenagel Condensation Start->Step1 Initiation Step2 Intramolecular Michael Addition Step1->Step2 Step3 Cyclization & Tautomerization Step2->Step3 Step4 Oxidation to Pyridone Step3->Step4 Step5 Chlorination (POCl₃) Step4->Step5 End Final Product Step5->End Termination

Caption: Key mechanistic steps in the formation of the substituted pyridine ring.

Applications in Chemical Research and Development

The true value of this compound lies in its utility as a versatile intermediate for creating more complex molecules with potential biological activity.

Role in Medicinal Chemistry

Chlorine-containing compounds are fixtures in modern pharmaceuticals, with over 250 FDA-approved drugs featuring at least one chlorine atom.[10] The trifluoromethyl group is prized for its ability to increase metabolic stability, enhance membrane permeability, and improve binding affinity by altering the electronic nature of the parent molecule. The cyano group can act as a bioisostere for other functional groups or serve as a chemical handle for further transformations (e.g., hydrolysis to a carboxylic acid, reduction to an amine). This specific combination of functional groups makes the title compound an attractive starting point for synthesizing novel inhibitors, receptor antagonists, and other therapeutic agents.

Importance in Agrochemical Synthesis

The pyridine scaffold is a critical component of numerous successful pesticides and herbicides.[6] For instance, intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine are foundational for several commercial crop-protection products.[6][11] The subject compound provides a platform for developing new agrochemicals with potentially improved efficacy, selectivity, and environmental profiles. The chloro-substituent at the 6-position is particularly susceptible to nucleophilic substitution, allowing for the facile introduction of diverse functionalities to probe structure-activity relationships (SAR).

Safety and Handling

While specific toxicity data for this compound is not extensively published, related chlorinated and fluorinated pyridines are classified as irritants.[12] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its logical and efficient synthesis opens the door to a vast chemical space of novel, highly functionalized molecules. For researchers in drug discovery and agrochemical development, understanding the synthesis, reactivity, and potential of this intermediate provides a significant strategic advantage in the quest to develop next-generation solutions for health and agriculture.

References

  • Various Authors. (2021). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. ResearchGate. [Link]

  • PubChemLite. This compound (C10H6ClF3N2O2). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2799611, Ethyl 6-chloronicotinate. [Link]

  • Jeon, M., & Kim, J. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of the Korean Society for Applied Biological Chemistry, 61(1), 1-10. [Link]

  • Google Patents. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
  • Shrivas, P., et al. The reactions of different aromatic aldehydes, malononitrile, and ethyl acetoacetate. ResearchGate. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • Patsnap. Preparation method of ethyl 4,4,4-trifluoroacetoacetate. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. [Link]

  • Jayachandran, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 215, 113252. [Link]

Sources

An In-depth Technical Guide to Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate is a halogenated and trifluoromethylated pyridine derivative. Its complex structure, featuring multiple reactive sites, makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, offering insights for its effective use in research and development.

Chemical Identity and Structure

The molecular structure of this compound is characterized by a pyridine ring substituted with a chloro, a cyano, a trifluoromethyl, and an ethyl nicotinate group.

Molecular Formula: C₁₀H₆ClF₃N₂O₂

Molecular Weight: 278.62 g/mol

CAS Number: 175277-73-3

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine Ethyl 6-chloro-5-cyano-2- (trifluoromethyl)nicotinate, boronic acid derivative, and palladium catalyst in a reaction vessel. B Add a suitable base (e.g., K2CO3, Cs2CO3). A->B C Add a degassed solvent system (e.g., 1,4-dioxane/water). B->C D Heat the reaction mixture under an inert atmosphere (N2 or Ar) for a specified time. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction mixture and quench with water. E->F G Extract the product with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer, filter, and concentrate under reduced pressure. G->H I Purify the crude product by column chromatography. H->I J Characterize the final product using NMR, MS, and IR spectroscopy. I->J

Caption: A generalized workflow for a Suzuki cross-coupling reaction.

Conclusion

This compound is a solid, beige-colored compound with a melting point of 81°C. While detailed solubility and spectroscopic data are not widely published, its chemical structure suggests significant potential as a versatile intermediate in the synthesis of novel compounds. Researchers are encouraged to perform their own characterization to fully understand its properties for their specific applications.

References

Methodological & Application

Synthesis of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the synthesis of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate, a highly functionalized pyridine derivative of significant interest in medicinal chemistry and agrochemical research. The synthetic strategy is centered around a convergent and efficient cyclocondensation reaction to construct the core trifluoromethyl-substituted pyridine ring, followed by a robust chlorination step. This application note elucidates the chemical principles underpinning the chosen synthetic pathway, offers a comprehensive, step-by-step protocol for laboratory execution, and includes essential data and visualizations to ensure reproducibility and a thorough understanding of the process.

Introduction and Strategic Overview

This compound is a valuable building block in the synthesis of complex molecules due to its array of reactive sites and the presence of the trifluoromethyl group, which can significantly enhance the metabolic stability and bioactivity of parent compounds. The strategic design of its synthesis is paramount to achieving high yields and purity.

The synthetic approach detailed herein is a two-step process commencing with the construction of a functionalized pyridone ring, followed by its conversion to the final chlorinated product. This strategy offers several advantages:

  • Convergence: The core pyridine structure, including the trifluoromethyl, cyano, and ethyl ester moieties, is assembled in a single cyclocondensation step, maximizing efficiency.

  • Robustness: The subsequent chlorination of the pyridone intermediate is a well-established and high-yielding transformation.

  • Accessibility of Starting Materials: The precursors for this synthesis are commercially available or readily prepared.

The overall synthetic transformation is depicted below:

Synthetic Overview A Ethyl 4,4,4-trifluoro-3-oxobutanoate + Aminomalononitrile B Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)nicotinate A->B Cyclocondensation C This compound B->C Chlorination (POCl3)

Caption: Overall synthetic strategy.

Mechanistic Insights and Rationale

Step 1: Cyclocondensation for Pyridone Ring Formation

The cornerstone of this synthesis is the construction of the pyridine ring using a trifluoromethyl-containing building block.[1][2] This approach ensures the early and regioselective incorporation of the crucial trifluoromethyl group. The reaction proceeds via a condensation reaction between ethyl 4,4,4-trifluoro-3-oxobutanoate and aminomalononitrile.

The likely mechanism involves an initial Knoevenagel condensation of the aminomalononitrile with the ketone of the ethyl 4,4,4-trifluoro-3-oxobutanoate, followed by an intramolecular cyclization and subsequent dehydration to form the stable pyridone ring. The use of a base, such as piperidine or an alkoxide, is typically employed to facilitate the condensation and cyclization steps.

Cyclocondensation Mechanism cluster_0 Knoevenagel Condensation cluster_1 Intramolecular Cyclization & Dehydration A Ethyl 4,4,4-trifluoro-3-oxobutanoate + Aminomalononitrile B Intermediate Adduct A->B Base catalyst C Cyclized Intermediate B->C Tautomerization & Ring Closure D Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)nicotinate C->D - H2O

Caption: Proposed mechanism for pyridone formation.

Step 2: Chlorination of the 6-Hydroxypyridine

The second step involves the conversion of the 6-hydroxypyridine (which exists predominantly in its pyridone tautomeric form) to the 6-chloro derivative. This transformation is reliably achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base or with the addition of phosphorus pentachloride (PCl₅) to enhance reactivity.[3][4]

The mechanism involves the activation of the pyridone oxygen by POCl₃ to form a phosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and the formation of the 6-chloropyridine. The presence of a base helps to neutralize the HCl generated during the reaction.

Experimental Protocols

Safety Precaution: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Purity
Ethyl 4,4,4-trifluoro-3-oxobutanoate372-31-6184.11≥98%
Aminomalononitrile p-toluenesulfonate5098-14-6253.26≥97%
Piperidine110-89-485.15≥99%
Ethanol64-17-546.07Anhydrous
Phosphorus oxychloride (POCl₃)10025-87-3153.33≥99%
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous
Dichloromethane (DCM)75-09-284.93Anhydrous
Sodium bicarbonate (NaHCO₃)144-55-884.01-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37-
Step-by-Step Protocol

Step 1: Synthesis of Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)nicotinate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4,4-trifluoro-3-oxobutanoate (18.4 g, 100 mmol) and anhydrous ethanol (100 mL).

  • Add aminomalononitrile p-toluenesulfonate (25.3 g, 100 mmol) to the solution.

  • Add piperidine (9.9 mL, 100 mmol) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% ethyl acetate in hexanes).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the residue, add 100 mL of water and acidify to pH 3-4 with 2M HCl.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water (2 x 30 mL), and dried under vacuum to afford Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)nicotinate as a solid.

Step 2: Synthesis of this compound

  • In a 100 mL round-bottom flask fitted with a reflux condenser and a nitrogen inlet, place the dried Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)nicotinate (13.1 g, 50 mmol) and phosphorus oxychloride (25 mL, 270 mmol).

  • Heat the mixture to 110 °C and stir at this temperature for 4 hours. The reaction should be monitored by TLC (Eluent: 30% ethyl acetate in hexanes).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring in a large beaker. Caution: This is a highly exothermic reaction.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a pure solid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield
Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)nicotinateC₁₀H₇F₃N₂O₃262.17Off-white solid75-85%
This compoundC₁₀H₆ClF₃N₂O₂278.62White solid80-90%

Concluding Remarks

The synthetic protocol detailed in this application note provides a reliable and efficient pathway for the preparation of this compound. The strategy of early incorporation of the trifluoromethyl group via a cyclocondensation reaction, followed by a robust chlorination, is a testament to the power of convergent synthesis in accessing highly functionalized heterocyclic compounds. This guide is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and agrochemical development, enabling the facile production of this important chemical intermediate.

References

  • Khlebnikov, V. (2014). How should I proceed in Chlorination using POCl3? ResearchGate. [Link]

  • Tsukamoto, M., & Nakamura, T. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(2), 61-73. [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • Li, J. T., et al. (2005). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Tetrahedron, 61(6), 1567-1573.
  • Sosnovskikh, V. Y., et al. (2012). Unusual transformations of lithium enolate of ethyl 4,4,4-trifluoro-3-oxobutanoate. Russian Chemical Bulletin, 61(10), 1956-1961.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]

  • Schlosser, M. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]

  • PrepChem. (n.d.). Synthesis of 2-cyano-6-trifluoromethylaniline. PrepChem.com. [Link]

  • Li, J., et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 19(10), 15597-15607. [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. [Link]

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Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate reaction mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanisms and Synthetic Applications of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the chemical reactivity and synthetic utility of this compound. As a highly functionalized and electron-deficient heterocyclic compound, it serves as a versatile building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1][2] This guide moves beyond simple procedural outlines to explain the underlying electronic principles governing the compound's reactivity, offering detailed, field-proven protocols for its key transformations.

Molecular Structure and Electronic Reactivity Profile

This compound is a pyridine derivative characterized by an array of strongly electron-withdrawing substituents. The confluence of these groups dictates its reaction pathways, rendering the molecule a potent electrophile for a variety of synthetic transformations.

Key Structural Features Influencing Reactivity:

  • Pyridine Ring: The inherent electron-deficient nature of the pyridine nitrogen atom deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the α (2,6) and γ (4) positions.[3]

  • 2-(Trifluoromethyl) Group (-CF3): As a powerful electron-withdrawing group (Hammett constant σp = 0.54), the CF3 substituent at the C2 position significantly increases the electrophilicity of the entire pyridine ring.[4] This enhances its susceptibility to nucleophilic attack.

  • 5-Cyano Group (-CN): The cyano group is another strong electron-withdrawing substituent that further depletes electron density from the aromatic system, contributing to the activation of the ring for nucleophilic substitution.

  • 6-Chloro Group (-Cl): Positioned at an activated α-position relative to the ring nitrogen, the chlorine atom is an excellent leaving group in SNAr reactions.[5]

The cumulative effect of these groups makes the C6 carbon exceptionally electron-poor and the primary site for nucleophilic attack. The subsequent intermediate, a negatively charged Meisenheimer complex, is effectively stabilized through resonance delocalization of the negative charge onto the electronegative nitrogen atom and the electron-withdrawing cyano and trifluoromethyl groups.[6]

Caption: Resonance stabilization of the Meisenheimer intermediate.

Key Reaction Mechanisms and Protocols

The primary reaction pathways for this substrate are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The choice between these pathways depends on the nature of the nucleophile and the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is the most facile reaction pathway for this molecule due to its extreme electron-deficient nature.[6] It proceeds via a two-step addition-elimination sequence.

SNAr_Mechanism General S N Ar Mechanism Start Substrate + Nucleophile (Nu⁻) Step1 Step 1: Nucleophilic Attack (Rate-Determining) Start->Step1 Intermediate Meisenheimer Complex (Stabilized Anionic Intermediate) Step1->Intermediate Step2 Step 2: Leaving Group Departure (Fast) Intermediate->Step2 Product Substituted Product + Cl⁻ Step2->Product

Caption: The addition-elimination pathway of SNAr reactions.

Protocol 2.1.1: SNAr Amination with Secondary Amines

This protocol describes a general procedure for the displacement of the 6-chloro substituent with a secondary amine, a common transformation in the synthesis of bioactive molecules.

  • Rationale: The high electrophilicity of the C6 position allows for a direct, often uncatalyzed, reaction with moderately to highly nucleophilic amines.[7] The reaction is typically driven to completion by using a slight excess of the amine, which can also act as the base to neutralize the HCl generated. An external base is often added to improve reaction rates and yields.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., morpholine, piperidine) (1.2 - 2.0 equiv)

  • Base (e.g., K2CO3, DIPEA) (2.0 equiv)

  • Solvent (e.g., DMF, DMSO, NMP, Acetonitrile)

  • Reaction Vessel (e.g., round-bottom flask with condenser)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol, 278.6 mg).

  • Add the chosen polar aprotic solvent (5 mL).

  • Add the secondary amine (1.2 mmol) and the base (e.g., K2CO3, 2.0 mmol, 276 mg).

  • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-16 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-substituted nicotinate.

Amine NucleophileBaseSolventTemp (°C)Typical Time (h)
MorpholineK2CO3DMF804-8
PiperidineDIPEAACN702-6
N-MethylpiperazineK2CO3DMSO906-12
Palladium-Catalyzed Cross-Coupling

For less nucleophilic partners or when C-C bond formation is desired, palladium-catalyzed cross-coupling reactions are the method of choice. The electron-deficient nature of the substrate facilitates the initial oxidative addition step in the catalytic cycle.[8][9]

Protocol 2.2.1: Suzuki-Miyaura Cross-Coupling

This protocol outlines a procedure for coupling with arylboronic acids. The selection of a highly active catalyst system is crucial for achieving good yields with a chloropyridine substrate.[8][10]

  • Rationale: While SNAr can be a competing pathway, Suzuki coupling is performed under specific conditions with a palladium catalyst and a suitable ligand that favor the cross-coupling catalytic cycle over direct nucleophilic attack by the base or solvent.[11] Buchwald's phosphine ligands (e.g., SPhos, XPhos) are often effective for these challenging couplings.[12]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)2, PdCl2(dppf)) (1-5 mol%)

  • Ligand (e.g., SPhos, PPh3) (2-10 mol%)

  • Base (e.g., K2CO3, K3PO4) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H2O, Toluene, DMF)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • In a Schlenk tube, combine this compound (0.5 mmol, 139.3 mg), the arylboronic acid (0.75 mmol), the palladium catalyst (e.g., Pd(OAc)2, 2 mol%, 2.2 mg), the ligand (e.g., SPhos, 4 mol%, 8.2 mg), and the base (e.g., K3PO4, 1.5 mmol, 318 mg).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent (e.g., 4:1 Dioxane/Water, 5 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired biaryl product.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII Ar-Pd(II)L₂(Cl) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar'-B(OH)₂ (Base) PdII_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product (Ar-Ar')

Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.

References

  • BenchChem (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
  • BenchChem (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
  • BenchChem (2025). Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline.
  • Singh, P., & Kaur, N. (2013). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society. Available at: [Link]

  • ResearchGate (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]

  • BenchChem (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5.
  • ResearchGate (2025). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Available at: [Link]

  • Okutani, M., & Mori, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

  • Wikipedia (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Research Outreach (2023). Trifluoromethylpyridine: Its chemistry and applications. Available at: [Link]

  • Pathmasiri, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Medicinal Chemistry. Available at: [Link]

Sources

The Strategic Application of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient construction of complex and potent therapeutic agents. Among these, Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate has emerged as a pivotal intermediate, offering medicinal chemists a versatile scaffold ripe for elaboration. Its unique substitution pattern—a trifluoromethyl group for metabolic stability and potency, a cyano group as a versatile handle, and a reactive chlorine atom for cross-coupling and nucleophilic substitution reactions—positions it as a valuable asset in the synthesis of kinase inhibitors and other targeted therapies. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights.

Core Attributes and Strategic Advantages

This compound, with the chemical formula C₁₀H₆ClF₃N₂O₂, is a crystalline solid at room temperature.[1] Its strategic value in medicinal chemistry is derived from the synergistic interplay of its functional groups:

  • Trifluoromethyl Group (CF₃): This moiety is a bioisostere for a methyl group but with significantly different electronic properties. It enhances metabolic stability by blocking potential sites of oxidation, increases binding affinity through favorable interactions with protein targets, and can improve cell permeability.

  • Cyano Group (C≡N): The cyano group is a versatile synthetic handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. It also acts as a strong electron-withdrawing group, activating the pyridine ring for certain reactions.

  • Chloro Group (Cl): The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide array of aryl and heteroaryl substituents.

  • Ethyl Nicotinate Moiety: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification, for instance, through amide bond formation.

Application in the Synthesis of Kinase Inhibitors: A Case Study in RIPK1 Inhibitor Development

A compelling example of the utility of this compound is its application in the synthesis of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) inhibitors. RIPK1 is a key regulator of inflammation and programmed cell death (necroptosis), making it an attractive therapeutic target for a range of autoimmune and inflammatory diseases.

The synthesis of a key intermediate for a series of RIPK1 inhibitors, as detailed in patent WO2011014589, commences with this compound. This highlights the compound's role as a foundational building block in the development of novel therapeutics.

Protocol 1: Synthesis of Ethyl 6-amino-5-cyano-2-(trifluoromethyl)nicotinate via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the displacement of the chloro group with an amino group, a crucial step in building the core of the RIPK1 inhibitor.

Reaction Principle:

The electron-withdrawing trifluoromethyl and cyano groups on the pyridine ring activate the 6-position towards nucleophilic attack. Ammonia, acting as the nucleophile, displaces the chloride ion in an addition-elimination mechanism.

Materials:

  • This compound

  • Ammonia (7 M solution in Methanol)

  • 1,4-Dioxane

  • Sealed reaction vessel

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in 1,4-dioxane, add a 7 M solution of ammonia in methanol (5.0 eq).

  • Seal the reaction vessel and heat the mixture to 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable gradient of ethyl acetate in hexanes to afford the desired product, Ethyl 6-amino-5-cyano-2-(trifluoromethyl)nicotinate.

Data Presentation:

Starting MaterialReagentsProductReaction Type
This compoundAmmonia in Methanol, 1,4-DioxaneEthyl 6-amino-5-cyano-2-(trifluoromethyl)nicotinateNucleophilic Aromatic Substitution

Experimental Workflow:

experimental_workflow start Start reagents Ethyl 6-chloro-5-cyano-2- (trifluoromethyl)nicotinate + NH3 in MeOH + 1,4-Dioxane start->reagents reaction Heat to 80°C in a sealed vessel reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Cool & Concentrate monitoring->workup Reaction Complete purification Silica Gel Chromatography workup->purification product Ethyl 6-amino-5-cyano-2- (trifluoromethyl)nicotinate purification->product

Synthesis of a key RIPK1 inhibitor intermediate.

This intermediate, Ethyl 6-amino-5-cyano-2-(trifluoromethyl)nicotinate, is then further elaborated through a series of reactions, including reduction of the cyano group and cyclization, to yield the final RIPK1 inhibitor.

Versatility in C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction

The chloro-substituent on the pyridine ring also makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a diverse range of aryl and heteroaryl groups at the 6-position, a common strategy in the optimization of drug candidates to enhance potency and modulate pharmacokinetic properties.

Protocol 2: Generalized Protocol for Suzuki-Miyaura Coupling

This generalized protocol outlines the key steps for the coupling of an arylboronic acid with this compound. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.

Reaction Principle:

The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for reaction setup, workup, and purification

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.03 eq) to the flask.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Relationship Diagram:

Suzuki_Coupling cluster_reactants Reactants & Reagents substrate Ethyl 6-chloro-5-cyano-2- (trifluoromethyl)nicotinate reaction_conditions Inert Atmosphere Heating (80-100°C) substrate->reaction_conditions boronic_acid Arylboronic Acid boronic_acid->reaction_conditions catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->reaction_conditions base Base (e.g., K2CO3) base->reaction_conditions solvent Anhydrous Solvent (e.g., Dioxane) solvent->reaction_conditions product Ethyl 6-aryl-5-cyano-2- (trifluoromethyl)nicotinate reaction_conditions->product

Key components of the Suzuki-Miyaura coupling.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its trifluoromethyl, cyano, and chloro substituents provide a rich platform for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. The protocols provided herein for nucleophilic aromatic substitution and Suzuki-Miyaura coupling demonstrate its utility in key synthetic transformations. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly accelerate the pace of drug discovery and development.

References

  • Harris, P. A., et al. (2011). PYRIDINE AND PYRIDAZINE DERIVATIVES AS RIP1 KINASE INHIBITORS.
  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. [Link]

Sources

Application Notes: Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate - A Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold Component

Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate, with CAS Number 175277-73-3, is a highly functionalized pyridine derivative that has emerged as a valuable building block in modern organic synthesis, particularly within the realms of medicinal and agrochemical research.[1][2][3] Its structure is characterized by a confluence of reactive sites and modulating functional groups: a labile chlorine atom at the 6-position, an electron-withdrawing cyano group at the 5-position, a sterically demanding and strongly electron-withdrawing trifluoromethyl group at the 2-position, and an ethyl ester at the 3-position. This unique arrangement of functionalities imparts a distinct reactivity profile, making it a strategic precursor for the synthesis of complex heterocyclic systems. The trifluoromethyl group, in particular, is a prized substituent in drug discovery, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[4]

The pyridine core, especially when substituted in this manner, is a key component of numerous biologically active compounds. For instance, the closely related methyl 6-chloro-5-(trifluoromethyl)nicotinate has been identified as a key intermediate in the synthesis of novel anti-infective agents. This underscores the potential of the title compound in the development of new therapeutic agents.

Chemical Profile and Reactivity Landscape

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is further accentuated by the presence of three electron-withdrawing groups (cyano, trifluoromethyl, and the pyridine nitrogen itself). This electronic landscape dictates the primary transformations possible with this building block.

PropertyValue
CAS Number 175277-73-3
Molecular Formula C₁₀H₆ClF₃N₂O₂
Molecular Weight 278.62 g/mol
Appearance Beige solid
Key Reactive Sites C6-Cl bond, Cyano group, Ethyl ester

The primary reaction pathways for this molecule involve:

  • Nucleophilic Aromatic Substitution (SNAr) at C6: The chlorine atom at the 6-position is highly activated towards displacement by a wide range of nucleophiles. The strong electron-withdrawing nature of the adjacent cyano group and the trifluoromethyl group at the para-position stabilizes the Meisenheimer complex intermediate, thereby facilitating the substitution.[5] This allows for the introduction of various functionalities, including amino, alkoxy, and thioalkoxy groups.

  • Palladium-Catalyzed Cross-Coupling Reactions at C6: The C-Cl bond is also amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are pivotal for the formation of C-C and C-N bonds, enabling the synthesis of biaryl and N-aryl pyridine derivatives.

  • Transformations of the Cyano and Ester Groups: The cyano and ethyl ester groups offer further opportunities for synthetic diversification. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

Application Note I: Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potent anti-leukemic and kinase inhibitory properties.[1][2] this compound is an excellent precursor for the synthesis of this heterocyclic system via a condensation-cyclization reaction with hydrazines.

Causality of the Experimental Design:

The reaction proceeds via an initial nucleophilic aromatic substitution of the C6-chloro group by a hydrazine nucleophile. The resulting intermediate then undergoes an intramolecular cyclization, where the amino group of the hydrazine attacks the electrophilic carbon of the cyano group, leading to the formation of the pyrazole ring fused to the pyridine core. The use of a base like triethylamine is crucial to neutralize the HCl generated during the initial substitution step. Ethanol is a suitable solvent as it readily dissolves the reactants and facilitates the reaction at elevated temperatures.

Detailed Experimental Protocol: Synthesis of Ethyl 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylate

G A Ethyl 6-chloro-5-cyano-2- (trifluoromethyl)nicotinate E Nucleophilic Aromatic Substitution (Intermediate formation) A->E B Phenylhydrazine B->E C Ethanol, Triethylamine C->E Solvent/Base D Reflux F Intramolecular Cyclization D->F Heat E->F Spontaneous G Ethyl 5-amino-1-phenyl-3-(trifluoromethyl)- 1H-pyrazolo[3,4-b]pyridine-6-carboxylate F->G H Work-up and Purification G->H Crude Product H->G Purified Product G cluster_0 Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)L2-Cl B->C Ar-Cl D Transmetalation (Ar'B(OH)2, Base) C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G

Sources

The Synthetic Versatility of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate is a highly functionalized pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the convergence of multiple electron-withdrawing groups on the pyridine ring, render it an exceptionally versatile substrate for a variety of chemical transformations. The trifluoromethyl (-CF3) group, in particular, is a prized substituent in contemporary drug design, known for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] This, combined with the synthetic handles offered by the chloro, cyano, and ethyl ester moieties, positions this compound as a key intermediate in the synthesis of complex bioactive molecules.[4][5]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and experimental protocols for utilizing this powerful synthetic intermediate. We will delve into the causality behind its reactivity and provide detailed, field-proven methodologies for its key chemical transformations.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueReference
CAS Number 175277-73-3[6]
Molecular Formula C₁₀H₆ClF₃N₂O₂[7]
Molecular Weight 278.62 g/mol [6]
Appearance Solid[1]
Purity ≥99%[1]
Storage Inert atmosphere, 2-8 °C[6]

Safety Profile:

  • Hazard Statements: Harmful if swallowed (H302). Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335).[8][9][10]

  • Precautionary Statements:

    • Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wash face, hands, and any exposed skin thoroughly after handling.[8]

    • Response:

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[8]

      • IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8]

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8]

      • IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]

    • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[8]

    • Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

Researchers should always consult the most up-to-date SDS provided by the supplier before handling this compound and perform a thorough risk assessment for any new experimental procedure.

Core Reactivity: An Electron-Deficient Pyridine System

The chemical behavior of this compound is dominated by the electron-deficient nature of its pyridine ring. The combined inductive and resonance effects of the trifluoromethyl, cyano, and chloro substituents, as well as the nitrogen atom in the ring, create a highly electrophilic aromatic system. This electronic profile makes the compound particularly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions at the C6 position, where the chloride ion serves as an excellent leaving group.[11][12][13]

Furthermore, the chloro-substituted pyridine core is an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling , enabling the formation of carbon-carbon bonds.[14][15] The ester and cyano functionalities also offer avenues for further derivatization, such as hydrolysis, amidation, and reduction.

cluster_0 Key Reactive Sites C6-Cl C6-Cl Bond (SNAr & Cross-Coupling) Ester Ethyl Ester (Hydrolysis, Amidation) Cyano Cyano Group (Hydrolysis, Reduction) Core This compound Core->C6-Cl Primary Reactivity Core->Ester Core->Cyano Start This compound Reaction SNAr Reaction (Base, Solvent, Heat) Start->Reaction Nucleophile Nucleophile (R-NH₂, R-OH) Nucleophile->Reaction Product 6-Substituted Product Reaction->Product

Caption: General workflow for SNAr reactions.

Protocol 1.1: Synthesis of Ethyl 6-amino-5-cyano-2-(trifluoromethyl)nicotinate Derivatives

This protocol describes a general procedure for the amination of the title compound.

  • Materials:

    • This compound

    • Amine (e.g., aniline, benzylamine, morpholine; 1.2 equivalents)

    • Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 equivalents)

    • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Dissolve the starting material in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).

    • Add the amine (1.2 eq) and the base (DIPEA or K₂CO₃, 2.0 eq).

    • Heat the reaction mixture to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • If a solid precipitate (e.g., DIPEA·HCl or KCl) has formed, filter the mixture.

    • Dilute the filtrate with ethyl acetate and wash with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-substituted nicotinate.

  • Self-Validation:

    • Reaction Monitoring: The disappearance of the starting material and the appearance of a new, typically more polar, spot on TLC indicates reaction progression.

    • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the signal corresponding to the C6-Cl and the appearance of new signals for the introduced amine are expected.

Palladium-Catalyzed Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, enabling the synthesis of biaryl and related structures prevalent in many pharmaceutical agents. [7][16]The chloro-substituent at the C6 position serves as an effective coupling partner.

Causality: A palladium(0) catalyst undergoes oxidative addition into the C-Cl bond. Subsequent transmetalation with a boronic acid or ester, followed by reductive elimination, forms the new C-C bond and regenerates the active catalyst. [2][7]

Start This compound Reaction Suzuki Coupling (Solvent, Heat) Start->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (optional) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Product 6-Aryl/Heteroaryl Product Reaction->Product

Caption: Key components of a Suzuki-Miyaura coupling reaction.

Protocol 1.2: Synthesis of Ethyl 6-aryl-5-cyano-2-(trifluoromethyl)nicotinate Derivatives

This protocol outlines a general procedure for the Suzuki coupling of the title compound with an arylboronic acid.

  • Materials:

    • This compound

    • Arylboronic acid or arylboronic acid pinacol ester (1.5 equivalents)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

    • Base (e.g., potassium carbonate [K₂CO₃] or cesium carbonate [Cs₂CO₃], 2.0-3.0 equivalents)

    • Solvent system (e.g., 1,4-Dioxane/water (4:1) or Toluene/ethanol/water (4:1:1))

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed solvent system via syringe.

    • Add the palladium catalyst under a positive pressure of inert gas.

    • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography or recrystallization to yield the desired 6-aryl-substituted product.

  • Self-Validation:

    • Reaction Monitoring: Consumption of the starting material can be monitored by TLC or LC-MS.

    • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm the successful coupling and the presence of the new aryl group.

Ester Hydrolysis: Accessing the Nicotinic Acid

The ethyl ester can be readily hydrolyzed under basic conditions to provide the corresponding carboxylic acid. This transformation is often a necessary step in the synthesis of final drug molecules, as the carboxylic acid can serve as a handle for further functionalization (e.g., amide bond formation) or may be a key pharmacophoric feature. [3][17] Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. Subsequent acidification protonates the carboxylate to yield the carboxylic acid. [3] Protocol 1.3: Synthesis of 6-Chloro-5-cyano-2-(trifluoromethyl)nicotinic acid

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 equivalents)

    • Solvent system (e.g., Tetrahydrofuran (THF)/water (1:1) or Methanol/water (1:1))

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen solvent system in a round-bottom flask.

    • Add an aqueous solution of LiOH or NaOH (2.0-3.0 eq).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

    • The product can be purified by recrystallization or flash chromatography if necessary.

  • Self-Validation:

    • Reaction Monitoring: The progress of the reaction can be followed by the disappearance of the ester spot and the appearance of a more polar acid spot on TLC.

    • Characterization: The structure of the product can be confirmed by NMR spectroscopy (disappearance of the ethyl group signals) and mass spectrometry. The presence of a broad singlet in the ¹H NMR spectrum (typically >10 ppm) is indicative of the carboxylic acid proton.

Conclusion and Future Outlook

This compound is a potent and versatile building block for the synthesis of a wide range of substituted pyridines. Its highly electrophilic nature, coupled with the presence of multiple, orthogonally reactive functional groups, provides a robust platform for the rapid generation of molecular complexity. The protocols detailed herein for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and ester hydrolysis serve as a foundational guide for researchers aiming to leverage this valuable intermediate in their synthetic endeavors. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in the pharmaceutical and agrochemical industries, the strategic application of this compound is poised to play an increasingly significant role in the development of next-generation bioactive molecules.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate. Retrieved from [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Bano, A., et al. (2017). A kinetics study of dipolar protic solvent in alkaline hydrolysis of ethyl Nicotinate in water-ethanol media- A Solvent effect. Journal of Ultra Chemistry, 13(6), 145-150.
  • Mulder, J. A., et al. (2013). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Organic Process Research & Development, 17(6), 940–945.
  • Singh, R. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6333.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • LibreTexts Chemistry. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

Sources

Application Notes & Protocols: Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate, a highly functionalized pyridine derivative, as a key intermediate in modern pharmaceutical synthesis. We delve into the strategic importance of its unique structural motifs, present detailed protocols for its downstream modification, and outline the necessary safety and handling procedures. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutic agents.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structure due to its presence in numerous approved drugs and its ability to engage in critical hydrogen bonding interactions with biological targets. This compound (CAS No. 175277-73-3) is an advanced building block that offers a convergence of desirable features for drug design.[1] Its utility stems from a trifluoromethyl group, which enhances metabolic stability and binding affinity, a chloro substituent that serves as a versatile handle for cross-coupling reactions, and cyano and ester groups that provide pathways for further derivatization.[2][3] This combination allows for the rapid and modular synthesis of complex molecular architectures, accelerating the drug discovery process.

Physicochemical Properties & Specifications

A thorough understanding of the intermediate's physical and chemical properties is paramount for its effective use in synthesis. The key specifications are summarized below.

PropertyValueReference
CAS Number 175277-73-3[4]
Molecular Formula C₁₀H₆ClF₃N₂O₂[5]
Molecular Weight 278.62 g/mol [4]
IUPAC Name ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate[5]
Appearance Typically a solid (consult supplier for specific details)[6]
Purity ≥97% (typical)[6]
Storage Store in a cool, dry place, often under an inert atmosphere.[7]

Synthetic Utility & Reaction Pathways

The power of this intermediate lies in the orthogonal reactivity of its functional groups. Each site can be addressed with a high degree of selectivity to build molecular complexity in a controlled manner.

Causality Behind Its Versatility:
  • 6-Chloro Position: The chlorine atom is positioned on an electron-deficient pyridine ring, making it an excellent leaving group for Nucleophilic Aromatic Substitution (SₙAr). More importantly, it is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, alkyl, or amine substituents.

  • 5-Cyano Group: The nitrile functionality is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide. Alternatively, it can be reduced to an aminomethyl group, providing a key linker for further conjugation.

  • 3-Ethyl Ester Group: This group can be readily hydrolyzed to the corresponding carboxylic acid, which is a critical handle for forming amide bonds—a cornerstone of many API syntheses.

  • 2-Trifluoromethyl Group: The -CF₃ group is a non-reactive, strongly electron-withdrawing moiety. Its primary role is to modulate the physicochemical properties of the final compound, often improving cell permeability, metabolic stability, and binding affinity by acting as a bioisostere for other groups.[2]

The following diagram illustrates the potential synthetic transformations from this key intermediate.

G cluster_main This compound cluster_products Potential Downstream Products main Key Intermediate (Structure with reactive sites highlighted) p1 Suzuki Coupling Product (Aryl/Heteroaryl at C6) main->p1  Pd Catalyst,  Boronic Acid,  Base p2 Amine Substitution Product (SₙAr at C6) main->p2  R₂NH,  Heat/Base p3 Carboxylic Acid / Amide (from Cyano Group Hydrolysis) main->p3  H⁺/H₂O or  OH⁻/H₂O p4 Nicotinic Acid Derivative (from Ester Hydrolysis) main->p4  LiOH or NaOH,  Solvent workflow prep 1. Reagent Preparation (Dry solids, degas solvents) setup 2. Reaction Setup (Assemble dry glassware under N₂/Ar) prep->setup charge 3. Charging Flask (Add nicotinate, boronic acid, base, catalyst) setup->charge solvent 4. Solvent Addition (Add degassed dioxane/water) charge->solvent reaction 5. Reaction (Heat to 80-90 °C, monitor by TLC/LC-MS) solvent->reaction workup 6. Work-up & Extraction (Cool, quench, partition between EtOAc & water) reaction->workup purify 7. Purification (Dry organic layer, concentrate, purify via column chromatography) workup->purify analyze 8. Analysis (Confirm structure & purity via NMR, MS) purify->analyze

Caption: Experimental workflow for Suzuki coupling.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble a round-bottom flask with a reflux condenser and magnetic stirrer. Ensure all glassware is oven-dried. Purge the system with nitrogen or argon for 15-20 minutes.

  • Charging Reagents: To the flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq). The use of a solid base like K₂CO₃ is crucial for activating the boronic acid for transmetalation. Pd(dppf)Cl₂ is chosen for its robustness and effectiveness in coupling with chloro-pyridines.

  • Solvent Addition: Add the degassed 4:1 dioxane/water mixture via cannula or syringe. The solvent system is selected to ensure solubility for both the organic and inorganic reagents. Degassing is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the catalytic cycle.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine. This removes inorganic salts and the aqueous solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure coupled product.

Safety & Handling Precautions

As with any chemical reagent, proper safety protocols must be strictly followed. The information below is a summary based on data for structurally similar compounds and should be supplemented by consulting the specific Safety Data Sheet (SDS) from the supplier. [7][8]

  • Hazard Identification: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. [9]It may cause skin, eye, and respiratory tract irritation. * Personal Protective Equipment (PPE):

    • Eye Protection: Wear tight-sealing safety goggles or a face shield. [7] * Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection: Wear a lab coat. Ensure an eyewash station and safety shower are readily accessible. [9]* Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood. [7] * Avoid breathing dust, fumes, or vapors. [9] * Wash hands thoroughly after handling.

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place. [7] * Store under an inert atmosphere to maintain product quality. [7]* First Aid Measures:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [7] * Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice. [8] * Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell. [7] * Ingestion: Clean mouth with water and seek medical attention. [8]

Conclusion

This compound is a high-value, versatile intermediate for pharmaceutical R&D. Its densely packed, orthogonally reactive functional groups provide a robust platform for the efficient synthesis of complex drug candidates. The protocols and guidelines presented here offer a starting point for chemists to leverage this building block's full potential, enabling the exploration of novel chemical space in the pursuit of new medicines.

References

  • Cole-Parmer. Material Safety Data Sheet - Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate. [Link]

  • PubChem. This compound. [Link]

  • Google Patents.
  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. [Link]

  • Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyridines

Substituted pyridine scaffolds are cornerstone structural motifs in modern pharmaceuticals, agrochemicals, and materials science. Their prevalence is due to their ability to act as bioisosteres of phenyl rings, engage in hydrogen bonding, and modulate the physicochemical properties of a molecule. The target substrate, Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate , represents a highly functionalized and synthetically valuable building block. It features a trifluoromethyl group, a cyano moiety, and an ethyl ester on an electron-deficient pyridine core.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[1] For a substrate like this compound, the Suzuki coupling offers a direct pathway to introduce aryl, heteroaryl, or vinyl diversity at the 6-position, generating novel compounds of significant interest for drug discovery pipelines. However, the coupling of heteroaryl chlorides, particularly those that are heavily substituted and electron-deficient, presents unique challenges that necessitate carefully optimized conditions.[2][3][4]

This document serves as an in-depth technical guide for researchers, providing not only detailed protocols but also the underlying mechanistic rationale for achieving successful and reproducible Suzuki-Miyaura couplings with this specific substrate.

Mechanistic Considerations for a Highly Electron-Deficient Heteroaryl Chloride

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6]

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for Chlorides) PdII_Aryl Aryl-Pd(II)-X Complex OxAdd->PdII_Aryl Ar-Cl Transmetal Transmetalation PdII_Diaryl Aryl-Pd(II)-Aryl' Complex Transmetal->PdII_Diaryl [Ar'-B(OH)₃]⁻ RedElim Reductive Elimination RedElim->Pd0 Product (Ar-Ar') ArylHalide Ar-Cl BoronicAcid Ar'-B(OH)₂ + Base Product Ar-Ar'

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The Substrate: A Double-Edged Sword

The reactivity of this compound is governed by its electronic properties.

  • Activation of the C-Cl Bond: Aryl chlorides are typically the least reactive of the aryl halides (I > Br > OTf >> Cl) in Suzuki couplings because the C-Cl bond is strong, making the oxidative addition step slow.[1][7] However, the potent electron-withdrawing effects of the pyridine nitrogen and the cyano (-CN) and trifluoromethyl (-CF3) groups significantly reduce the electron density of the aromatic ring. This electronic deficit makes the carbon atom of the C-Cl bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[2] This is a crucial feature that enables the coupling of this otherwise unreactive chloride.

  • Potential for Catalyst Inhibition: The pyridine nitrogen is a Lewis base and can potentially coordinate to the palladium center. While this is a general consideration for pyridine substrates, the electron-withdrawing groups on this specific molecule reduce the basicity of the nitrogen, mitigating (but not eliminating) its potential to act as a catalyst poison.[8]

Causality Behind Component Selection

Catalyst System (Palladium Precursor + Ligand): The choice of catalyst is the most critical parameter for coupling heteroaryl chlorides.[9]

  • Rationale: The slow oxidative addition step must be accelerated. This is achieved by using ligands that are both sterically bulky and highly electron-donating.

    • Bulky Ligands: Large, bulky phosphine ligands (e.g., tri-tert-butylphosphine, tricyclohexylphosphine) or biaryl phosphines (e.g., SPhos, XPhos) promote the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0)L species, which is essential for the oxidative addition to occur.[10]

    • Electron-Donating Ligands: These ligands increase the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the C-Cl bond.

  • Recommended Systems: Modern palladium pre-catalysts, which are air-stable and form the active Pd(0) species in situ, are highly recommended.[9][11] Catalyst systems based on ligands like SPhos, RuPhos, or bulky N-heterocyclic carbenes (NHCs) have demonstrated high efficacy for these challenging couplings.[12]

Base: The base plays a multifaceted role in the catalytic cycle.[6]

  • Rationale:

    • It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex ([ArB(OH)3]⁻), which is necessary for efficient transmetalation.[12][13]

    • It can participate in the regeneration of the Pd(0) catalyst and the formation of key intermediates.[6]

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): An effective and commonly used base, particularly for heteroaryl couplings. It is strong enough to promote the reaction without causing significant hydrolysis of the ester group under typical conditions.[14]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can often enhance reaction rates, especially for difficult couplings.

    • Potassium Carbonate (K₂CO₃): A milder and more economical option that can be effective, though it may require higher temperatures or longer reaction times.

Solvent:

  • Rationale: The solvent must solubilize all components and facilitate the interaction between the organic and aqueous phases (if present).

  • Recommended Solvents: Aprotic polar solvents are preferred. A mixture of an organic solvent with a small amount of water is often beneficial, as water can aid in dissolving the base and facilitate the formation of the active boronate species.[10][15]

    • 1,4-Dioxane / H₂O

    • Toluene / H₂O

    • 2-MeTHF / H₂O

Recommended Reaction Parameters & Optimization

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific coupling partners.

ParameterRecommended ConditionRationale & Comments
Substrate This compound1.0 equivalent
Boronic Acid Aryl- or Heteroarylboronic Acid1.2–1.5 equivalents
Pd Pre-catalyst SPhos Pd G3 or XPhos Pd G31–3 mol%. Air-stable, reliable generation of active Pd(0).[9]
Ligand SPhos or XPhos(Included in G3 pre-catalyst)
Base K₃PO₄ (Potassium Phosphate)2.0–3.0 equivalents. Strong, non-nucleophilic base.[14]
Solvent 1,4-Dioxane / H₂O10:1 to 5:1 v/v. Good balance of solubility for all components.[10][15]
Temperature 90–110 °CSufficient thermal energy to overcome the activation barrier for C-Cl cleavage.
Atmosphere Nitrogen or ArgonEssential to prevent oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocols

Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

Materials:

  • This compound (e.g., 291.6 mg, 1.0 mmol)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • SPhos Pd G3 Precatalyst (e.g., 22.7 mg, 0.03 mmol, 3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (e.g., 636.8 mg, 3.0 mmol, 3.0 eq)

  • Anhydrous 1,4-Dioxane (10 mL)

  • Degassed, deionized water (2 mL)

  • Round-bottom flask or reaction tube with a magnetic stir bar

  • Condenser and inert gas (N₂ or Ar) inlet

  • Standard laboratory glassware for workup and purification

Procedure:

  • Vessel Preparation: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), SPhos Pd G3 Precatalyst (0.03 eq), and K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes. This is a critical step to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (10 mL) followed by degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Attach a condenser and maintain the inert atmosphere. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4–16 hours. Check for the disappearance of the starting chloride.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • Same reagents as Protocol 1, scaled down for a microwave vial (e.g., 0.25 mmol scale).

  • Microwave vial (2-5 mL or 10-20 mL) with a dedicated stir bar.

  • Microwave reactor.

Procedure:

  • Vessel Preparation: In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), SPhos Pd G3 Precatalyst (0.03 eq), and K₃PO₄ (3.0 eq).

  • Solvent Addition: Add 1,4-dioxane (2.5 mL) and water (0.5 mL).

  • Sealing: Place the stir bar in the vial and securely seal it with the appropriate microwave cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 120–140 °C, with a run time of 20–40 minutes and vigorous stirring.

  • Workup and Purification: After the reaction, allow the vial to cool to a safe temperature (<50 °C). The workup and purification steps are identical to those described in Protocol 1.[3]

Workflow and Troubleshooting

The following diagram outlines the general laboratory workflow for performing and analyzing the reaction.

Workflow Figure 2: Experimental Workflow prep 1. Reagent Preparation (Weighing, Degassing Solvents) setup 2. Reaction Setup (Under Inert Atmosphere) prep->setup reaction 3. Reaction (Thermal or Microwave Heating) setup->reaction monitor 4. Progress Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Aqueous Workup & Extraction monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify analysis 7. Product Characterization (NMR, MS, Purity) purify->analysis

Figure 2: Experimental Workflow.
Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficient temperature.3. Base is not strong enough.1. Ensure rigorous inert atmosphere technique; use fresh catalyst.2. Increase temperature in 10 °C increments.3. Switch to a stronger base (e.g., K₃PO₄ -> Cs₂CO₃).
Formation of Dehalogenated Byproduct 1. Presence of a hydride source.2. Base may be promoting a side reaction.1. Ensure solvents are anhydrous; check the purity of reagents.[8]2. Use a different base (e.g., K₂CO₃) or slightly lower the reaction temperature.
Formation of Boronic Acid Homocoupling 1. Presence of oxygen in the reaction.2. Transmetalation is too slow compared to other pathways.1. Thoroughly degas all solvents and rigorously maintain an inert atmosphere.2. Increase the amount of base or add a small amount of water if running under anhydrous conditions.
Ester Hydrolysis 1. Reaction temperature is too high or time is too long.2. Base is too strong or nucleophilic.1. Reduce reaction time by using microwave heating or slightly increase catalyst loading.2. Use a non-nucleophilic base like K₃PO₄ or K₂CO₃ instead of hydroxides.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly feasible and powerful transformation for the synthesis of novel, functionalized biaryl and hetero-biaryl compounds. Success hinges on recognizing the substrate's electronically activated yet sterically hindered nature. The key to high yields is the rational selection of a modern catalyst system featuring a bulky, electron-rich phosphine ligand, paired with an appropriate base and solvent system. By following the detailed protocols and leveraging the mechanistic insights provided, researchers can confidently and reproducibly utilize this valuable building block in their synthetic campaigns.

References

  • Title: New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Source: The Journal of Organic Chemistry - ACS Publications. [Link]

  • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Source: University of Windsor. [Link]

  • Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Source: PMC - NIH. [Link]

  • Title: Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Source: Journal of the American Chemical Society. [Link]

  • Title: Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Source: ResearchGate. [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs. [Link]

  • Title: Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Source: ResearchGate. [Link]

  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Source: PMC - NIH. [Link]

  • Title: Suzuki coupling of different chloropyridines with phenylboronic acids. Source: ResearchGate. [Link]

  • Title: Suzuki Coupling. Source: Organic Chemistry Portal. [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Source: The Journal of Organic Chemistry - ACS Publications. [Link]

  • Title: Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts. [Link]

  • Title: Suzuki reaction. Source: Wikipedia. [Link]

  • Title: Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Source: The Journal of Organic Chemistry - ACS Publications. [Link]

  • Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Source: ResearchGate. [Link]

  • Title: C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Source: Beilstein Journal of Organic Chemistry. [Link]

  • Title: The Suzuki Reaction. Source: Andrew G Myers Research Group - Harvard University. [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Reaction. Source: Fisher Scientific. [Link]

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Application Notes and Protocols for Nucleophilic Substitution Reactions of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Nicotinates in Modern Drug Discovery

Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate is a highly functionalized pyridine derivative of significant interest in medicinal chemistry. The pyridine core is a prevalent scaffold in a vast array of pharmaceuticals and agrochemicals, owing to its ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets.[1][2] The specific substitution pattern of this reagent—featuring a trifluoromethyl group, a cyano group, and an ethyl ester—renders the pyridine ring exceptionally electron-deficient. This electronic characteristic makes the chloro-substituent at the 6-position highly susceptible to displacement via nucleophilic aromatic substitution (SNAr).

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyano and ester moieties provide additional handles for chemical modification and can participate in binding interactions. Consequently, the products derived from the nucleophilic substitution of this versatile building block are valuable intermediates in the synthesis of complex molecular architectures with potential therapeutic applications, including the development of novel kinase inhibitors and other targeted therapies.[3]

This document provides a comprehensive guide to the nucleophilic substitution reactions of this compound, detailing the underlying mechanistic principles and offering field-proven protocols for its reaction with various classes of nucleophiles.

Mechanistic Insights: The Causality Behind Reactivity

The nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound proceeds via a well-established addition-elimination mechanism. The reactivity of the substrate is governed by several key factors:

  • Activation of the Pyridine Ring: The pyridine nitrogen atom, being more electronegative than carbon, inherently makes the ring electron-deficient. This effect is significantly amplified by the presence of strong electron-withdrawing groups (EWGs): the trifluoromethyl group at the 2-position and the cyano group at the 5-position. These groups synergistically reduce the electron density of the aromatic system, making it more electrophilic and thus more susceptible to nucleophilic attack.

  • Regioselectivity of Nucleophilic Attack: Nucleophilic attack is strongly favored at the 2- and 6-positions of the pyridine ring. This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing substantial stabilization. In the case of this compound, the chlorine atom is strategically located at the highly activated 6-position.

  • The Role of the Leaving Group: The nature of the leaving group is a critical determinant of the reaction rate. For SNAr reactions on pyridines, the typical reactivity order for halide leaving groups is F > Cl ≈ Br > I. While fluoride is often the most reactive, chloride is an excellent and widely used leaving group for these transformations.

The general mechanism can be visualized as a two-step process:

  • Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.

Caption: Generalized SNAr mechanism on the pyridine ring.

Experimental Protocols

The following protocols are provided as representative procedures for the nucleophilic substitution of this compound with common classes of nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents and an inert atmosphere are recommended for optimal results, particularly when using moisture-sensitive nucleophiles.

Protocol 1: Substitution with an Aliphatic Amine (e.g., Piperidine)

This protocol details the synthesis of Ethyl 5-cyano-6-(piperidin-1-yl)-2-(trifluoromethyl)nicotinate.

Rationale: The reaction with amines is typically straightforward due to their high nucleophilicity. A base such as triethylamine or potassium carbonate is often included to scavenge the HCl generated during the reaction, preventing the protonation of the amine nucleophile. Aprotic polar solvents like acetonitrile or DMF are suitable for this transformation as they effectively solvate the reactants and intermediates.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous acetonitrile.

  • Add potassium carbonate to the suspension.

  • Add piperidine to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Amine_Substitution_Workflow start Start: Reagents in Flask mix Add Substrate, K₂CO₃, and Acetonitrile start->mix add_amine Add Piperidine mix->add_amine heat Heat to 80°C (4-8h) add_amine->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Filter, Concentrate monitor->workup Reaction Complete extract Ethyl Acetate Extraction & Washes workup->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Column Chromatography dry->purify end_node End: Pure Product purify->end_node

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this key intermediate in high purity. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to navigate the challenges you may encounter.

Introduction to Purification Challenges

This compound is a highly functionalized pyridine derivative. Its purification can be challenging due to the presence of several reactive functional groups: the trifluoromethyl group, the cyano group, the chloro substituent, and the ethyl ester. Furthermore, the basicity of the pyridine nitrogen can lead to interactions with acidic stationary phases during chromatography, potentially causing peak tailing and poor separation. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for purifying this compound are recrystallization and silica gel column chromatography. The choice depends on the physical state of your crude product and the nature of the impurities. If your product is a solid and the impurities have different solubility profiles, recrystallization can be a highly effective and scalable method. For complex mixtures or when the crude product is an oil, column chromatography is generally the preferred approach.

Q2: My compound is a beige solid. Should I try recrystallization first?

A2: Yes, if your crude product is a solid, attempting recrystallization is often a good first step. It is generally faster and more economical than chromatography for achieving high purity, especially on a larger scale. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Q3: The pyridine nitrogen in my compound is basic. Will this be a problem during silica gel chromatography?

A3: Yes, the basicity of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can result in significant peak tailing, poor resolution, and in some cases, irreversible adsorption of your compound onto the column. To mitigate this, it is often recommended to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to neutralize the acidic sites on the silica.

Q4: What are the likely impurities I should be trying to remove?

A4: Impurities will largely depend on the synthetic route used. Common impurities may include:

  • Unreacted starting materials: Depending on the final step, this could be a precursor without the cyano, chloro, or trifluoromethyl group.

  • Reagents and byproducts from functionalization steps: For instance, if a trifluoromethylation step was performed using a copper-mediated reaction, residual copper salts might be present.

  • Positional isomers: Trifluoromethylation of pyridines can sometimes lead to a mixture of isomers, which can be challenging to separate.

  • Hydrolysis products: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, especially if exposed to acidic or basic conditions during workup or purification.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The solution is too supersaturated, or it cooled too quickly. Impurities are depressing the melting point.Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. Try scratching the inside of the flask with a glass rod to induce nucleation. If the problem persists, the crude material may require a preliminary purification by column chromatography.
No crystals form upon cooling. The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not saturated enough.Reduce the volume of the solvent by evaporation. Try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists, then gently warm until the solution is clear and allow to cool slowly.
Low recovery of the product. Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath or refrigerator to maximize crystal formation before filtration.
Product purity is still low after recrystallization. The impurities have a very similar solubility profile to the product in the chosen solvent.Try a different recrystallization solvent or a solvent mixture. If single recrystallization is insufficient, a second recrystallization may be necessary, or switch to column chromatography.
Silica Gel Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots on TLC. The solvent system is not optimal.Systematically vary the polarity of your mobile phase. A common starting point for compounds like this is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Test various ratios to achieve a good separation of your target compound from impurities (Rf of target ~0.3-0.4).
Streaking or tailing of the compound spot on TLC/column. The compound is interacting too strongly with the acidic silica gel due to its basic pyridine nitrogen. The sample is overloaded.Add 0.1-1% triethylamine to your mobile phase to suppress the interaction with silanol groups. Ensure you are not loading too much crude material onto the column (generally 1-5% of the silica gel weight).
Compound will not elute from the column. The mobile phase is not polar enough. The compound may be irreversibly adsorbed or has decomposed on the silica.Gradually increase the polarity of the mobile phase (gradient elution). If the compound still does not elute, it may be too polar for normal-phase chromatography. In this case, consider reverse-phase chromatography or an alternative stationary phase like neutral alumina.
Co-elution of impurities with the product. The polarity of the impurity is very similar to the product in the chosen solvent system.Try a different solvent system. For example, substituting ethyl acetate with dichloromethane or a mixture of solvents might alter the selectivity. If separation is still difficult, preparative HPLC may be required.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The ideal solvent must be determined experimentally.

  • Solvent Screening:

    • Place a small amount of the crude solid (10-20 mg) into several test tubes.

    • Add a few drops of a single solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate) to each tube at room temperature. Observe the solubility.

    • If the solid is insoluble at room temperature, heat the test tube gently. If the solid dissolves when hot, it is a potential recrystallization solvent.

    • Allow the hot solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a good solvent.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask with stirring until the solid just dissolves. Use the minimum amount of hot solvent.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes/ethyl acetate).

    • The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

    • If tailing is observed, add 0.5% triethylamine to the chosen solvent system and re-run the TLC.

  • Column Preparation and Loading:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed. Do not let the silica run dry.

    • Dissolve the crude product in a minimal amount of a suitable solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with a low polarity.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

    • Collect the eluent in fractions.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Purification Workflow

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Method Selection cluster_recrystallization Recrystallization Pathway cluster_chromatography Chromatography Pathway start Crude Ethyl 6-chloro-5-cyano-2- (trifluoromethyl)nicotinate analysis Analyze by TLC/ ¹H NMR/LC-MS start->analysis decision Is the crude product a solid with few impurities? analysis->decision recryst Perform Recrystallization decision->recryst  Yes chrom Silica Gel Column Chromatography decision->chrom No / Oily Product pure_solid Pure Solid Product recryst->pure_solid pure_fractions Combine Pure Fractions chrom->pure_fractions evaporation Solvent Evaporation pure_fractions->evaporation pure_product Pure Product evaporation->pure_product

Caption: Decision workflow for the purification of this compound.

References

  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry.
  • Mulder, J. A., et al. (2012). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Organic Process Research & Development.
  • Google Patents. (2007).
  • BenchChem. (2025).

Common side products in the synthesis of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this complex heterocyclic molecule. Here, we address common challenges and side products encountered during its synthesis, providing in-depth troubleshooting advice and scientifically grounded explanations to enhance your experimental success.

Plausible Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A plausible and efficient synthetic route commences with a commercially available dichlorinated pyridine derivative, followed by sequential nucleophilic aromatic substitution (SNAr) and trifluoromethylation reactions.

Synthetic_Pathway cluster_0 Plausible Synthetic Route Start Ethyl 2,6-dichloronicotinate Intermediate1 Ethyl 2-chloro-6-cyano-nicotinate Start->Intermediate1  Cyanation (e.g., Zn(CN)₂, Pd catalyst)   Intermediate2 Ethyl 6-chloro-5-cyano-2-iodonicotinate Intermediate1->Intermediate2  Halogenation (e.g., NIS)   Target This compound Intermediate2->Target  Trifluoromethylation (e.g., Ruppert's Reagent)  

Caption: Plausible synthetic pathway for this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Incomplete Cyanation and Formation of Isomeric Byproducts

Question: During the first step of the synthesis, the cyanation of Ethyl 2,6-dichloronicotinate, I am observing a mixture of products, including unreacted starting material and what appears to be an isomeric cyanopyridine. How can I improve the selectivity and drive the reaction to completion?

Answer: This is a common issue in the nucleophilic aromatic substitution on dichloropyridines. The regioselectivity is highly sensitive to reaction conditions and the electronic nature of the pyridine ring.

  • Causality: The two chlorine atoms at the 2 and 6 positions are both susceptible to nucleophilic attack. While the 6-position is often more activated, the formation of the 2-cyano isomer can occur. Incomplete reaction is often due to catalyst deactivation or insufficient reactivity. In palladium-catalyzed cyanations, excess cyanide can poison the catalyst.[1][2]

  • Troubleshooting Steps:

    • Catalyst and Ligand Choice: For palladium-catalyzed cyanations, ensure you are using a suitable ligand that promotes the desired regioselectivity. Sterically hindered biaryl phosphine ligands can be effective.[2]

    • Cyanide Source: Zinc cyanide (Zn(CN)₂) is often a good choice as it is less toxic and can reduce catalyst poisoning compared to alkali metal cyanides.[2][3]

    • Solvent and Temperature: The polarity of the solvent can influence the regioselectivity of SNAr reactions.[4][5] A solvent screen with aprotic polar solvents like DMF, DMAc, or NMP may be beneficial. Carefully optimizing the reaction temperature can also improve conversion rates.

    • Reaction Monitoring: Closely monitor the reaction by HPLC or GC to determine the optimal reaction time and prevent the formation of degradation products.

Troubleshooting_Cyanation Problem Incomplete Cyanation & Isomer Formation Cause1 Poor Regioselectivity Problem->Cause1 Cause2 Catalyst Deactivation Problem->Cause2 Cause3 Insufficient Reactivity Problem->Cause3 Solution4 Careful Reaction Monitoring Problem->Solution4 Solution1 Optimize Catalyst/Ligand Cause1->Solution1 Solution3 Solvent & Temperature Screen Cause1->Solution3 Cause2->Solution1 Solution2 Use Zn(CN)₂ Cause2->Solution2 Cause3->Solution3

Caption: Troubleshooting workflow for the cyanation step.

Issue 2: Side Products in the Trifluoromethylation Step

Question: In the final trifluoromethylation step, I am getting a low yield of my target compound and observing several side products. What are the likely impurities and how can I minimize their formation?

Answer: Trifluoromethylation reactions, particularly on electron-deficient heterocyclic systems, can be challenging. The choice of trifluoromethylating agent and reaction conditions are critical.

  • Causality: Common side reactions include proto-dehalogenation (replacement of the halogen with hydrogen), and the formation of other trifluoromethylated isomers if the preceding halogenation step was not completely selective. The stability of the trifluoromethylating reagent is also a key factor. For instance, Ruppert's reagent (TMSCF₃) is a source of the trifluoromethyl anion.[6]

  • Common Side Products:

    • Proto-deiodination Product: Ethyl 5-cyano-6-chloro-nicotinate. This arises from the removal of the iodine atom and its replacement with a hydrogen atom from the solvent or trace water.

    • Starting Material: Unreacted Ethyl 6-chloro-5-cyano-2-iodonicotinate.

  • Troubleshooting Steps:

    • Choice of Reagent: Besides Ruppert's reagent, other trifluoromethylating agents can be considered, such as those used in copper-catalyzed reactions.[7] The choice may depend on the specific substrate and its electronic properties.

    • Anhydrous Conditions: Ensure strictly anhydrous conditions to minimize proto-dehalogenation. Use freshly distilled solvents and dry glassware.

    • Temperature Control: Many trifluoromethylation reactions require low temperatures to control the reactivity of the reagents and minimize side reactions. A temperature optimization study is recommended.

    • Purification: Careful purification by column chromatography or recrystallization is often necessary to separate the desired product from closely related impurities.

Side ProductLikely CauseAnalytical Signature (vs. Product)
Ethyl 2-chloro-6-cyanonicotinateIsomeric product from initial cyanation stepDifferent retention time in HPLC/GC; distinct NMR chemical shifts.
6-Chloro-5-cyano-2-(trifluoromethyl)nicotinic acidHydrolysis of the ethyl esterHigher polarity; absence of ethyl group signals in ¹H NMR.
Ethyl 5-cyano-6-chloronicotinateProto-deiodination during trifluoromethylationAbsence of CF₃ signal in ¹⁹F NMR; presence of a proton at C2 in ¹H NMR.
Issue 3: Hydrolysis of the Ethyl Ester Group

Question: My final product is contaminated with a more polar impurity that I suspect is the corresponding carboxylic acid. How can I prevent the hydrolysis of the ethyl ester?

Answer: The ethyl ester group in your target molecule is susceptible to hydrolysis, especially during aqueous work-up procedures or if the reaction conditions are not carefully controlled.[8][9][10]

  • Causality: Hydrolysis can be catalyzed by both acid and base.[10] Acidic or basic conditions during the reaction or, more commonly, during the work-up can lead to the formation of 6-chloro-5-cyano-2-(trifluoromethyl)nicotinic acid.

  • Preventative Measures:

    • Neutral Work-up: If possible, perform a neutral aqueous work-up. Use a saturated solution of a neutral salt like sodium chloride (brine) for washing.

    • Avoid Strong Acids and Bases: Minimize the use of strong acids or bases during the work-up. If an acid or base wash is necessary, use dilute solutions and perform the extraction quickly at low temperatures.

    • Anhydrous Conditions: In the reaction steps, ensure anhydrous conditions to prevent hydrolysis if water can contribute to the degradation of the ester.

    • Purification: The resulting carboxylic acid is significantly more polar than the ester. It can usually be removed effectively by column chromatography on silica gel.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
  • Buchanan, C., & Fitch, R. W. (2012). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Symposium 2012.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. BenchChem.
  • Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview. (URL not available)
  • 2,6-Dichloronicotinic acid | 38496-18-3. BenchChem.
  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Str
  • Selective Trifluoromethylation of Pyridines. (2022). ChemistryViews.
  • Trifluoromethyl
  • Hydrolysis profi les of ethyl nicotinate (EN) to nicotinic acid (NA) at...
  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (US5204478A).
  • A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Sycamore Scholars.
  • Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper.
  • Process for the preparation of 2,6-dichloronicotinonitriles. (WO2000006547A1).
  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
  • Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. MDPI.
  • ETHYL NICOTINATE.
  • Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Deriv
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008). PubMed.
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Request PDF.
  • Showing Compound Ethyl nicotin
  • Ester Hydrolysis (Acidic and Basic Conditions). (2014). YouTube.
  • Direct cyanation, hydrocyanation, dicyanation and cyanofunctionaliz
  • Direct Regioselective C-H Cyan
  • C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. (2023). PubMed.
  • Rosenmund-von Braun Reaction. Organic Chemistry Portal.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC.
  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Request PDF.
  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.

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How to increase the yield of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to maximizing the yield of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate, presented by the Synthesis & Applications Group.

Technical Support Center: this compound

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the synthesis of this highly functionalized pyridine derivative. As a key building block in the development of novel pharmaceuticals and agrochemicals, achieving a high yield of this intermediate is critical for project success.

This document provides in-depth, experience-driven advice in a question-and-answer format, addressing common challenges encountered during the synthesis.

Overview of a Potential Synthetic Pathway

While multiple synthetic routes to this compound are conceivable, a common and effective strategy involves the construction of a substituted pyridine ring followed by key functional group interconversions. A particularly challenging and crucial step is often the introduction of the trifluoromethyl group. Based on scalable syntheses of structurally similar compounds, such as methyl 6-chloro-5-(trifluoromethyl)nicotinate, a robust approach involves a copper-catalyzed trifluoromethylation of a corresponding iodo-substituted precursor[1].

The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Pyridine Core Synthesis cluster_1 Functionalization & Aromatization cluster_2 Key Trifluoromethylation & Final Steps A Starting Materials (e.g., β-ketoester, aldehyde, ammonia) B Hantzsch Condensation or similar cyclization A->B Multi-component reaction C Substituted Dihydropyridine B->C D Oxidation/ Aromatization C->D E Halogenation & Cyanation D->E F Iodination E->F G Methyl 6-chloro-5-cyano- 2-iodonicotinate F->G H Copper-Catalyzed Trifluoromethylation G->H CF3 Source (e.g., MCDFA/KF) I Methyl 6-chloro-5-cyano- 2-(trifluoromethyl)nicotinate H->I J Transesterification I->J Ethanol, Acid/Base Catalyst K Final Product: Ethyl Ester J->K

Caption: A potential multi-stage workflow for the synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Pyridine Ring Formation & Functionalization

Question 1: My initial cyclization reaction to form the pyridine core (e.g., via Hantzsch synthesis) is giving low yields. What are the most likely causes and how can I fix them?

Answer: Low yields in multi-component reactions like the Hantzsch synthesis often stem from suboptimal reaction conditions or side reactions. Here’s a breakdown of what to investigate:

  • Causality: The Hantzsch synthesis involves a cascade of reactions: a Knoevenagel condensation, an enamine formation, and a final cyclization/dehydration[2]. Each step has its own sensitivities. The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized. Incomplete reaction or degradation during aromatization are common yield-reducing culprits.

  • Troubleshooting Steps:

    • Component Purity: Ensure the purity of your aldehyde, β-keto ester, and ammonia source. Aldehydes are prone to oxidation or polymerization.

    • Solvent and Temperature: The choice of solvent (often ethanol or acetic acid) is critical. Acetic acid can catalyze the reaction but may cause degradation if the temperature is too high. Screen a range of temperatures; starting at room temperature and gradually increasing may be beneficial.

    • Stoichiometry: While the classic Hantzsch uses a 2:1:1 ratio of β-keto ester:aldehyde:ammonia, slight adjustments can sometimes improve yields.

    • Aromatization Step: The oxidation of the intermediate dihydropyridine to the aromatic pyridine is a critical, yield-defining step.

      • Harsh Oxidants: Traditional oxidants like nitric acid or potassium permanganate can be aggressive, leading to side products[2].

      • Milder Conditions: Consider using milder oxidants like ferric chloride or simply exposing the reaction to air, sometimes with a catalyst, which can provide a cleaner conversion.

Question 2: I'm observing significant byproduct formation during the chlorination and cyanation steps. How can I improve selectivity?

Answer: Introducing substituents onto the pyridine ring can be challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic substitution[3]. Selectivity issues often arise from competing reactions or over-reaction.

  • Causality: The electronic properties of the pyridine ring, influenced by existing substituents, dictate the position of incoming groups. Nucleophilic aromatic substitution (SNAr) is a more common mechanism for introducing groups like chloro and cyano onto electron-deficient pyridine rings. The success of SNAr depends on having a good leaving group at the target position and the stability of the Meisenheimer complex intermediate.

  • Troubleshooting Steps:

    • Reaction Sequence: The order of functionalization is paramount. It is often more efficient to introduce an activating group or a directing group first. For your target molecule, a plausible route involves converting a hydroxyl group (from a pyridone precursor) to a chloride.

    • Chlorination Reagents: If converting a hydroxypyridine to a chloropyridine, reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are standard. However, these are aggressive and can lead to charring at high temperatures.

      • Temperature Control: Maintain strict temperature control. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Solvent: Using a high-boiling, inert solvent can help moderate the reaction temperature.

    • Cyanation Method: For cyanation, a nucleophilic substitution of a halide (e.g., chloride or bromide) is typical, often using a cyanide source like CuCN (Rosenmund-von Braun reaction) or Zn(CN)₂ with a palladium catalyst.

      • Catalyst Choice: For palladium-catalyzed cyanation, ensure the ligand and catalyst are free from moisture and oxygen.

      • Solvent: Use polar aprotic solvents like DMF, NMP, or DMSO to facilitate the nucleophilic substitution.

Section 2: The Critical Trifluoromethylation Step

Question 3: The copper-catalyzed trifluoromethylation of my aryl iodide precursor is inefficient or fails completely. What are the most critical parameters to investigate?

Answer: This is arguably the most complex step in the synthesis. The reaction involves the generation of a reactive trifluoromethylating species from a stable precursor. A successful process, demonstrated on a kilogram scale for the methyl analog, uses methyl chlorodifluoroacetate (MCDFA) with potassium fluoride (KF) and copper(I) iodide (CuI)[1].

  • Causality: The reaction is believed to proceed via the in-situ generation of a [CuCF₃] species. The efficiency of this process is highly dependent on the reactivity of the copper catalyst, the complete dryness of the reagents, and the temperature profile. Any deviation can halt the catalytic cycle or lead to decomposition of the reagents.

  • Troubleshooting Decision Tree:

Trifluoromethylation_Troubleshooting Start Low or No Yield in Trifluoromethylation Check_Reagents Are all reagents rigorously dry? Start->Check_Reagents Check_Cu What is the source and quality of the CuI? Check_Reagents->Check_Cu Yes Dry_Action Dry KF by heating under vacuum. Use freshly distilled, dry solvent (NMP). Ensure MCDFA is anhydrous. Check_Reagents->Dry_Action No Check_Temp Is the temperature profile correct? Check_Cu->Check_Temp High Purity Cu_Action Use high-purity CuI. Consider pre-activating CuI if reactivity is low. Check_Cu->Cu_Action Questionable Check_Solvent Is the solvent appropriate and dry? Check_Temp->Check_Solvent Yes Temp_Action Maintain temperature at 120 °C. Ensure gradual addition of MCDFA to control exotherm. Check_Temp->Temp_Action No Solvent_Action NMP is the proven solvent. Ensure it is high-purity and anhydrous. Degas solvent before use. Check_Solvent->Solvent_Action No Success Re-run with optimized parameters Check_Solvent->Success Yes Dry_Action->Success Cu_Action->Success Temp_Action->Success Solvent_Action->Success

Caption: Troubleshooting logic for the trifluoromethylation step.

Section 3: Final Conversion and Purification

Question 4: I am losing a significant amount of product during the final transesterification from the methyl ester to the ethyl ester. How can I optimize this step?

Answer: Transesterification is an equilibrium-controlled process. Yield loss can occur due to an unfavorable equilibrium, incomplete reaction, or side reactions like hydrolysis.

  • Causality: The reaction is typically catalyzed by an acid or base. To drive the reaction to completion, the equilibrium must be shifted towards the product side. This is usually achieved by using a large excess of the desired alcohol (ethanol) or by removing the alcohol byproduct (methanol)[4].

  • Troubleshooting Steps:

    • Drive the Equilibrium: Use ethanol as the solvent to provide a large molar excess. This pushes the equilibrium towards the formation of the ethyl ester according to Le Châtelier's principle[4].

    • Catalyst Choice:

      • Acid Catalysis: A strong acid like sulfuric acid or p-toluenesulfonic acid is effective[5]. Ensure the reaction mixture is anhydrous, as water will lead to hydrolysis of the ester back to the carboxylic acid.

      • Base Catalysis: A catalyst like sodium ethoxide can also be used, but care must be taken to avoid hydrolysis if any water is present.

    • Removal of Methanol: If feasible with your equipment, gentle distillation to remove the methanol byproduct as it forms can effectively drive the reaction to completion.

    • Workup Procedure: During workup, quenching the catalyst is crucial. For acid catalysts, neutralize with a weak base like sodium bicarbonate solution. For base catalysts, neutralize with a weak acid. Avoid strong bases or acids during workup, which could hydrolyze the ester product.

Experimental Protocols

Protocol 1: Copper-Catalyzed Trifluoromethylation (Adapted from Methyl Ester Synthesis[1])

Warning: This reaction should be performed by trained personnel in a well-ventilated fume hood.

  • Vessel Preparation: To a dry, inerted reaction vessel, add methyl 6-chloro-5-cyano-2-iodonicotinate, high-purity copper(I) iodide (CuI), and spray-dried potassium fluoride (KF).

  • Solvent Addition: Add anhydrous, high-purity N-methyl-2-pyrrolidone (NMP).

  • Heating: Heat the stirred slurry to the target temperature (e.g., 120 °C).

  • Reagent Addition: Slowly add methyl chlorodifluoroacetate (MCDFA) via a syringe pump over several hours. The slow addition is critical to control the reaction exotherm and maintain a steady concentration of the reactive intermediate.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or GC-MS by taking aliquots periodically.

  • Workup: After completion, cool the reaction mixture and quench with an appropriate aqueous solution. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the pure mthis compound.

Protocol 2: Acid-Catalyzed Transesterification
  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the starting methyl ester in a large excess of absolute ethanol (e.g., 20-50 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents).

  • Reflux: Heat the mixture to reflux and maintain for several hours (4-24h). Monitor the reaction by TLC or GC-MS.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly pour it over an ice-cold saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Purification: Purify the crude product as necessary, typically by silica gel chromatography.

Data Summary Table

The following table summarizes key parameters and their typical impact on the critical trifluoromethylation step.

ParameterConditionExpected Impact on YieldRationale
Moisture High (>500 ppm)Severe DecreaseWater decomposes the trifluoromethylating agent and deactivates the catalyst.
CuI Purity < 98%Moderate to Severe DecreaseImpurities can poison the catalyst, halting the catalytic cycle.
KF Activity Not spray-driedModerate DecreaseInefficient fluoride source for the generation of the active CF₃ species.
Reaction Temp. < 110 °CLow ConversionInsufficient energy to drive the reaction forward at a practical rate.
Reaction Temp. > 130 °CModerate DecreasePotential for decomposition of reagents, solvent (NMP), and product.
MCDFA Addition All at once (bulk)Severe Decrease & Safety HazardUncontrolled exotherm can lead to runaway reaction and decomposition.

References

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
  • Guidechem. How can Ethyl Nicotinate be prepared more efficiently?
  • Wolfe, J. P., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH.
  • ChemicalBook. (2024). Methyl Nicotinate: uses and Synthesis method.
  • Google Patents. (2017). CN106957262A - A kind of preparation method of ethyl nicotinate.
  • Chemical Synthesis. Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview.
  • CymitQuimica. This compound.
  • Patsnap. (2017). Preparation method of ethyl nicotinate.
  • Quora. (2015). What factors may influence the yield of an ester?
  • GCW Gandhi Nagar Jammu. Pyridines.
  • Wikipedia. Hantzsch pyridine synthesis.
  • BLDpharm. 175277-73-3|this compound.
  • ResearchGate. (2014). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale.

Sources

Technical Support Center: Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate (CAS No. 175277-73-3). This document provides researchers, scientists, and drug development professionals with essential information on the stability and storage of this key chemical intermediate. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable, reproducible experimental results.

Core Stability & Storage Profile

This compound is a solid compound with multiple reactive functional groups, including an ethyl ester, a nitrile, and a chlorinated pyridine ring.[1][2] Its stability is primarily influenced by moisture, temperature, and pH. The primary degradation pathway of concern is hydrolysis.

Table 1: Recommended Storage and Handling Parameters

ParameterRecommended ConditionRationale & Adverse Conditions
Temperature 2–8°C (Refrigerated)Elevated temperatures accelerate the rate of chemical degradation, particularly hydrolysis. Avoid repeated freeze-thaw cycles if dissolved. For similar compounds, storage at 2-8°C is recommended.
Atmosphere Inert Gas (Argon or Nitrogen)The compound is susceptible to hydrolysis from atmospheric moisture. Storing under an inert atmosphere displaces moisture and oxygen, preventing degradation.[3]
Light Exposure Store in amber vials or in the darkWhile specific photostability data is unavailable, pyridine derivatives can be light-sensitive. Protection from light is a standard best practice to prevent potential photodegradation.
Container Tightly sealed, airtight containerPrevents exposure to atmospheric moisture and contamination.[3][4]
Incompatible Materials Strong Acids, Strong Bases, Strong Oxidizing AgentsThese materials can catalyze hydrolysis of the ester and nitrile groups or react with the pyridine ring.[3]

Troubleshooting Guide: Experimental Issues

This section addresses specific problems that may arise during the handling and use of this compound, linking them to potential stability issues.

Question: I opened a new vial of the compound, and it appears clumpy or has a slight yellowish tint, whereas it was previously a white powder. Is it degraded?

Answer: A change in physical appearance, such as clumping or discoloration, is an early indicator of potential degradation.

  • Causality: Clumping is most often caused by the absorption of atmospheric moisture. While this does not immediately equate to significant chemical degradation, it indicates that the primary degradation pathway—hydrolysis—is now highly probable. A color change may suggest the formation of minor impurities.

  • Recommended Action:

    • Immediately purge the vial with an inert gas (argon or nitrogen) and ensure the cap is tightly sealed.

    • For critical applications, it is advisable to run a purity check via HPLC or LC-MS to quantify the level of degradation before use.

    • If the compound is to be used in a non-aqueous reaction, ensure your solvents are rigorously dried to prevent further hydrolysis.

Question: My reaction yield is lower than expected, or my biological assay shows reduced potency. Could the starting material be the problem?

Answer: Yes, a loss of compound integrity is a common cause of poor experimental outcomes.

  • Causality: The most likely culprit is the hydrolysis of the ethyl ester functional group. This reaction consumes the parent compound and forms the corresponding carboxylic acid, which will be inactive in reactions or assays requiring the intact ester. Studies on related nicotinic acid esters show they are susceptible to both acid and base-catalyzed hydrolysis.[5][6]

  • Recommended Action:

    • Verify Purity: Before use, confirm the purity of your stock using an appropriate analytical method (e.g., NMR, HPLC). Compare this to the Certificate of Analysis (CoA) provided by the supplier.

    • Prepare Fresh Solutions: Whenever possible, prepare solutions of the compound immediately before use. Avoid storing it in protic or aqueous solvents, even when buffered, for extended periods. The rate of hydrolysis for nicotinate esters can range from hours to weeks depending on the conditions.[5]

    • Review Experimental pH: Ensure your reaction or assay buffer is not strongly acidic or basic, as this will accelerate ester hydrolysis.[6][7]

Question: I dissolved the compound in DMSO for storage, and after some time, I observed precipitation or a cloudy solution. What is happening?

Answer: This indicates either a solubility issue or, more likely, degradation.

  • Causality: While DMSO is a common solvent, it is also hygroscopic (readily absorbs water from the air). If "wet" DMSO is used, the absorbed water can slowly hydrolyze the compound. The resulting carboxylic acid may be less soluble in DMSO, causing it to precipitate over time.

  • Recommended Action:

    • Always use anhydrous or molecular sieve-dried DMSO for preparing stock solutions.

    • Store DMSO stock solutions in small aliquots at -20°C or -80°C with desiccant to minimize water absorption from repeated openings.

    • Before use, bring aliquots to room temperature and visually inspect for precipitation. If present, sonication may help redissolve it, but purity should be re-verified if the experiment is sensitive.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common issues related to the stability of this compound.

G cluster_observe Observation cluster_investigate Investigation cluster_diagnose Diagnosis cluster_action Corrective Action Observe Unexpected Experimental Result (e.g., Low Yield, Poor Potency) Check_Purity 1. Check Purity of Solid (HPLC, LC-MS, NMR) Observe->Check_Purity Check_Appearance 2. Inspect Physical Appearance (Color, Clumping) Check_Purity->Check_Appearance If purity is low Review_Handling 3. Review Handling & Storage (Temp, Atmosphere, Solvent) Check_Appearance->Review_Handling Degraded Compound Degraded Review_Handling->Degraded Improper Storage or Handling Found Not_Degraded Compound OK Review_Handling->Not_Degraded Proper Procedures Followed Action_Degraded Order New Lot. Implement Strict Storage Protocol. Degraded->Action_Degraded Action_Not_Degraded Troubleshoot Other Experimental Parameters. Not_Degraded->Action_Not_Degraded

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage?

For long-term storage, the compound should be kept as a solid under an inert atmosphere at 2-8°C.[3] If a solution is absolutely necessary, prepare it in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, dioxane, or anhydrous DMSO) and store in small, tightly sealed aliquots at -20°C or -80°C.

Q2: How do the functional groups on the molecule affect its stability?

  • Ethyl Ester: This is the most significant liability. It is prone to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and ethanol.[6][8]

  • Nitrile (Cyano group): The nitrile group is generally more stable than the ester but can also be hydrolyzed to a carboxamide or carboxylic acid under harsh acidic or basic conditions.

  • Trifluoromethyl (CF3) Group: This group is highly stable and generally increases the metabolic and chemical stability of the molecule.[9] Its strong electron-withdrawing nature, however, influences the reactivity of the pyridine ring.[10]

  • Chloro Substituent: The chlorine atom on the pyridine ring can be a site for nucleophilic aromatic substitution, depending on the reaction conditions.

Q3: Can I store the compound at room temperature for a short period?

While short-term exposure to ambient temperature during weighing or experiment setup is generally acceptable, it is not recommended for storage.[11] Consistent storage at elevated temperatures will increase the rate of moisture absorption and hydrolysis, leading to a gradual loss of purity. For a similar compound, room temperature storage under an inert atmosphere is noted by one supplier, but refrigerated conditions are more consistently recommended and provide a greater margin of safety.[12]

Q4: What are the primary degradation products I should look for?

The primary degradation product to monitor for is the carboxylic acid formed from the hydrolysis of the ethyl ester. A secondary potential product could be the amide, formed from partial hydrolysis of the nitrile group. These can typically be detected and quantified using LC-MS.

Potential Chemical Degradation Pathways

The diagram below illustrates the most probable hydrolytic degradation pathways for this compound.

G cluster_main Primary Degradation: Hydrolysis cluster_products Primary Degradation: Hydrolysis Parent This compound Acid 6-chloro-5-cyano-2-(trifluoromethyl)nicotinic acid Parent->Acid  Ester Hydrolysis (H₂O, H⁺ or OH⁻) Amide Ethyl 6-chloro-5-(carbamoyl)-2-(trifluoromethyl)nicotinate Parent->Amide  Nitrile Hydrolysis (H₂O, H⁺ or OH⁻) (Slower)

Caption: Likely hydrolytic degradation pathways.

References

  • Mayer, J. M., et al. (1988). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Taylor & Francis Online. Available at: [Link]

  • Etter, J. C., et al. (1990). Structure-reactivity relationships in the chemical hydrolysis of prodrug esters of nicotinic acid. ElectronicsAndBooks. Available at: [Link]

  • Crooks, P. A., et al. (2003). Chemical Stability of Esters of Nicotinic Acid... Pharmaceutical Research - Ovid. Available at: [Link]

  • Wikipedia contributors. (n.d.). Nicotinic acid. Wikipedia. Available at: [Link]

  • Szymańska, K., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Available at: [Link]

  • Safety Data Sheet. (2014). Ethyl 6-chloronicotinate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate. Cole-Parmer. Available at: [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet. Sigma-Aldrich.
  • da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. Available at: [Link]

  • da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C10H6ClF3N2O2). PubChemLite. Available at: [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability. Chemical Communications. Available at: [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate (CAS 175277-73-3). This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this highly functionalized pyridine derivative. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental success.

Understanding the Reactivity of this compound

This compound is a versatile building block, prized for its unique electronic properties that facilitate a range of chemical transformations. The pyridine ring is rendered highly electron-deficient by the cumulative electron-withdrawing effects of the trifluoromethyl, cyano, and chloro substituents. This electronic nature is the primary determinant of its reactivity, making the C6-chloro position particularly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, the interplay of these functional groups can also present unique challenges. This guide will address these potential hurdles in a practical, question-and-answer format.

Troubleshooting Failed Reactions: A Guide for the Bench Chemist

This section is structured to address common issues encountered during reactions with this compound.

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig amination with this compound, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I troubleshoot this?

Answer:

Low conversion in palladium-catalyzed cross-coupling reactions with this substrate is a common challenge, primarily due to the inherent low reactivity of the C-Cl bond compared to C-Br or C-I bonds. The strongly electron-withdrawing nature of the trifluoromethyl and cyano groups does activate the C-Cl bond towards oxidative addition to the palladium catalyst, but several factors can still impede the reaction.

Causality and Troubleshooting Steps:

  • Catalyst System and Ligand Choice: The choice of palladium source and, more critically, the phosphine ligand is paramount for activating the C-Cl bond.

    • Expertise & Experience: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for aryl chlorides. Bulky, electron-rich biarylphosphine ligands are essential to promote the challenging oxidative addition step and stabilize the active catalytic species.

    • Recommended Action: Employ a robust catalyst system. For Suzuki-Miyaura couplings, consider using a pre-catalyst like [Pd(dppf)Cl₂] or generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos, XPhos, or RuPhos. For Buchwald-Hartwig aminations, catalyst systems based on these same ligands are also highly effective.[1]

  • Base Selection: The choice of base is critical and can significantly influence the reaction outcome.

    • Expertise & Experience: For Suzuki-Miyaura reactions, a moderately strong base like K₂CO₃ or K₃PO₄ is often sufficient and can help minimize side reactions. For the more challenging Buchwald-Hartwig amination of aryl chlorides, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to facilitate the deprotonation of the amine and promote the catalytic cycle.

    • Recommended Action: If using K₂CO₃ in a Suzuki coupling with low conversion, consider switching to the stronger K₃PO₄. For Buchwald-Hartwig reactions, NaOtBu is the base of choice. Be mindful that strong bases can promote hydrolysis of the ethyl ester if water is present.

  • Reaction Temperature and Time: These parameters are crucial for overcoming the activation energy of the C-Cl bond cleavage.

    • Expertise & Experience: Reactions involving aryl chlorides often require higher temperatures (typically 80-120 °C) and longer reaction times compared to their bromo or iodo counterparts.

    • Recommended Action: Ensure your reaction is heated to an adequate temperature. Monitor the reaction progress by TLC or LC-MS over an extended period (e.g., 12-24 hours) to determine if the reaction is simply slow.

  • Solvent and Reagent Purity: The presence of water or oxygen can be detrimental to the catalytic cycle.

    • Expertise & Experience: Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can lead to hydrolysis of the boronic acid (protodeboronation) in Suzuki couplings or hydrolysis of the starting material's ester or nitrile groups, especially in the presence of a strong base.

    • Recommended Action: Use anhydrous, degassed solvents. Ensure all reagents are of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).

ParameterRecommendation for Suzuki-MiyauraRecommendation for Buchwald-Hartwig
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, [Pd(dppf)Cl₂]Pd(OAc)₂, Pd₂(dba)₃
Ligand SPhos, XPhos, RuPhos, dppfSPhos, XPhos, RuPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, LHMDS
Solvent Toluene, Dioxane, DMFToluene, Dioxane
Temperature 80-120 °C90-120 °C

Troubleshooting Workflow for Low Conversion in Cross-Coupling Reactions:

G start Low/No Conversion catalyst Check Catalyst System: - Use bulky, electron-rich ligand (e.g., SPhos, XPhos) - Increase catalyst loading (2-5 mol%) start->catalyst base Optimize Base: - Suzuki: Switch to K3PO4 - Buchwald-Hartwig: Use NaOtBu catalyst->base If no improvement temp Increase Temperature & Time: - Heat to 100-120°C - Monitor for 24h base->temp If still low conversion purity Ensure Anhydrous & Inert Conditions: - Use degassed, dry solvents - Run under N2 or Ar temp->purity If reaction is slow success Successful Reaction purity->success Upon optimization

Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.

Issue 2: Significant Formation of Side Products

Question: My reaction is proceeding, but I am observing significant amounts of side products. What are the common side reactions and how can I minimize them?

Answer:

The formation of byproducts is a common issue, particularly in complex systems like this. The most frequently observed side reactions are hydrodehalogenation and hydrolysis of the ester or nitrile functionalities.

Common Side Reactions and Mitigation Strategies:

  • Hydrodehalogenation (Replacement of -Cl with -H):

    • Causality: This occurs when the palladium intermediate reacts with a hydride source in the reaction mixture before the desired coupling can take place. Common hydride sources include trace water, certain bases, or even the solvent.

    • Mitigation:

      • Ensure strictly anhydrous conditions.

      • Use a high-purity, non-protic solvent.

      • In Buchwald-Hartwig reactions, ensure the amine is not the limiting reagent, as this can sometimes lead to side reactions.

  • Protodeboronation (in Suzuki-Miyaura reactions):

    • Causality: The boronic acid is replaced by a proton from water or other protic sources, leading to the formation of an arene byproduct. This is often catalyzed by the palladium complex, especially at elevated temperatures.[2][3]

    • Mitigation:

      • Use anhydrous conditions.

      • Consider using a boronic ester (e.g., pinacol ester) instead of the boronic acid, as they are generally more stable.

      • Use a milder base if possible.

  • Hydrolysis of the Ethyl Ester or Cyano Group:

    • Causality: The ester and nitrile groups are susceptible to hydrolysis under strongly basic or acidic conditions, especially in the presence of water and at elevated temperatures.[4]

    • Mitigation:

      • Use anhydrous conditions.

      • If using a strong base like NaOtBu, ensure the reaction is run for the minimum time necessary for completion.

      • Consider using a milder base like K₂CO₃ or Cs₂CO₃ if the coupling reaction allows.

      • During workup, avoid prolonged exposure to strong acids or bases.

Troubleshooting Side Product Formation:

G start Side Product Formation hydrodehalogenation Hydrodehalogenation (-Cl to -H) - Ensure anhydrous conditions - Use high-purity solvent start->hydrodehalogenation protodeboronation Protodeboronation (Suzuki) - Use anhydrous conditions - Consider boronic ester start->protodeboronation hydrolysis Ester/Nitrile Hydrolysis - Use anhydrous conditions - Minimize reaction time with strong base - Neutral workup start->hydrolysis success Clean Reaction hydrodehalogenation->success protodeboronation->success hydrolysis->success

Caption: Mitigation strategies for common side products.

Frequently Asked Questions (FAQs)

Q1: Which position on the pyridine ring is most reactive?

A1: The C6 position, bearing the chloro substituent, is the most activated site for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The strong electron-withdrawing trifluoromethyl group at C2 and the cyano group at C5 work in concert to significantly lower the electron density at C6, making it highly electrophilic and susceptible to attack.

Q2: Can I perform a nucleophilic aromatic substitution (SNAr) with an amine without a palladium catalyst?

A2: Yes, it is possible, but it will likely require harsh conditions. The high degree of activation from the trifluoromethyl and cyano groups makes direct SNAr with strong nucleophiles like primary or secondary amines feasible. However, this typically requires high temperatures and may lead to side reactions. For a broader substrate scope and milder reaction conditions, a palladium-catalyzed Buchwald-Hartwig amination is generally the preferred method.[1][5]

Q3: I want to selectively hydrolyze the ethyl ester to the carboxylic acid without affecting the cyano group. Is this possible?

A3: Selective hydrolysis of the ester in the presence of a nitrile can be challenging but is often achievable under carefully controlled conditions.

  • Expertise & Experience: Base-catalyzed hydrolysis (saponification) using a reagent like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature or slightly elevated temperatures is a common method for ester hydrolysis. Nitrile hydrolysis typically requires more forcing conditions (stronger base or acid and higher temperatures).[4]

  • Recommended Protocol:

    • Dissolve this compound in a mixture of THF and water (e.g., 3:1).

    • Add 1.5-2.0 equivalents of LiOH·H₂O.

    • Stir at room temperature and monitor the reaction progress carefully by TLC or LC-MS.

    • Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4 and extract the carboxylic acid product.

Q4: What is the best way to purify the products of reactions with this starting material?

A4: Due to the polar nature of the molecule and its derivatives, flash column chromatography on silica gel is the most common and effective purification method. A gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is recommended to ensure good separation of the product from any remaining starting material and byproducts.

Experimental Protocols

The following are generalized protocols that should be optimized for each specific substrate and reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and NaOtBu (1.5-2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous NH₄Cl. Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling Reaction. [Link]

  • ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. [Link]

  • Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 131–139. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemguide. Hydrolysing Nitriles. [Link]

  • Google Patents.
  • Google Patents. Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
  • Google Patents.

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Technical Support Center: Purification of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical protocols to achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, offering step-by-step solutions grounded in chemical principles.

Question 1: My final product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?

Answer:

A persistent off-color in your final product is a common issue and typically indicates the presence of colored impurities. These can arise from several sources during the synthesis and work-up.

Likely Causes:

  • Residual Pyridine-based Starting Materials or Byproducts: Many synthetic routes for pyridine derivatives can result in colored impurities if the reaction does not go to completion or if side reactions occur.[1]

  • Degradation Products: The trifluoromethyl group is strongly electron-withdrawing, which can make the pyridine ring susceptible to nucleophilic attack or degradation under harsh conditions (e.g., strong base or high heat), leading to colored byproducts.

  • Oxidation: Exposure to air and light during work-up and purification can lead to the oxidation of minor impurities, resulting in coloration.

Troubleshooting Workflow:

Caption: Workflow for removing colored impurities.

Step-by-Step Purification Protocol:

  • Recrystallization with Activated Carbon:

    • Rationale: Recrystallization is an effective method for removing small amounts of impurities from a solid product.[2] Activated carbon is excellent for adsorbing colored organic molecules.

    • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for nicotinate esters include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[3]

    • Protocol:

      • Dissolve the crude, colored product in a minimal amount of the chosen hot solvent.

      • Add a small amount (typically 1-5% by weight) of activated carbon to the hot solution.

      • Stir the mixture at an elevated temperature for 10-15 minutes.

      • Perform a hot filtration through a pad of celite to remove the activated carbon.

      • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography:

    • Rationale: If recrystallization is ineffective, column chromatography provides a more powerful method for separating the desired product from colored impurities that may have similar solubility profiles.

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis.

    • Protocol:

      • Prepare a silica gel column.

      • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

      • Load the sample onto the column.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Purification MethodProsCons
Recrystallization with Activated Carbon Simple, fast, and effective for minor colored impurities.May result in some product loss; may not be effective for all colored impurities.
Column Chromatography Highly effective for a wide range of impurities; allows for separation of closely related compounds.More time-consuming and requires more solvent than recrystallization.

Question 2: My NMR/HPLC analysis shows the presence of unreacted starting materials. How can I effectively remove them?

Answer:

Residual starting materials are a frequent challenge. The optimal removal strategy depends on the specific starting materials used in your synthesis. Based on common synthetic routes for similar compounds, we can anticipate the presence of precursors to the trifluoromethylated pyridine ring.[4][5][6][7]

Likely Starting Material Impurities:

  • Halogenated Pyridine Precursors: For example, a di- or tri-substituted pyridine that has not fully undergone the desired substitution or trifluoromethylation reaction.

  • Trifluoromethylating Reagent Residues: Depending on the method used, remnants or byproducts of the trifluoromethylating agent may be present.

Troubleshooting Workflow:

Caption: Workflow for removing starting material impurities.

Step-by-Step Purification Protocol:

  • Aqueous Work-up:

    • Rationale: A thorough aqueous work-up can remove many water-soluble starting materials and reagents.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) if the starting material is basic, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts, and finally with brine.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization:

    • Rationale: If the starting material has a different solubility profile than the product, recrystallization can be a highly effective purification step.

    • Solvent Selection: Experiment with different solvent systems to find one that selectively crystallizes the desired product, leaving the starting material in the mother liquor. Refer to the table in Question 1 for common solvents.

  • Column Chromatography:

    • Rationale: This is the most reliable method for separating compounds with similar polarities.

    • Protocol:

      • Determine an appropriate solvent system using TLC that shows good separation between your product and the starting material.

      • Follow the general column chromatography protocol outlined in Question 1.

Question 3: I am observing a significant amount of a more polar impurity by TLC, which I suspect is the hydrolyzed carboxylic acid or amide. How can I prevent its formation and remove it?

Answer:

The presence of the corresponding carboxylic acid (from ester hydrolysis) or amide (from nitrile hydrolysis) is a common issue, especially if the reaction or work-up conditions involve strong acids or bases.[8][9][10]

Likely Hydrolysis Products:

  • 6-chloro-5-cyano-2-(trifluoromethyl)nicotinic acid: From hydrolysis of the ethyl ester.

  • Ethyl 6-chloro-5-carbamoyl-2-(trifluoromethyl)nicotinate: From partial hydrolysis of the nitrile group.

Prevention Strategies:

  • Control pH: During the work-up, avoid prolonged exposure to strongly acidic or basic conditions. Use mild acids and bases for washing, and work quickly.

  • Anhydrous Conditions: Ensure all solvents and reagents are dry, as water can facilitate hydrolysis, especially at elevated temperatures.

Troubleshooting Workflow:

Caption: Workflow for removing hydrolysis-related impurities.

Step-by-Step Removal Protocol:

  • Aqueous Wash with Mild Base (for Carboxylic Acid Impurity):

    • Rationale: The carboxylic acid impurity is acidic and can be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous phase.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Repeat the wash if necessary.

      • Wash with brine, dry the organic layer, and concentrate.

  • Silica Gel Plug:

    • Rationale: For removing highly polar impurities like the amide or residual carboxylic acid, a quick filtration through a short plug of silica gel can be effective without the need for a full column.

    • Protocol:

      • Place a layer of sand, followed by a 2-3 inch layer of silica gel, and another layer of sand in a fritted funnel.

      • Dissolve the crude product in a minimally polar solvent (e.g., dichloromethane or 10% ethyl acetate in hexanes).

      • Pass the solution through the silica gel plug, eluting with a slightly more polar solvent if necessary. The less polar product should elute while the more polar impurities are retained on the silica.

  • Column Chromatography:

    • Rationale: Provides the best separation for all hydrolysis-related impurities.

    • Protocol: Follow the general column chromatography procedure, ensuring the chosen eluent provides good separation between the ester and the more polar acid/amide impurities on a TLC plate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for purified this compound?

A1: To ensure the long-term stability of your purified product, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake and potential hydrolysis. Store in a cool, dry, and dark place to minimize degradation from light and heat.

Q2: What analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid for better peak shape) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any residual starting materials or byproducts. Impurities can often be identified by comparing the spectrum to reference spectra of known starting materials and byproducts.[11][12]

  • Mass Spectrometry (MS): Provides the molecular weight of the product and can help in identifying unknown impurities.

Q3: Can I use distillation to purify this compound?

A3: While distillation is a common purification technique for liquids, it is generally not recommended for this compound. As a solid with a relatively high molecular weight, it would likely require high temperatures and very low pressures for distillation, which could lead to decomposition. Recrystallization and column chromatography are more suitable and gentler methods for purifying this solid compound.

References

  • Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9), 1835–1837. [Link]

  • Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic letters, 10(9), 1835–1837. [Link]

  • Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9), 1835-1837. [Link]

  • Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Clark, J. (2015). Hydrolysis of nitriles. Chemguide. [Link]

  • Substances yield after recrystallization from different solvents. - ResearchGate. [Link]

  • Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]

  • How to remove pyridine from your reaction crude? - YouTube. [Link]

  • Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google P
  • Removal of Pyridine Derivatives from Aqueous Solution by Activated Carbons Developed from Agricultural Waste Materials | Request PDF - ResearchGate. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. [Link]

  • Acidic Hydrolysis of Nitriles - BYJU'S. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. [Link]

  • Gregory, C. D., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2176-2179. [Link]

  • Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent impregnated resins | Request PDF - ResearchGate. [Link]

  • Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of pesticide science, 42(3), 97–107. [Link]

  • CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound - Google P
  • Cole, K. P., et al. (2021). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Catalysis, 11(13), 7935-7941. [Link]

  • Gal, M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 794-802. [Link]

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Technical Support Center: Scaling Up the Synthesis of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide in-depth troubleshooting and frequently asked questions for the synthesis of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate. As a key building block in pharmaceutical and agrochemical research, robust and scalable synthesis of this molecule is critical. This guide offers insights grounded in established chemical principles to address common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: While a specific, detailed, publicly available synthesis for this exact molecule is not extensively documented, its structure suggests that it is likely assembled using established methods for constructing highly substituted pyridine rings. The most probable approaches would involve multi-component reactions or the functionalization of a pre-existing pyridine ring. A plausible route could be a variation of the Hantzsch pyridine synthesis, which is known for its efficiency in creating functionalized pyridines from β-ketoesters, aldehydes, and an ammonia source.[1][2][3] Another viable strategy is the modification of a pre-existing chlorinated pyridine precursor, introducing the cyano and trifluoromethyl groups through subsequent reactions.

Q2: I am having difficulty with the final purification of the product. What methods are recommended?

A2: The purification of chlorinated and fluorinated organic compounds can be challenging due to their physical properties. For this compound, which is a solid, recrystallization is a primary method for purification.[4][5] A mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, is often effective.[6] Column chromatography on silica gel is another powerful technique for removing impurities.[6][7] For issues with residual water in the final product, azeotropic distillation with a solvent like toluene can be employed.[8]

Q3: My reaction is resulting in a low yield. What are the likely causes and how can I improve it?

A3: Low yields in the synthesis of substituted nicotinates can arise from several factors.[9] Incomplete reactions, competing side reactions, and suboptimal reaction conditions are common culprits. To address this, ensure all reagents are pure and anhydrous, as moisture can interfere with many of the reaction steps. Monitoring the reaction progress using TLC or HPLC is crucial to determine the optimal reaction time and prevent the formation of degradation products.[9] Careful control of the reaction temperature is also vital, as elevated temperatures can lead to unwanted side reactions.

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: Yes, several safety precautions are necessary. Trifluoromethylating agents can be hazardous, and reactions involving them should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Chlorinating agents, such as phosphorus oxychloride, are corrosive and react violently with water, requiring careful handling in an inert atmosphere. Cyanide-containing reagents are highly toxic and must be handled with extreme caution. Always consult the Safety Data Sheet (SDS) for each reagent before use and have appropriate quench and disposal procedures in place.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions during the synthesis of this compound.

Problem 1: Incomplete Reaction or Stalling

Symptoms:

  • TLC or HPLC analysis shows a significant amount of starting material remaining even after extended reaction times.

  • The reaction mixture's color or consistency does not change as expected.

Potential Causes & Solutions:

CauseRecommended Solution
Insufficient Reagent Activity Verify the purity and activity of all reagents. Older or improperly stored reagents may have degraded.
Suboptimal Temperature Gradually increase the reaction temperature in small increments while monitoring for product formation and byproduct generation. Some reactions require a specific temperature range to proceed efficiently.
Inadequate Mixing On a larger scale, ensure efficient stirring to maintain a homogeneous reaction mixture. Inadequate mixing can lead to localized concentration gradients and incomplete reactions.
Catalyst Deactivation If a catalyst is used, it may have been poisoned by impurities in the starting materials or solvent. Ensure all components are of high purity.
Problem 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting material and desired product.

  • The crude NMR spectrum shows a complex mixture of unidentified peaks.

Potential Causes & Solutions:

CauseRecommended Solution
Side Reactions of Functional Groups The cyano group can be susceptible to hydrolysis under certain conditions.[9] Ensure anhydrous conditions if possible and control the pH of the reaction mixture.
Over-reaction or Degradation Prolonged reaction times or excessive temperatures can lead to the degradation of the product or starting materials. Optimize the reaction time by closely monitoring its progress.
Lack of Regioselectivity In reactions involving the functionalization of the pyridine ring, a lack of regioselectivity can lead to a mixture of isomers. The choice of directing groups and reaction conditions is critical to control the position of substitution.
Competing Reaction Pathways In multi-component reactions, different reaction pathways can compete, leading to a variety of products. Carefully controlling the stoichiometry of the reactants and the order of addition can favor the desired pathway.
Problem 3: Difficulties in Product Isolation and Purification

Symptoms:

  • The product is difficult to crystallize from the crude reaction mixture.

  • The product co-elutes with impurities during column chromatography.

  • The isolated product is an oil instead of the expected solid.

Potential Causes & Solutions:

CauseRecommended Solution
Residual Solvents High-boiling point solvents used in the reaction can be difficult to remove. Use a high-vacuum pump or a rotary evaporator with a high-temperature bath to effectively remove residual solvents.
Presence of Tarry Byproducts Tarry or polymeric byproducts can inhibit crystallization. Attempt to precipitate the product by adding a non-polar solvent to a solution of the crude material in a polar solvent. Alternatively, a preliminary purification step, such as passing the crude mixture through a short plug of silica gel, can remove some of the baseline impurities.
Incorrect Crystallization Solvent Experiment with different solvent systems for recrystallization. A good crystallization solvent will dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.
Product is an Amorphous Solid or Oil If the product is reluctant to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective.
Experimental Workflow & Logic

A potential synthetic approach to this compound could involve a multi-step process starting from a simpler pyridine derivative. The following diagram illustrates a logical workflow for such a synthesis, highlighting key decision points and potential challenges.

cluster_0 Step 1: Pyridine Ring Formation cluster_1 Step 2: Functional Group Introduction cluster_2 Troubleshooting & Optimization A Starting Materials (e.g., β-ketoester, aldehyde, ammonia source) B Hantzsch-type Condensation A->B C Dihydropyridine Intermediate B->C J Low Yield? B->J Check Reagent Purity D Oxidation C->D E Substituted Pyridine Core D->E K Byproduct Formation? D->K Monitor Reaction Progress F Halogenation (e.g., Chlorination) E->F G Cyanation (e.g., Sandmeyer or similar) F->G H Trifluoromethylation G->H I This compound H->I L Purification Issues? H->L Analyze Crude Product M Optimize Reaction Conditions (Temp, Time, Catalyst) J->M N Modify Reagent Stoichiometry or Addition Order K->N O Explore Alternative Purification Methods L->O

Caption: A logical workflow for the synthesis and troubleshooting of this compound.

This workflow highlights the modular nature of the synthesis, allowing for optimization at each stage. The troubleshooting loop emphasizes the iterative process of refining a synthetic route for scale-up.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
  • Organic Chemistry Portal. Pyridine synthesis.
  • PubMed Central. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis.
  • ResearchGate. Strategies for the synthesis of C2‐functionalized pyridines.
  • Frontiers in Bioengineering and Biotechnology. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • ACS Publications. One-Pot Synthesis of Novel Functionalized Fused Pyridine Derivatives via Consecutive Pyrrolidine Ring-Closure/Ring-Opening/Formal Aza-Diels–Alder Reactions.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Pyridine Ring Synthesis.
  • ChemicalBook. Methyl Nicotinate: uses and Synthesis method.
  • Hantzsch pyridine synthesis. Hantzsch pyridine synthesis.
  • PMC. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
  • Google Patents. WO2017211543A1 - New menthyl nicotinate synthesis process.
  • PMC. Methods to Produce Nicotinic Acid with Potential Industrial Applications.
  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines.
  • Eureka | Patsnap. Purification method of 4-cyanopyridine.
  • Scribd. Hantzsch Pyridine Synthesis | PDF.
  • PMC. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • CymitQuimica. This compound.
  • Google Patents. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate.
  • ResearchGate. The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates | Request PDF.
  • Sigma-Aldrich. Ethyl 6-chloro-5-cyano-2-methylnicotinate | 64119-42-2.
  • BLDpharm. 175277-73-3|this compound.
  • Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Eureka | Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF.
  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.
  • BenchChem. An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate.
  • MDPI. Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds.
  • PMC. Breakpoint Chlorination Chemistry in a Chlorine-Cyanurate System and Trade-Offs between Nitrosamine Formation and Micropollutant Removals.
  • ResearchGate. Effect of Chlorination on Removal of Cyanobacterial Microcystins.
  • Chloronitramide Anion Removal Guide: Protect Your Water Quality. Chloronitramide Anion Removal Guide: Protect Your Water Quality.
  • Sigma-Aldrich. Ethyl 2-chloro-5-(trifluoromethyl)nicotinate.

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Analytical challenges in characterizing Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate (CAS 175277-73-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the analytical challenges associated with this complex heterocyclic compound. Here, we will delve into common issues and provide expert troubleshooting advice to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the biggest analytical challenges with this compound?

A1: The primary challenges stem from its molecular structure. The presence of a trifluoromethyl group, a cyano group, and a chlorine atom on a pyridine ring creates a molecule that is both reactive and susceptible to specific degradation pathways. Key issues include chromatographic peak tailing due to the basic nitrogen atom, potential for hydrolysis of the ethyl ester, and the presence of closely related impurities from synthesis.[1][2]

Q2: I'm seeing poor peak shape (tailing) in my HPLC analysis. What's causing this?

A2: Peak tailing is a common issue when analyzing pyridine-containing compounds.[2][3] The basic nitrogen in the pyridine ring can interact with acidic silanol groups on the surface of silica-based HPLC columns. This secondary interaction leads to tailing. To mitigate this, consider using a base-deactivated column or adding a competitive base, like triethylamine, to your mobile phase.

Q3: My sample purity seems to decrease over time. Is this compound unstable?

A3: Yes, this compound can be susceptible to degradation. The ethyl ester is prone to hydrolysis, especially in the presence of acidic or basic conditions. It is recommended to store the compound in an inert atmosphere at 2-8°C.[4][5] When preparing solutions, use fresh, high-purity solvents and analyze them promptly.

Q4: What are some common impurities I should be aware of?

A4: Impurities can arise from the synthetic route. These may include starting materials, regioisomers, or byproducts from incomplete reactions. For instance, incomplete chlorination could leave a hydroxyl group at the 6-position. Hydrolysis of the ester will result in the corresponding carboxylic acid. It's crucial to have a good understanding of the synthetic pathway to anticipate potential impurities.[6]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Issue: Poor Peak Shape and Resolution

HPLC_Troubleshooting cluster_problem Problem cluster_cause Potential Causes cluster_solution Solutions Problem Poor Peak Shape (Tailing) & Low Resolution Cause1 Secondary Interactions with Column Problem->Cause1 Cause2 Inappropriate Mobile Phase Problem->Cause2 Cause3 Column Overload Problem->Cause3 Solution1a Use a Base-Deactivated Column Cause1->Solution1a Solution1b Add Mobile Phase Modifier (e.g., Triethylamine) Cause1->Solution1b Solution2a Optimize pH of Aqueous Phase Cause2->Solution2a Solution2b Adjust Organic Solvent Ratio Cause2->Solution2b Solution3 Reduce Injection Volume/ Sample Concentration Cause3->Solution3

Detailed Protocol:

  • Assess Peak Shape: Quantify the asymmetry of your peak. A tailing factor greater than 1.2 indicates a problem that needs addressing.

  • Column Selection: If using a standard C18 column, switch to one that is specifically designed for the analysis of basic compounds (base-deactivated).

  • Mobile Phase Modification:

    • Prepare your mobile phase as usual (e.g., Acetonitrile:Water).

    • To a 1L solution of the aqueous portion, add 0.1% (v/v) of triethylamine or formic acid. The choice of acidic or basic modifier will depend on the pKa of your analyte and the desired retention behavior.

    • Filter and degas the mobile phase before use.

  • Sample Concentration: If column overload is suspected, dilute your sample 10-fold and reinject. If the peak shape improves, optimize the sample concentration.

ParameterRecommendationRationale
Column Base-deactivated C18 or C8, 2.1-4.6 mm i.d., 3.5-5 µm particle sizeMinimizes secondary interactions with the basic pyridine nitrogen.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientProvides good separation of non-polar to moderately polar compounds.
Modifier 0.1% Formic Acid or 0.1% TriethylamineImproves peak shape by protonating the analyte or competing for active sites on the column.
Flow Rate 0.8 - 1.2 mL/min for a 4.6 mm i.d. columnEnsures optimal efficiency and resolution.
Column Temp. 30-40 °CImproves peak shape and reduces viscosity.
Detection UV at ~254 nm or ~280 nmWavelengths where the chromophores of the molecule absorb.
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue: No Peaks or Poor Sensitivity

GCMS_Troubleshooting cluster_problem Problem cluster_cause Potential Causes cluster_solution Solutions Problem No Peaks or Poor Sensitivity Cause1 Analyte Degradation in Inlet Problem->Cause1 Cause2 Improper Column Selection Problem->Cause2 Cause3 Leaks in the System Problem->Cause3 Solution1a Use a Deactivated Inlet Liner Cause1->Solution1a Solution1b Lower Inlet Temperature Cause1->Solution1b Solution2 Use a Mid-Polar to Polar Column Cause2->Solution2 Solution3 Perform Leak Check Cause3->Solution3

Detailed Protocol:

  • Inlet Maintenance: Ensure the inlet liner is clean and deactivated. Active sites in a dirty liner can cause degradation of sensitive analytes.[7]

  • Temperature Optimization: While a high inlet temperature is often used to ensure complete vaporization, it can cause degradation of thermally labile compounds. Start with a lower inlet temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between vaporization and stability.

  • Column Choice: A non-polar column may not provide adequate retention and peak shape for this polar molecule. A mid-polar column (e.g., 5% phenyl) or a more polar column (e.g., WAX) is recommended.

  • System Integrity: Perform a leak check, especially around the injector septum and column fittings. Leaks can lead to a loss of sample and poor sensitivity.[7]

ParameterRecommendationRationale
Column DB-5ms, HP-5ms, or equivalent (30m x 0.25mm, 0.25µm)Provides good resolution for a wide range of compounds.
Inlet Temp. 250 °CEnsures rapid vaporization of the analyte.
Oven Program Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 minAllows for separation from solvent and potential impurities.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
Injection Mode Split (e.g., 50:1) or SplitlessSplit for higher concentrations, splitless for trace analysis.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass analyzer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Complex or Uninterpretable Spectra

Common Causes and Solutions:

  • Presence of Impurities: Small peaks that do not correspond to the main compound can indicate the presence of impurities. Compare your spectrum to a reference spectrum if available.[8] If impurities are suspected, repurify the sample.

  • Degradation: If the sample has been stored for a long time or in solution, degradation may have occurred. A peak corresponding to the carboxylic acid hydrolysis product may be present. Prepare a fresh sample for analysis.

  • Solvent Peak Interference: Ensure you are using a deuterated solvent of high purity. Residual solvent peaks can sometimes obscure analyte signals.

  • Poor Shimming: Broad or distorted peaks can be a result of poor magnetic field homogeneity. Perform a shimming procedure before acquiring the spectrum.

Expected ¹H NMR Signals (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.5s1HPyridine-H
~4.4q2H-OCH₂CH₃
~1.4t3H-OCH₂CH₃

Note: The exact chemical shifts may vary depending on the solvent and concentration.

References

  • Phenomenex. (2017). GC Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Analytical Methods. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Pyridine. Retrieved from [Link]

  • PubMed. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Retrieved from [Link]

Sources

Handling and safety precautions for Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the handling, safety, and experimental application of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate for researchers, scientists, and drug development professionals.

Technical Support Center: this compound

This guide provides a comprehensive technical overview for this compound, a highly functionalized heterocyclic building block. Its unique electronic properties, stemming from the presence of chloro, cyano, and trifluoromethyl substituents, make it a valuable intermediate in medicinal chemistry and materials science. However, these same features necessitate careful handling and a nuanced approach to experimental design. This document is structured to serve as a primary reference for ensuring both laboratory safety and experimental success.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of a reagent is the first step toward its effective and safe use. This compound is a solid compound with the following identifiers and characteristics.

PropertyValueSource
CAS Number 175277-73-3[1]
Molecular Formula C₉H₅ClF₃N₂O₂
Molecular Weight 278.62 g/mol
Physical Form Solid
Storage Temperature Room Temperature; Store in a cool, dry place.[2][3]

The structure contains a highly electron-deficient pyridine ring. The trifluoromethyl group at the C2 position and the cyano group at the C5 position are potent electron-withdrawing groups. This electronic profile is the primary driver of the compound's reactivity, most notably activating the C6-chloro substituent for nucleophilic displacement and cross-coupling reactions.

Safety First: The Cardinal Rule of Handling

The handling of any chemical reagent must begin with a thorough assessment of its potential hazards. While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally related chlorinated, fluorinated, and cyanated heterocycles provides a strong basis for establishing robust safety protocols.[4][5][6]

Frequently Asked Safety Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on analogous structures, this compound should be treated as a hazardous substance. The primary anticipated risks include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory tract irritation.[4][5]

Q2: What Personal Protective Equipment (PPE) is mandatory?

A non-negotiable, minimum level of PPE must be worn at all times:

  • Eye Protection: Tight-sealing safety goggles or a face shield.[2][4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Use proper glove removal technique to avoid skin contact.[5]

  • Body Protection: A laboratory coat is required. For larger quantities, consider an apron or chemical suit.[2]

  • Respiratory Protection: All handling of the solid should be performed in a certified chemical fume hood to avoid inhalation of dust.[2][5] If a fume hood is not available, a NIOSH/MSHA approved respirator with an appropriate particulate filter is necessary.[2][4]

Q3: How should I store this chemical?

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Some suppliers recommend storing under an inert atmosphere (e.g., Argon or Nitrogen) to prevent slow degradation from atmospheric moisture.[4]

Q4: What is the correct procedure for waste disposal?

Do not dispose of this compound or its waste down the drain. [7] As a chlorinated organic compound, it is potentially toxic to aquatic life and may be non-biodegradable.[8]

  • All waste material, including contaminated consumables (gloves, wipes, silica gel), must be collected in a designated, sealed hazardous waste container.

  • The container must be clearly labeled with the chemical name and associated hazards.

  • Disposal must be handled through an approved waste disposal plant, which typically involves high-temperature incineration to ensure complete decomposition.[4][8]

Workflow: Safe Handling from Receipt to Disposal

The following diagram outlines the critical steps for safely managing this compound throughout its lifecycle in the lab.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Waste Management Receive Receive & Verify Chemical Store Store in Cool, Dry, Well-Ventilated Area Receive->Store PPE Don Mandatory PPE (Goggles, Gloves, Lab Coat) Store->PPE FumeHood Work Inside Certified Chemical Fume Hood PPE->FumeHood Weigh Weigh Solid Compound FumeHood->Weigh Reaction Perform Reaction Under Inert Atmosphere Weigh->Reaction Workup Execute Aqueous Workup & Extraction Reaction->Workup Purify Purify via Chromatography or Recrystallization Workup->Purify CollectLiquid Collect Chlorinated Organic Liquid Waste Workup->CollectLiquid CollectSolid Collect Solid Waste (incl. contaminated silica) Purify->CollectSolid Label Label Waste Container Clearly & Accurately CollectSolid->Label CollectLiquid->Label Dispose Transfer to EHS for Approved Disposal Label->Dispose

Caption: A standard workflow for the safe handling of the compound.

Experimental Protocols & Troubleshooting Guide

The utility of this reagent lies in its capacity for transformation at the C6-chloro position. The following sections address common experimental scenarios and potential pitfalls.

Scenario 1: Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the pyridine ring makes the C6-chloro a prime site for SNAr with a variety of nucleophiles (e.g., amines, alkoxides, thiolates).

Step-by-Step General Protocol (Example: Amination)

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Solvent: Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (ranging from room temperature to 120 °C) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and/or brine to remove the solvent and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

Scenario 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)

This substrate is an excellent candidate for forming new carbon-carbon bonds via cross-coupling.

Step-by-Step General Protocol (Example: Suzuki Coupling)

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq).[9]

  • Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%) and, if necessary, a supporting ligand.

  • Solvent System: Add a solvent mixture, which must be thoroughly degassed. Common systems include Dioxane/H₂O, Toluene/H₂O, or DMF.[10]

  • Degassing: Bubble Argon or Nitrogen through the solvent mixture for at least 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[9]

  • Heating: Heat the reaction under an inert atmosphere to the required temperature (typically 80-110 °C). Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst. Proceed with a standard aqueous workup.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Common Experimental Failures

Q1: My SNAr reaction is not proceeding or is very slow. What should I do?

This is a common issue that can often be resolved by systematically adjusting reaction parameters. See the decision tree below.

SNAr_Troubleshooting Start Low or No Conversion in SNAr Reaction CheckTemp Is the reaction temperature high enough? Start->CheckTemp CheckBase Is the base strong enough and non-nucleophilic? CheckTemp->CheckBase Yes IncreaseTemp Increase Temperature (e.g., in 20°C increments) CheckTemp->IncreaseTemp No CheckSolvent Is the solvent polar aprotic (e.g., DMF, DMSO)? CheckBase->CheckSolvent Yes ChangeBase Switch to a stronger, non-nucleophilic base (e.g., K2CO3, DBU) CheckBase->ChangeBase No CheckNuc Is the nucleophile stable and sufficiently reactive? CheckSolvent->CheckNuc Yes ChangeSolvent Switch to a higher-boiling polar aprotic solvent (e.g., NMP) CheckSolvent->ChangeSolvent No UseStrongerNuc Consider generating the nucleophile in situ with a strong base (e.g., NaH) CheckNuc->UseStrongerNuc No Success Reaction Proceeds CheckNuc->Success Yes IncreaseTemp->Success ChangeBase->Success ChangeSolvent->Success UseStrongerNuc->Success

Caption: A decision tree for troubleshooting low-yielding SNAr reactions.

Q2: My Suzuki coupling failed, and I recovered mostly starting material. What are the likely causes?

Failure in Suzuki couplings often points to issues with the catalyst or reagents.

  • Cause 1: Catalyst Deactivation. The Pd(0) active species is highly sensitive to oxygen.[9] Inadequate degassing of solvents is a primary cause of failure.

    • Solution: Ensure your solvents are rigorously deoxygenated by sparging with an inert gas or by using the freeze-pump-thaw method. Maintain a positive pressure of Argon or Nitrogen throughout the reaction.

  • Cause 2: Poor Reagent Quality. Boronic acids can degrade over time via protodeborylation, especially if exposed to moisture.[9] Bases can absorb water, and solvents may contain peroxides.

    • Solution: Use fresh or properly stored boronic acid. Use a finely powdered, dry base. Ensure solvents are anhydrous.[9]

  • Cause 3: Dehalogenation. You may observe the formation of the dehalogenated product (where chlorine is replaced by hydrogen). This is a known side reaction.[9]

    • Solution: This can sometimes be suppressed by changing the solvent, base, or ligand system. Screening different reaction conditions may be necessary.

Q3: I am observing hydrolysis of the ethyl ester during my reaction or workup. How can I prevent this?

The ethyl ester can be cleaved under both acidic and basic conditions, a reaction known as saponification in the presence of a base.[11]

  • Prevention with Basic Conditions: If your reaction requires a strong base and high temperatures, some hydrolysis may be unavoidable. To minimize it, use the mildest base and lowest temperature that allows the primary reaction to proceed. During workup, avoid prolonged contact with strong aqueous bases.

  • Prevention with Acidic Conditions: Avoid acidic workups if the ester is desired. If an acid wash is necessary, perform it quickly at low temperatures (e.g., with a chilled, dilute acid solution) and immediately proceed to the next step.

  • General Prevention: Always use anhydrous solvents to minimize the water available for hydrolysis.[12]

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Patents.
  • Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview. (n.d.). BenchChem.
  • Safety Data Sheet for Ethyl 6-chloronicotinate. (2014). Fisher Scientific.
  • Ethyl nicotinate Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet for Ethyl 4-(trifluoromethyl)nicotinate. (2024). Fluorochem.
  • Material Safety Data Sheet - Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate. (n.d.). Cole-Parmer.
  • Safety Data Sheet. (2025). Sigma-Aldrich.
  • Hydrolysis profiles of ethyl nicotinate (EN) to nicotinic acid (NA). (n.d.). ResearchGate.
  • Structure-reactivity relationships in the chemical hydrolysis of prodrug esters of nicotinic acid. (n.d.). ElectronicsAndBooks.
  • This compound. (n.d.). Sigma-Aldrich.
  • Drain Disposal of Chemicals. (n.d.). Yale Environmental Health & Safety.
  • Troubleshooting guide for low yields in Suzuki coupling. (2025). BenchChem.
  • Ethyl 6-chloro-2-(trifluoromethyl)nicotinate. (n.d.). BLD Pharm.
  • Hydrolysing esters. (n.d.). Chemguide.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • 175277-73-3 | this compound. (n.d.). BLDpharm.
  • Ethyl 6-chloro-5-cyano-2-methylnicotinate | 64119-42-2. (n.d.). Sigma-Aldrich.
  • Methyl 2-chloro-5-(trifluoromethyl)nicotinate Safety Data Sheet. (2023). CymitQuimica.
  • Failed suzuki coupling, any suggestions? (2024). Reddit.
  • Struggling with Suzuki Reaction. (2024). Reddit.
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit.
  • 6-Chloro-5-(trifluoromethyl)nicotinic acid | 1110782-41-6. (n.d.). Sigma-Aldrich.

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Validation & Comparative

A Comparative Guide to HPLC Analysis of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate Purity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate, a complex heterocyclic compound, serves as a vital building block in the synthesis of various pharmaceutical agents. Its intricate structure, featuring a trifluoromethyl group, a nitrile, and a chlorine substituent on a pyridine ring, presents unique analytical challenges. This guide provides a comprehensive, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, grounded in established scientific principles and supported by detailed experimental protocols. We will delve into the rationale behind methodological choices, explore advanced analytical alternatives, and offer a self-validating framework for robust purity determination.

The Criticality of Purity Profiling for a Multifunctional Nicotinate

This compound is a molecule of significant interest due to the versatile reactivity of its functional groups. However, the very synthetic routes that create this valuable intermediate can also introduce a spectrum of impurities. These may include unreacted starting materials, intermediates, by-products from parallel reaction pathways, and degradation products. The presence of such impurities, even at trace levels, can have profound implications for the downstream applications of this compound, potentially affecting reaction yields, inducing toxicity, or compromising the stability of the final API.

Therefore, a highly selective and sensitive analytical method is imperative to ensure the quality and consistency of this compound. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold standard for this purpose, offering a powerful tool for the separation, identification, and quantification of the main component and its closely related impurities.

Strategic Development of a Robust RP-HPLC Method

The development of an effective HPLC method is a systematic process that begins with a thorough understanding of the analyte's physicochemical properties. This compound is a moderately polar, non-ionizable molecule under typical reversed-phase conditions, making it an ideal candidate for this chromatographic mode.

The Logic of Column and Mobile Phase Selection

The choice of the stationary phase is the most critical factor in achieving the desired separation. For a molecule with aromatic and polar functional groups, a C18 (octadecylsilane) column is the conventional starting point, providing a versatile hydrophobic stationary phase.

The mobile phase composition is then optimized to fine-tune the retention and selectivity of the separation. A gradient elution, starting with a higher proportion of a weaker solvent (water) and gradually increasing the concentration of a stronger organic solvent (acetonitrile or methanol), is generally preferred for purity analysis. This approach ensures the elution of a wide range of compounds with varying polarities within a reasonable timeframe, from polar impurities that elute early to the more retained main peak and any late-eluting non-polar impurities.

Acetonitrile is often favored over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths, which can be advantageous for detecting impurities with different chromophores.

The aqueous component of the mobile phase is typically buffered to maintain a consistent pH and improve peak shape, especially for any potentially ionizable impurities. A volatile buffer such as ammonium acetate or ammonium formate is ideal when the HPLC system is coupled with a mass spectrometer (MS) for impurity identification.

Proposed High-Performance Liquid Chromatography (HPLC) Method

This section details a robust starting point for the HPLC analysis of this compound. It is crucial to note that this method should be validated in your laboratory to ensure its suitability for your specific samples and instrumentation.

Experimental Protocol: HPLC Purity Determination

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance of efficiency, resolution, and backpressure for routine analysis.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and is compatible with MS detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile offers good solvating power and UV transparency. Formic acid maintains pH consistency.
Gradient 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% BA shallow gradient allows for the effective separation of closely eluting impurities from the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Detector UV-Vis Diode Array Detector (DAD)DAD allows for the monitoring of multiple wavelengths simultaneously, which is crucial for detecting impurities that may have different absorption maxima than the main compound. A primary wavelength of 254 nm is a good starting point for aromatic compounds.
Sample Preparation Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.Ensure complete dissolution and filter the sample through a 0.45 µm syringe filter before injection to protect the column.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect DAD Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: A streamlined workflow for the HPLC analysis of this compound, from sample preparation to final report generation.

Method Validation: A Trust-Building Exercise

A developed HPLC method is only as reliable as its validation. Method validation is a formal process that provides documented evidence that the analytical procedure is suitable for its intended purpose.[1] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

Key Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3] This is typically demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be close to 1.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo or sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Unveiling the Impurity Profile: A Synthetic Perspective

To develop a truly effective purity method, it is essential to have an understanding of the potential impurities that may be present. Based on a known synthetic route for the closely related methyl 6-chloro-5-(trifluoromethyl)nicotinate, which involves the trifluoromethylation of an aryl iodide, we can infer a likely impurity profile for our target compound.[4]

Potential Impurities in this compound Synthesis

Impurity TypePotential Structure/IdentityRationale for Presence
Starting Material Ethyl 6-chloro-5-cyano-2-iodonicotinateIncomplete reaction during the trifluoromethylation step.
By-product Isomeric trifluoromethylated nicotinatesNon-regioselective trifluoromethylation.
By-product Hydrolyzed starting material or product (carboxylic acid)Presence of water during synthesis or storage.
Degradation Product Products of hydrolysis or photodecompositionInstability of the compound under certain conditions.

Visualizing the Impurity Profile

Impurity_Profile cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities StartingMaterial Ethyl 6-chloro-5-cyano-2-iodonicotinate Reaction Trifluoromethylation (e.g., with MCDFA, KF, CuI) StartingMaterial->Reaction Product This compound Reaction->Product Impurity1 Unreacted Starting Material Reaction->Impurity1 Incomplete Reaction Impurity2 Isomeric By-products Reaction->Impurity2 Side Reaction Impurity3 Hydrolysis Products Product->Impurity3 Degradation

Caption: A schematic representation of the potential impurity profile arising from the synthesis of the target compound.

Beyond HPLC: A Glimpse into Advanced Analytical Technologies

While HPLC is a robust and widely accessible technique, alternative chromatographic methods can offer significant advantages in terms of speed, resolution, and efficiency.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns packed with sub-2 µm particles, operating at much higher pressures than conventional HPLC systems. This results in a dramatic increase in resolution, sensitivity, and speed of analysis.[5][6]

HPLC vs. UPLC: A Comparative Overview

FeatureHPLCUPLCAdvantage of UPLC
Particle Size 3-5 µm< 2 µmHigher efficiency and resolution.[3]
Analysis Time LongerSignificantly shorterIncreased sample throughput.[1][2]
Solvent Consumption HigherLowerReduced cost and environmental impact.[1][3]
System Pressure Lower (up to 400 bar)Higher (>1000 bar)Enables the use of smaller particles.
Sensitivity GoodExcellentSharper peaks lead to better detection of trace impurities.[1][5]

For high-throughput screening or the analysis of complex impurity profiles, transitioning to a UPLC method can offer substantial benefits in laboratory productivity and data quality.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[7] It is particularly well-suited for the separation of chiral compounds and can be a valuable alternative to normal-phase HPLC. For a compound like this compound, which is relatively non-polar, SFC could offer very fast and efficient separations. The use of carbon dioxide as the primary mobile phase also makes SFC a "greener" analytical technique compared to HPLC.[8]

Conclusion: A Framework for Confident Purity Analysis

The purity of this compound is a critical parameter that underpins its suitability for use in pharmaceutical synthesis. This guide has provided a comprehensive framework for the development and validation of a robust RP-HPLC method for its analysis. By understanding the physicochemical properties of the analyte, strategically selecting chromatographic conditions, and rigorously validating the method, researchers can have a high degree of confidence in their purity data.

Furthermore, the exploration of advanced techniques such as UPLC and SFC highlights the continuous evolution of analytical science. While HPLC remains a workhorse in many laboratories, embracing these newer technologies can lead to significant improvements in efficiency, sensitivity, and sustainability. The ultimate choice of analytical methodology will depend on the specific requirements of the laboratory, but the principles of sound scientific reasoning and thorough validation remain universal.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.
  • Kumar, A., Saini, G., & Sharma, R. UPLC: a preeminent technique in pharmaceutical analysis. Acta Poloniae Pharmaceutica. 2012;69(3):371-380.
  • Dong, M. W. A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America. 2013;31(8):612-621.
  • Yang, H. H., Liu, K. T., Hsia, Y. C., Chen, W. H., Chen, C. C., Men, L. C., & Shen, L. H. Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. Journal of Food and Drug Analysis. 2010;18(5).
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A Senior Application Scientist's Guide to Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate: A Comparative Analysis for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that dictates the trajectory of a research program. The substituted pyridine core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] This guide provides an in-depth comparison of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate (hereafter referred to as ECCN ), a highly functionalized and versatile building block, against other common nicotinic acid esters. Our analysis is grounded in experimental data and mechanistic principles to empower you to make informed decisions in your synthetic and drug discovery endeavors.

The Strategic Value of ECCN in Medicinal Chemistry

ECCN is more than a simple heterocyclic compound; it is a precisely engineered tool for constructing complex molecular architectures. Its utility stems from the unique interplay of its three key substituents on the pyridine ring:

  • 2-(Trifluoromethyl) Group: The CF₃ group is a cornerstone of modern drug design.[2] Its strong electron-withdrawing nature and high metabolic stability profoundly influence a molecule's pharmacokinetic profile.[2][3] Replacing a metabolically labile methyl group with a CF₃ group can block common metabolic pathways, increasing a drug's half-life.[2][4] Furthermore, its lipophilicity (Hansch-Fujita π constant of +0.88) enhances membrane permeability, while its ability to form unique non-covalent interactions (like halogen bonding) can significantly improve binding affinity to biological targets.[2][3]

  • 5-Cyano Group: As a potent electron-withdrawing group, the nitrile functionality further activates the pyridine ring, particularly the C6 position, towards nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. It also serves as a versatile synthetic handle, capable of being hydrolyzed to a carboxylic acid or amide, or reduced to an amine.

  • 6-Chloro Group: This is the primary reactive site for diversification. The chlorine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The combined electron-withdrawing effects of the adjacent cyano and the distal trifluoromethyl groups make this chloro-substituent significantly more reactive than those on less-functionalized pyridine rings.

Comparative Analysis with Alternative Nicotinic Acid Esters

To fully appreciate the advantages of ECCN , we will compare it against three structurally related alternatives.

FeatureECCN Comparator A: Ethyl 6-chloro-5-cyano-2-methylnicotinate Comparator B: Ethyl 2,6-dichloronicotinate Comparator C: Ethyl 6-chloronicotinate
Key Differentiator Trifluoromethyl group for metabolic stability & binding.Methyl group as a direct electronic/steric comparison.Second chloro-group for sequential reactions.Baseline, minimally functionalized scaffold.
Synthetic Accessibility Multi-step synthesis, higher cost.Similar complexity to ECCN.Accessible via di-chlorination routes.Commercially available, lowest cost.
Reactivity at C6 (Suzuki Coupling) Highest. Strongly activated by CF₃ and CN groups.High. Activated by CN group, less so than ECCN.Moderate. Less activated than ECCN or A. Potential for side reactions at C2.Lowest. Requires more forcing conditions (stronger bases, higher temps, specialized ligands).[5]
Metabolic Stability High. C-F bonds are highly resistant to CYP450 metabolism.[2][3]Low. Methyl group is prone to oxidative metabolism.Moderate. Ring is susceptible to metabolism.Moderate. Ring is susceptible to metabolism.
Lipophilicity (cLogP) HighModerateModerateLow
Ideal Use Case Lead optimization where metabolic stability and potency are key drivers. Rapid diversification at C6 is desired.Scaffolding when a small alkyl group is desired at C2 and high reactivity at C6 is needed.Building block for sequential, differential cross-couplings at C6 and C2.Initial screening campaigns and synthesis of simpler analogs.
Causality Behind Reactivity Differences

The enhanced reactivity of ECCN in Suzuki-Miyaura coupling is a direct consequence of its electronic architecture. The catalytic cycle for Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] The initial, often rate-limiting, step is the oxidative addition of the aryl chloride to the Pd(0) catalyst. Electron-withdrawing groups on the aromatic ring lower the electron density of the C-Cl bond, making it more susceptible to attack by the electron-rich Pd(0) complex. ECCN possesses two powerful electron-withdrawing groups (CF₃ and CN), making its C6-Cl bond significantly more electrophilic and thus more reactive than the corresponding bonds in the comparator molecules. This often allows for milder reaction conditions, broader substrate scope, and higher yields.

Experimental Protocols

Trustworthy protocols are self-validating. The following procedures include detailed steps for synthesis and characterization, ensuring reproducibility.

Protocol 1: Synthesis of this compound (ECCN)

The synthesis of ECCN is a multi-step process that leverages a Gewald-type reaction to construct the highly substituted pyridine ring. The Gewald reaction is a powerful method for synthesizing polysubstituted 2-aminothiophenes, but variations of this chemistry can be adapted for pyridine synthesis.[8][9][10]

cluster_0 Synthesis of ECCN A Ethyl 4,4,4-trifluoroacetoacetate D Intermediate Dihydropyridine A->D B Malononitrile B->D C Ammonium Acetate C->D Hantzsch-type condensation E Oxidation (e.g., HNO3 or DDQ) D->E F Chlorination (e.g., POCl3) E->F Aromatization & Hydroxylation G This compound (ECCN) F->G Final Chlorination

Caption: Multi-step synthesis of ECCN.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.1 eq) in ethanol (100 mL).

  • Condensation: Heat the mixture to reflux (approx. 80 °C) and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Aromatization: After cooling to room temperature, add an oxidizing agent such as ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) portion-wise until the starting material is consumed. This step forms the 6-hydroxy-nicotinate intermediate.

  • Work-up & Isolation: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude hydroxylated intermediate.

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to the crude intermediate at 0 °C. Heat the reaction mixture to 100 °C for 4 hours.

  • Final Work-up & Purification: Cool the reaction to room temperature and pour it slowly onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ECCN as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Protocol 2: Suzuki-Miyaura Cross-Coupling of ECCN with Phenylboronic Acid

This protocol demonstrates the superior reactivity of ECCN .

cluster_1 Suzuki Coupling Workflow Setup 1. Assemble Reagents: - ECCN (1.0 eq) - Phenylboronic Acid (1.2 eq) - Pd(PPh3)4 (0.05 eq) - K2CO3 (2.0 eq) - Dioxane/H2O (4:1) Reaction 2. Reaction: - Degas with Argon - Heat to 90°C, 4h Setup->Reaction Execute Workup 3. Work-up: - Dilute with EtOAc - Wash with H2O, Brine - Dry (Na2SO4) Reaction->Workup Cool Purify 4. Purification: - Concentrate - Silica Gel Chromatography Workup->Purify Isolate Product Final Product: Ethyl 5-cyano-6-phenyl-2- (trifluoromethyl)nicotinate Purify->Product Characterize

Caption: Experimental workflow for Suzuki coupling.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried vial, combine ECCN (100 mg, 1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition & Degassing: Add a 4:1 mixture of dioxane and water (5 mL). Seal the vial and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heating: Place the vial in a preheated heating block at 90 °C and stir for 4 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of ECCN .

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (10 mL) and brine (10 mL).

  • Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired biaryl product. Confirm identity and purity by NMR and MS analysis.

Conclusion and Future Outlook

This compound (ECCN ) is a superior building block for drug discovery programs that require the synthesis of highly functionalized pyridine derivatives. Its strategic combination of a metabolically robust trifluoromethyl group, a versatile cyano handle, and a highly activated chloro-substituent provides a distinct advantage over simpler nicotinic acid esters.[2][3][4] The enhanced reactivity of the C6-chloro position allows for milder and more efficient cross-coupling reactions, facilitating the rapid generation of diverse compound libraries.[5] While the synthesis of ECCN is more complex than that of basic chloronicotinates, the investment is justified by its potential to accelerate the discovery of lead candidates with improved potency, selectivity, and pharmacokinetic properties. For researchers aiming to push the boundaries of molecular design, ECCN represents a powerful and enabling chemical tool.

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A Comparative Guide to the Biological Activity of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the biological activities of ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate and its derivatives. As a senior application scientist, the goal of this document is to synthesize the available scientific literature into a practical resource, highlighting the therapeutic potential of this chemical scaffold and providing the necessary experimental context for future research and development. While public domain data on the specific biological activity of this compound is limited, this guide will draw comparisons from closely related nicotinic acid and trifluoromethylpyridine analogs to elucidate its probable bioactivities and guide further investigation.

The Therapeutic Promise of a Privileged Scaffold

The core structure of this compound is a highly functionalized pyridine ring, a common motif in medicinal chemistry. The presence of a trifluoromethyl (-CF3) group is particularly noteworthy, as it is known to enhance metabolic stability, lipophilicity, and the binding affinity of molecules to their biological targets.[1] The nicotinic acid (a form of vitamin B3) backbone and its derivatives have demonstrated a wide array of pharmacological activities, including anticancer and antimicrobial effects.[2][3] The strategic placement of chloro and cyano groups further modulates the electronic and steric properties of the molecule, offering multiple avenues for derivatization and optimization of biological activity.

Comparative Anticancer Activity

Derivatives of nicotinic acid and related heterocyclic systems have shown significant potential as anticancer agents.[3][4] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and interfere with key signaling pathways essential for cancer cell proliferation and survival.[5]

Quantitative Comparison of Anticancer Potency
CompoundHCT-15 (Colon Carcinoma) IC50 (µM)PC-3 (Prostate Carcinoma) IC50 (µM)K562 (Leukemia) IC50 (µM)Reference
Analog 5b 0.1340.245Not Reported[4]
Analog 5c 0.0980.112Not Reported[4]
Nicotinic Acid Hydrazone Analog Not ReportedNot Reported24.99 - 66.78[4]
Sorafenib (Reference) 0.0880.091Not Reported[4]
Doxorubicin (Reference) 0.1010.123Not Reported[4]

Table 1: Comparative cytotoxic activity of nicotinic acid analogs and reference drugs against various cancer cell lines.[4]

As illustrated in the table, certain nicotinic acid derivatives, such as compound 5c, exhibit cytotoxic potential comparable to established chemotherapeutic agents like doxorubicin against colon and prostate cancer cell lines.[4]

Mechanism of Action: A Focus on VEGFR-2 Inhibition

One of the key mechanisms underlying the anticancer activity of potent nicotinic acid analogs is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5] VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression. The inhibition of VEGFR-2 by compounds like analog 5c has been shown to induce apoptosis, as evidenced by a significant increase in caspase-3 levels.[5]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Nicotinic Acid Derivative (e.g., 5c) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of certain nicotinic acid derivatives.

Comparative Antimicrobial Activity

The functionalized pyridine core of this compound suggests its potential as an antimicrobial agent. Various derivatives of nicotinic acid and trifluoromethyl-containing heterocycles have demonstrated significant activity against a range of bacterial and fungal pathogens.[2][6]

Quantitative Comparison of Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative nicotinic acid and trifluoromethyl-substituted derivatives against common microbial strains.

Compound ClassTarget MicroorganismMIC Range (µM)Reference
Phenylfuranylnicotinamidines Staphylococcus aureus10 - 20[7][8][9]
Phenylfuranylnicotinamidines Escherichia coli10 - 15[7][8][9]
N-(trifluoromethyl)phenyl pyrazoles MRSAAs low as 3.12 µg/mL[6]
N-(trifluoromethyl)phenyl pyrazoles Enterococcus faeciumAs low as 0.78 µg/mL[6]
Nicotinic Acid Analogs Candida albicansEffective[2]

Table 2: Comparative antimicrobial activity of nicotinic acid and trifluoromethyl-substituted derivatives.

The data indicates that derivatives with these core structures can be highly effective against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. For instance, certain phenylfuranylnicotinamidines show excellent activity against S. aureus, comparable to the antibiotic ampicillin.[7][8][9]

Structure-Activity Relationship Insights

For antimicrobial activity, the structure-activity relationship (SAR) of these compounds reveals that the nature and position of substituents on the aromatic rings play a crucial role in their potency and spectrum of activity. For example, in a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, the presence of bromo and trifluoromethyl substitutions resulted in the most potent compound against several strains of S. aureus and E. faecium.[6]

Experimental Protocols

To facilitate further research into the biological activities of this compound derivatives, detailed protocols for key in vitro assays are provided below.

In Vitro Anticancer Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow cluster_plate 96-Well Plate A1 Seed Cells B1 Add Compound A1->B1 24h C1 Incubate B1->C1 48-72h D1 Add MTT C1->D1 E1 Incubate D1->E1 4h F1 Add Solubilizer E1->F1 G1 Read Absorbance F1->G1

Caption: A generalized workflow for the MTT cell viability assay.

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion and Future Perspectives

The available scientific literature strongly suggests that the chemical scaffold of this compound holds significant promise for the development of novel anticancer and antimicrobial agents. The trifluoromethyl and nicotinate moieties are well-established pharmacophores that can impart potent biological activity.

However, it is crucial to underscore that a comprehensive biological evaluation of this compound and its direct derivatives is currently lacking in the public domain. Therefore, future research should focus on:

  • Synthesis and Characterization: A systematic synthesis of a library of derivatives with modifications at the chloro, cyano, and ethyl ester positions.

  • In Vitro Screening: Comprehensive screening of these derivatives against a wide panel of cancer cell lines and microbial pathogens to determine their IC50 and MIC values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Efficacy and Toxicity: Evaluation of the therapeutic efficacy and safety profiles of lead candidates in preclinical animal models.

By pursuing these research avenues, the full therapeutic potential of this promising class of compounds can be unlocked, potentially leading to the development of next-generation therapies for cancer and infectious diseases.

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A Comparative Guide to the X-ray Crystallography of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Highly Functionalized Nicotinate

Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate is a highly substituted pyridine derivative, a class of compounds of significant interest to researchers in medicinal chemistry and drug development. The pyridine scaffold is a privileged structure in pharmacology, and its decoration with electron-withdrawing groups such as chloro, cyano, and the particularly influential trifluoromethyl (CF₃) group, can profoundly alter its physicochemical and biological properties. The trifluoromethyl group, for instance, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1].

Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline solid state is paramount for rational drug design. X-ray crystallography provides this definitive information, influencing everything from computational modeling to formulation development.

As of the writing of this guide, a public crystal structure for this compound has not been deposited in crystallographic databases. However, this absence presents a valuable opportunity. By analyzing the experimentally determined structures of closely related analogs, we can make well-grounded predictions about the likely solid-state conformation and packing of the target molecule. This guide provides a detailed protocol for its crystallographic analysis and presents a comparative study with key structural analogs to offer insights into how each substituent contributes to the overall crystal architecture.

Experimental Workflow: From Synthesis to Structure

The determination of a small molecule's crystal structure is a systematic process. Each step is designed to ensure the quality of the final model, providing a self-validating system from crystal selection to data refinement.

PART 1: Synthesis and Crystallization

The initial and often most challenging step is obtaining single crystals of sufficient quality. The synthesis of the title compound can be approached through methods developed for other 2-(trifluoromethyl)nicotinic acid derivatives[2]. Once the pure compound is obtained, crystallization can be attempted through various methods:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly over days or weeks. The choice of solvent is critical; it should be one in which the compound has moderate solubility.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a "poor" solvent (one in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The causality behind these methods lies in creating a slow, controlled change in supersaturation, which is the thermodynamic driving force for crystallization. Rapid changes typically lead to precipitation or poorly ordered microcrystals, unsuitable for single-crystal X-ray diffraction[1][3].

PART 2: Single-Crystal X-ray Diffraction (SCXRD)

The core of the analysis involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[3][4]

Step-by-Step Data Collection and Refinement Protocol:

  • Crystal Mounting: A high-quality, defect-free crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[3] This assembly is then placed on the diffractometer.

  • Data Collection: The crystal is cooled in a stream of nitrogen gas (commonly to 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal through a series of angles.[4][5] At each orientation, a diffraction image is collected. A full dataset may consist of hundreds of such images.

  • Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of thousands of unique reflections.[5] This step involves indexing the diffraction spots and integrating their intensities.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of the atoms in the crystal's asymmetric unit.

  • Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed diffraction intensities and those calculated from the model. The quality of the final structure is assessed by figures of merit such as the R-factor.

This entire workflow is designed to produce an unambiguous and precise determination of the molecular structure.[1]

G cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization Pure Compound Mounting Crystal Selection & Mounting Crystallization->Mounting Collection X-ray Data Collection (Diffractometer) Mounting->Collection Processing Data Processing (Indexing & Integration) Collection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Refinement & Validation Solution->Refinement Final Final Crystal Structure (CIF File) Refinement->Final G cluster_analogs Structurally Characterized Analogs Target Ethyl 6-chloro-5-cyano- 2-(trifluoromethyl)nicotinate (Structure Unknown) Chloro 6-Chloronicotinic Acid (Provides insight into Cl & Pyridine N effects) Target->Chloro shares 6-chloro-nicotinate core Ethyl Ethyl Nicotinate (Provides insight into ethyl ester conformation) Target->Ethyl shares ethyl nicotinate core CF3 2-(Trifluoromethyl)pyridine (Provides insight into CF3 geometry) Target->CF3 shares 2-CF3-pyridine core

Sources

Characterization of Byproducts in the Synthesis of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Purity in a Privileged Scaffold

Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and agrochemical research. The unique combination of electron-withdrawing groups—a trifluoromethyl, a cyano, and a chloro group—on the pyridine ring makes it a versatile building block for the synthesis of novel bioactive molecules.[1] The trifluoromethyl group, in particular, is a prized substituent in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[1]

However, the very features that make this molecule attractive also present challenges in its synthesis, often leading to a complex mixture of byproducts. For professionals in drug development, rigorous characterization and control of these impurities are not merely a matter of yield optimization but a critical component of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[2] This guide provides an in-depth analysis of the potential byproducts formed during a plausible synthetic route to this compound, along with a comparative guide to the analytical methodologies required for their identification and quantification.

Proposed Synthesis of this compound

A robust synthesis of a polysubstituted pyridine ring often involves a cyclocondensation reaction. The Hantzsch pyridine synthesis is a classic and versatile method for constructing dihydropyridines, which can then be oxidized to the corresponding pyridines.[3][4] A plausible synthetic route to the target molecule is proposed to proceed via a modified Hantzsch-type synthesis followed by functional group interconversions.

Synthesis_Pathway A Ethyl 4,4,4-trifluoroacetoacetate D Intermediate Dihydropyridine A->D B Ethyl cyanoacetate B->D C Ammonia C->D E Ethyl 2,6-dihydroxy-4-(trifluoromethyl)nicotinate D->E Oxidation F Ethyl 2,6-dichloro-4-(trifluoromethyl)nicotinate E->F Chlorination G Ethyl 6-chloro-2-hydroxy-4-(trifluoromethyl)nicotinate F->G Selective Hydrolysis/Reduction H This compound (Target) G->H Sandmeyer-type Cyanation & Esterification I Chlorinating Agent (e.g., POCl3) J Cyanating Agent (e.g., CuCN)

Caption: Proposed synthetic pathway for this compound.

Characterization of Potential Byproducts

The formation of byproducts can occur at each stage of this multi-step synthesis. Understanding the likely impurities is the first step toward controlling them.

Byproducts from the Hantzsch-Type Cyclocondensation and Oxidation

The initial ring formation is a multicomponent reaction and can lead to several side products if the reaction conditions are not carefully controlled.

  • Incomplete Oxidation: The primary product of the Hantzsch synthesis is a dihydropyridine.[3] Incomplete oxidation will lead to the presence of the corresponding dihydropyridine derivative as a significant impurity.

  • Michael Addition Adducts: The reaction proceeds through a series of condensations and Michael additions. Unreacted intermediates or alternative reaction pathways can lead to the formation of open-chain Michael adducts.

  • Self-Condensation Products: Both ethyl 4,4,4-trifluoroacetoacetate and ethyl cyanoacetate can undergo self-condensation under the reaction conditions, leading to a variety of polymeric and dimeric byproducts.[5]

Byproducts from the Chlorination Step

The conversion of the dihydroxypyridine to the dichloropyridine using a chlorinating agent like phosphorus oxychloride (POCl₃) is a critical step that can generate several impurities.

  • Monochlorinated Intermediates: Incomplete chlorination will result in the presence of monochlorinated pyridines. The regioselectivity of this process can be influenced by the electronic nature of the trifluoromethyl group.

  • Over-chlorination: While less common for an electron-deficient ring, harsh reaction conditions could potentially lead to the introduction of additional chlorine atoms.

  • Hydrolysis Products: The presence of moisture during workup can lead to the hydrolysis of one or both chloro groups, regenerating the hydroxy species.

Byproducts from Cyanation and Esterification

The introduction of the cyano group, often via a Sandmeyer-type reaction on an amino precursor (not explicitly shown but a common route) or nucleophilic substitution on a halo-pyridine, is a key transformation that can introduce a range of byproducts.[6] Similarly, the final esterification can have associated side reactions.

  • Hydrolysis of the Cyano Group: The cyano group is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the reaction or workup. This leads to the formation of the corresponding carboxamide and carboxylic acid byproducts.[7]

  • Displacement of other Substituents: The harsh conditions of some cyanation reactions can lead to the displacement of other groups on the ring, such as the chloro or trifluoromethyl group, although the latter is generally very stable.

  • Incomplete Esterification: If the synthesis involves a final esterification step of a nicotinic acid precursor, incomplete reaction will leave the carboxylic acid as an impurity.

  • Side Reactions of the Ester Group: During subsequent purification steps, the ethyl ester can undergo hydrolysis back to the carboxylic acid or transesterification if other alcohols are present.

Byproduct_Formation cluster_synthesis Main Synthesis Pathway cluster_byproducts Potential Byproducts A Starting Materials B Dihydropyridine Intermediate A->B G Michael Adducts A->G Side Condensation C Dihydroxy Nicotinate B->C F Incomplete Oxidation Product (Dihydropyridine) B->F Incomplete Oxidation D Dichloro Nicotinate C->D H Monochloro Nicotinate C->H Incomplete Chlorination E Target Molecule D->E J Incomplete Esterification Product (Carboxylic Acid) D->J Incomplete Reaction I Hydrolyzed Cyano Group (Amide, Carboxylic Acid) E->I Hydrolysis

Caption: Logical relationships in the formation of byproducts during the synthesis.

Comparative Guide to Analytical Techniques for Impurity Profiling

A multi-pronged analytical approach is essential for the comprehensive characterization of the byproducts in the synthesis of this compound. The choice of technique should be guided by the specific properties of the target molecule and its potential impurities.

Analytical Technique Principle of Separation/Detection Strengths for this Application Limitations for this Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile liquid phase.- Excellent for separating polar and non-polar compounds.[8] - High resolution and sensitivity. - Can be coupled with various detectors (UV, MS).- May require method development to achieve optimal separation of closely related isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.- Excellent for separating volatile and thermally stable compounds.[9] - Provides structural information from fragmentation patterns.[10]- Not suitable for non-volatile or thermally labile byproducts. - Derivatization may be required for some polar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.- Provides detailed structural information for unambiguous identification of byproducts.[11] - Can be used for quantification (qNMR).- Lower sensitivity compared to chromatographic techniques. - Complex spectra for mixtures may require advanced techniques (e.g., 2D NMR).
Experimental Protocols
  • Sample Preparation: Dissolve a known concentration of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water). Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Identify the main product peak and any impurity peaks. The relative peak areas can provide an estimate of the purity. For identification, collect fractions and subject them to MS or NMR analysis.

  • Sample Preparation: Dissolve the crude sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). If necessary, perform derivatization (e.g., silylation) for polar byproducts.

  • Instrumentation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C).

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Analysis: Analyze the fragmentation patterns of the eluting peaks to identify the structures of the byproducts.[10][12]

  • Sample Preparation: Dissolve the crude sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To identify the proton environments and their couplings.[11][13]

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • ¹⁹F NMR: To specifically analyze the trifluoromethyl-containing species.

    • 2D NMR (COSY, HSQC, HMBC): To elucidate the full structure of unknown byproducts.

  • Data Analysis: Compare the chemical shifts and coupling constants of the signals in the spectra with those of the expected product and known compounds to identify impurities.

Analytical_Workflow A Crude Reaction Mixture B HPLC Analysis (Purity Assessment & Separation) A->B C GC-MS Analysis (Volatile Impurity Identification) A->C D NMR Spectroscopy (Structural Elucidation) A->D E Isolated Impurities B->E F Identified Byproduct Structures C->F D->F E->D

Caption: A logical workflow for the comprehensive analysis of byproducts.

Conclusion: A Proactive Approach to Purity

The synthesis of highly functionalized molecules like this compound is a rewarding endeavor that can lead to the discovery of novel therapeutics and agrochemicals. However, a proactive and systematic approach to the characterization of byproducts is paramount. By anticipating the likely side reactions and employing a combination of high-resolution analytical techniques, researchers can gain a comprehensive understanding of their reaction mixtures. This knowledge is not only crucial for optimizing the synthesis but is also a fundamental requirement for the development of safe and effective chemical products. The methodologies and insights provided in this guide serve as a valuable resource for scientists and professionals dedicated to achieving the highest standards of chemical purity.

References

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Sources

A Comparative Guide to the Reactivity of Chloro vs. Bromo Analogs of Nicotinates in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, nicotinates and their derivatives represent a privileged scaffold, forming the core of numerous pharmaceuticals and agrochemicals. The functionalization of the pyridine ring is paramount, and palladium-catalyzed cross-coupling reactions are the undisputed tools of choice for this purpose. A critical decision in any synthetic strategy is the choice of the halide on the nicotinate starting material. This guide provides an in-depth, objective comparison of the reactivity of chloro- versus bromo-nicotinate analogs in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is grounded in established mechanistic principles and supported by representative experimental data to empower chemists with the insights needed for rational substrate selection and reaction design.

The Decisive Step: Understanding the C-X Bond's Role in Reactivity

The fundamental difference in reactivity between chloro- and bromo-nicotinates lies in the strength of the carbon-halogen (C-X) bond. In the catalytic cycle of most palladium-catalyzed cross-coupling reactions, the initial oxidative addition of the palladium(0) catalyst to the C-X bond is the rate-determining step.[1] The generally accepted order of reactivity for halogens is I > Br > Cl > F, a trend that is inversely correlated with the C-X bond dissociation energy.[1]

The stronger C-Cl bond requires a higher activation energy for the palladium catalyst to insert itself, making chloronicotinates inherently less reactive than their bromo counterparts.[2] Consequently, reactions with chloro-analogs often necessitate more forcing conditions: higher temperatures, longer reaction times, and, crucially, more sophisticated and electron-rich catalyst systems to facilitate the challenging oxidative addition step.[2] Bromo-nicotinates, with their more labile C-Br bond, react under milder conditions and are often compatible with a broader range of less specialized palladium catalysts.

Visualizing the Catalytic Cycle: The Oxidative Addition Hurdle

The following diagram illustrates the pivotal role of oxidative addition in a generalized palladium-catalyzed cross-coupling reaction. The key difference between using a chloro- or bromo-nicotinate is the energy barrier associated with the first step.

Catalytic_Cycle cluster_reactivity Reactivity: Ar-Br vs. Ar-Cl Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Rate-Determining) Ar-X Transmetalation_Complex Ar-Pd(II)(R)L₂ OA_Complex->Transmetalation_Complex Transmetalation [R-M] Transmetalation_Complex->Pd0 Reductive Elimination  Ar-R ArBr Ar-Br: Lower Activation Energy (Faster Reaction) ArCl Ar-Cl: Higher Activation Energy (Slower Reaction)

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for creating carbon-carbon bonds. The choice between a chloro- or bromo-nicotinate significantly impacts the required reaction conditions.

Reactivity Comparison

Bromo-nicotinates are highly effective substrates for Suzuki couplings, often providing excellent yields with traditional palladium catalysts like Pd(PPh₃)₄ under relatively mild conditions.[3] In contrast, the less reactive chloro-nicotinates typically demand more advanced catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), to achieve comparable efficiency.[4]

Comparative Data

The following table summarizes representative data for the Suzuki-Miyaura coupling of analogous halopyridine systems, illustrating the general performance differences between bromo and chloro substrates.

Halide SubstrateCatalyst SystemConditionsYield (%)Reference
2-Bromo -6-methylisonicotinic acidPd(OAc)₂ / SPhosToluene/H₂O, 100 °CHigh (expected)[2]
2-Chloro -6-methylisonicotinic acidPd(OAc)₂ / SPhosToluene/H₂O, 100 °CModerate to Good[2]
5-Bromo -2-methylpyridin-3-aminePd(PPh₃)₄Dioxane/H₂O, 85-95 °C78-88[3]
Aryl Chloride Pd₂(dba)₃ / P(t-Bu)₃Dioxane, RTGood to Excellent[4]
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Nicotinate Derivative

This protocol is a representative procedure for the Suzuki coupling of an aminobromopyridine, which is structurally analogous to a bromo-nicotinate.[3]

Materials:

  • 2-Amino-5-bromo-4-methylpyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a dry round-bottom flask or reaction vial, add 2-amino-5-bromo-4-methylpyridine, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromopyridine).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow start Combine Reactants: Halonicotinate, Boronic Acid, Base, Pd Catalyst inert Establish Inert Atmosphere (N₂ or Ar) start->inert solvent Add Degassed Solvents (e.g., Dioxane/H₂O) inert->solvent heat Heat Reaction Mixture (e.g., 85-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines.[5] The reactivity difference between chloro- and bromo-nicotinates is particularly pronounced in this reaction, often dictating the feasibility of a transformation.

Reactivity Comparison

Bromo-nicotinates are generally excellent substrates for Buchwald-Hartwig amination, reacting with a wide range of primary and secondary amines under conditions facilitated by catalysts like Pd(OAc)₂ with ligands such as BINAP or DPPF.[6] Chloro-nicotinates, being significantly less reactive, necessitate the use of highly active, sterically hindered phosphine ligands (often referred to as "Buchwald ligands" like BrettPhos) to achieve reasonable yields.[6] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LiHMDS), is crucial for both substrates but especially for the activation of chloro-analogs.[7][8]

Comparative Data

The following table presents representative data for the Buchwald-Hartwig amination of analogous bromopyridine systems.

Halide SubstrateAmineCatalyst SystemBaseConditionsYield (%)Reference
2-Bromo -6-methylpyridineCyclohexane-1,2-diamine[Pd₂(dba)₃] / (±)-BINAPNaOt-BuToluene, 80 °C60[8]
tert-butyl 4-(6-bromo pyridin-2-yl)piperazine-1-carboxylateN-methyl(phenyl)methanaminePd(OAc)₂ / dpppNaOt-BuToluene, Reflux90.7[8]
Aryl Chloride (S)-3-Amino-2-methylpropan-1-olPd(OAc)₂ / BrettPhosK₂CO₃sec-Butanol/H₂OHigh[6]
Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-Aromatic

This is a general procedure for the amination of a bromo-aromatic compound, which can be adapted for bromo-nicotinate substrates.[6]

Materials:

  • Bromo-aromatic compound (1.0 eq)

  • Aniline or other amine (1.5 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq) or Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.08 eq)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk tube, combine the bromo-aromatic compound, the amine, the base, Pd(OAc)₂, and BINAP.

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, rinsing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for the direct coupling of terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[9]

Reactivity Comparison

As with other cross-coupling reactions, bromo-nicotinates are significantly more reactive than their chloro-analogs in Sonogashira couplings. Standard Sonogashira conditions, typically employing a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base, are highly effective for bromo-nicotinates, often proceeding at moderate temperatures.[9] The coupling of chloro-nicotinates is more challenging and generally requires higher temperatures and more robust catalyst systems, sometimes under copper-free conditions with specialized ligands, to achieve good yields.[10]

Comparative Data

The table below provides optimized conditions for the Sonogashira coupling of a bromopyridine derivative, which serves as a good model for bromo-nicotinates.

Halide SubstrateAlkyneCatalyst SystemConditionsYield (%)Reference
2-Amino-3-bromo pyridinePhenylacetylene2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuIEt₃N, DMF, 100 °C, 3 h96[9]
Aryl Chloride Phenylacetylene0.1 mol% Pd(II) β-oxoiminatophosphane complexPiperidine, 40-50 °C, solvent-freeGood[10]
Experimental Protocol: Sonogashira Coupling of a Bromopyridine Derivative

This protocol details the optimized conditions for the coupling of 2-amino-3-bromopyridine with terminal alkynes.[9]

Materials:

  • 2-Amino-3-bromopyridine (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (0.025 eq)

  • Triphenylphosphine (PPh₃) (0.05 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottomed flask, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Evacuate and backfill the flask with Nitrogen.

  • Add anhydrous DMF and stir for 30 minutes under Nitrogen.

  • Add 2-amino-3-bromopyridine, the terminal alkyne, and triethylamine.

  • Heat the reaction mixture to 100 °C for 3 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Combine the organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Strategic Selection: A Decision Framework

The choice between a chloro- and bromo-nicotinate is a strategic one, balancing reactivity against cost and availability. Bromo-nicotinates are the workhorses for routine, predictable cross-couplings, while the less expensive chloro-analogs are viable for large-scale synthesis where the development of a highly optimized, robust catalytic system is justified.

Decision_Framework start Project Goal? reactivity High Reactivity & Mild Conditions Needed? start->reactivity Yes cost Cost & Atom Economy are Primary Drivers? start->cost No bromo Choose Bromo-Nicotinate reactivity->bromo chloro Consider Chloro-Nicotinate cost->chloro bromo_details Advantages: - High reactivity - Milder conditions - Broader catalyst scope - Predictable outcomes bromo->bromo_details chloro_details Considerations: - Lower cost & higher availability - Requires catalyst screening - More forcing conditions - Suitable for process optimization chloro->chloro_details

Caption: Decision framework for selecting a halonicotinate substrate.

Conclusion

In the landscape of palladium-catalyzed cross-coupling reactions, bromo-nicotinates offer superior reactivity, enabling transformations under milder conditions with a wider array of catalysts. This makes them the substrate of choice for rapid analog synthesis and projects where reaction robustness and predictability are paramount. Conversely, chloro-nicotinates, while more challenging to activate, represent a more economical option for large-scale syntheses, provided that the investment in developing a highly active and specialized catalyst system is feasible. By understanding the fundamental principles of C-X bond activation and the practical considerations outlined in this guide, researchers can make informed decisions to accelerate their synthetic programs and achieve their molecular design goals with greater efficiency.

References

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  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...[Link]

  • PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • Milano-Bicocca. (n.d.). Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. [Link]

  • ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • ResearchGate. (2025, August 7). Recent Advances in Sonogashira Reactions. [Link]

  • ResearchGate. (2025, August 6). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. [Link]

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A Comparative Spectroscopic Guide to Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the spectroscopic properties of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predicted data and compares it with the available experimental data of two structurally related alternatives: Ethyl 6-chloro-5-cyano-2-methylnicotinate and Ethyl 2-chloro-5-(trifluoromethyl)nicotinate . This approach allows for a robust understanding of the key spectroscopic features and how they are influenced by specific structural moieties.

This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the identification and characterization of complex organic molecules.

Introduction to this compound

This compound is a highly functionalized pyridine derivative. Its structure, featuring a trifluoromethyl group, a cyano group, a chloro substituent, and an ethyl ester, makes it a valuable building block in the synthesis of novel bioactive compounds. The precise characterization of this molecule is paramount for ensuring the purity and identity of downstream products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Below is a visual representation of the chemical structures of the primary compound and its selected alternatives.

cluster_main This compound cluster_alt1 Ethyl 6-chloro-5-cyano-2-methylnicotinate cluster_alt2 Ethyl 2-chloro-5-(trifluoromethyl)nicotinate A C₁₀H₆ClF₃N₂O₂ B C₁₀H₉ClN₂O₂ A->B CF₃ → CH₃ C C₉H₇ClF₃NO₂ A->C Remove CN

Figure 1. Chemical structures of the target compound and its analogs.

Spectroscopic Data Comparison

This section presents a comparative overview of the expected and available spectroscopic data for the three compounds.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and elemental composition.

Table 1: Comparison of Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)
This compoundC₁₀H₆ClF₃N₂O₂278.62279.01428[1]
Ethyl 6-chloro-5-cyano-2-methylnicotinateC₁₀H₉ClN₂O₂224.65225.04253[2]
Ethyl 2-chloro-5-(trifluoromethyl)nicotinateC₉H₇ClF₃NO₂253.61Not available

Note: The predicted [M+H]⁺ value for this compound is sourced from PubChem.[1]

The high-resolution mass spectrum is expected to show the characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Table 2: Expected ¹H NMR Chemical Shifts (δ) in ppm

ProtonsThis compound (Predicted)Ethyl 6-chloro-5-cyano-2-methylnicotinate (Reference)Ethyl 2-chloro-5-(trifluoromethyl)nicotinate (Reference)
Pyridine-H~8.5 (s)~8.2 (s)~8.7 (d), ~8.2 (d)
-OCH₂CH₃~4.5 (q)~4.4 (q)~4.4 (q)
-OCH₂CH₃~1.4 (t)~1.4 (t)~1.4 (t)
-CH₃ (on ring)N/A~2.8 (s)N/A

The key difference in the ¹H NMR spectra will be the presence of a singlet around 2.8 ppm for the methyl group in Ethyl 6-chloro-5-cyano-2-methylnicotinate. The aromatic proton in the trifluoromethyl and methyl analogs is expected to be a singlet, whereas in Ethyl 2-chloro-5-(trifluoromethyl)nicotinate, two doublets would be observed due to proton-proton coupling on the pyridine ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Table 3: Expected ¹³C NMR Chemical Shifts (δ) in ppm

CarbonThis compound (Predicted)Ethyl 6-chloro-5-cyano-2-methylnicotinate (Reference)Ethyl 2-chloro-5-(trifluoromethyl)nicotinate (Reference)
C=O~163~164~163
Pyridine-C (various)~155, ~150, ~140, ~130, ~115~160, ~152, ~140, ~125, ~110~150, ~145, ~135, ~125
-CF₃~120 (q)N/A~122 (q)
-CN~115~116N/A
-OCH₂CH₃~63~62~62
-OCH₂CH₃~14~14~14
-CH₃ (on ring)N/A~25N/A

The most notable features in the ¹³C NMR spectra will be the quartet around 120-122 ppm for the trifluoromethyl group due to carbon-fluorine coupling and the signal for the cyano group around 115 ppm. The methyl analog will instead show a signal for the methyl carbon at approximately 25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Key IR Absorption Bands (cm⁻¹)

Functional GroupExpected Wavenumber (cm⁻¹)
C≡N (Nitrile)2240-2220
C=O (Ester)1750-1730
C=C, C=N (Aromatic)1600-1450
C-F (Trifluoromethyl)1350-1150 (strong, multiple bands)
C-Cl850-550

The IR spectrum of this compound is expected to be characterized by a sharp absorption band for the nitrile group, a strong carbonyl stretch for the ester, and very strong, complex absorptions in the 1350-1150 cm⁻¹ region, characteristic of the C-F bonds of the trifluoromethyl group.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. These should be adapted based on the specific instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D

Figure 2. General workflow for NMR spectroscopy.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[4]

    • Transfer the solution to a 5 mm NMR tube.[3]

    • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).[4]

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.[3]

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[3]

    • Tune and match the probe to the desired nucleus (¹H or ¹³C).[3]

  • Data Acquisition :

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

    • Acquire the free induction decay (FID) signal.

  • Data Processing :

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.[5]

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[6]

    • Place a small amount of the solid sample directly onto the crystal.[6]

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[6]

  • Data Acquisition :

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Analysis :

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

A Sample Introduction B Ionization A->B C Mass Analysis B->C D Detection C->D

Figure 3. Fundamental steps in mass spectrometry.

  • Sample Preparation :

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup and Data Acquisition :

    • Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[7]

    • Introduce the sample solution into the mass spectrometer, often via direct infusion or coupled with a liquid chromatograph.

    • Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve high mass accuracy.[8]

  • Data Analysis :

    • Determine the m/z of the molecular ion and any significant fragment ions.

    • For HRMS data, use the accurate mass to determine the elemental composition.[8]

    • Analyze the isotopic pattern to confirm the presence of elements like chlorine.

Conclusion

This guide provides a framework for the spectroscopic characterization of this compound and its analogs. While a complete experimental dataset for the primary compound is not publicly available, the comparative analysis with structurally similar molecules offers valuable insights into its expected spectroscopic features. The provided experimental protocols serve as a practical guide for researchers to obtain and interpret the necessary data for the unambiguous identification and quality control of these important chemical entities.

References

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame. Available at: [Link]

  • Bristow, A. W. T., & Webb, K. S. (2003). Methodology for Accurate Mass Measurement of Small Molecules. LGC. Available at: [Link]

  • Sample preparation for FT-IR. University of California, Los Angeles. Available at: [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Available at: [Link]

  • U.S. Environmental Protection Agency. (2017, August 2). Protocol for the Use of Extractive Fourier Transform Infrared (FTIR) Spectrometry for the Analyses of Gaseous Emissions from Stationary Sources. Available at: [Link]

  • STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. The Hong Kong University of Science and Technology. Available at: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]

  • Guide to FT-IR Spectroscopy. Bruker. Available at: [Link]

  • Seton Hall University 200 MHz MR SOP manual. (2012, January 14). Seton Hall University. Available at: [Link]

  • Kero, F., & Langley, G. J. (2018). Quantifying Small Molecules by Mass Spectrometry. LCGC International, 31(11). Available at: [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • National Measurement Laboratory. (n.d.). Best Practice Guide - for Generating Mass Spectra. LGC. Available at: [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Iowa State University. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 6-5 Mass Spectrometry of Small Molecules- Magnetic-Sector Instruments. Retrieved from [Link]

  • Mass Spectrometry analysis of Small molecules. (2013, February 7). SlideShare. Available at: [Link]

  • Amerigo Scientific. (n.d.). Ethyl 2-Chloromethyl-6-(trifluoromethyl)nicotinate. Retrieved from [Link]

  • Reich, H. J. (2021, October 20). Organic Chemistry Data. ACS Division of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-chloro-5-cyano-2-methylnicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Patsnap. (n.d.). Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.

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Safety Operating Guide

Navigating the Safe Disposal of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate, a halogenated and trifluoromethylated pyridine derivative, requires a multi-faceted disposal strategy that addresses its specific chemical hazards. This guide delineates the necessary precautions, procedural steps, and underlying scientific principles for its proper disposal.

Hazard Identification and Immediate Safety Precautions

Understanding the inherent risks associated with this compound is the first line of defense in ensuring safe handling and disposal.

Summary of Hazards

Based on available safety data, this compound presents the following primary hazards[1]:

Hazard ClassificationCategoryGHS Pictogram
Acute Toxicity, OralCategory 4pictogram
Skin Corrosion/IrritationCategory 2pictogram
Serious Eye Damage/Eye IrritationCategory 2Apictogram
Hazardous to the Aquatic Environment, Acute HazardCategory 2pictogram
Hazardous to the Aquatic Environment, Long-term HazardCategory 2pictogram

GHS pictograms are illustrative and should be confirmed with the specific Safety Data Sheet.

Immediate Actions and Personal Protective Equipment (PPE)

Prior to handling, it is imperative to be equipped with the appropriate PPE to mitigate exposure risks. The causality behind these choices is rooted in the compound's irritant and potentially toxic nature.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for integrity before each use.

  • Eye Protection: Chemical safety goggles are mandatory to prevent contact with the eyes, which can cause serious irritation[1]. A face shield should be used when there is a risk of splashing.

  • Skin and Body Protection: A lab coat must be worn. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Waste Segregation and Containment: The First Step in Proper Disposal

Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and to ensure compliant disposal.

Halogenated Waste Stream

This compound is a halogenated organic compound due to the presence of chlorine and fluorine. It must be collected in a designated "Halogenated Organic Waste" container.

Causality: Co-mingling halogenated and non-halogenated waste streams can lead to the formation of highly toxic and corrosive byproducts, such as hydrochloric acid (HCl) and hydrofluoric acid (HF), during incineration, which is a common disposal method for organic waste.

Waste Container Selection and Labeling

The choice of waste container is dictated by chemical compatibility to ensure safe containment.

Container MaterialCompatibilityRationale
Borosilicate GlassRecommended High chemical resistance to a wide range of organic compounds.
High-Density Polyethylene (HDPE)Acceptable for short-term storage Good resistance to many chemicals, but prolonged contact with certain organic solvents can cause swelling or degradation[2][3][4][5].

Labeling Protocol:

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • The approximate concentration and quantity

  • The primary hazard(s) (e.g., "Toxic," "Irritant")

  • The date of accumulation

G cluster_collection Waste Collection cluster_disposal Disposal Pathway start Generate Waste (this compound) ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe container Select Compatible Container (Glass or HDPE) ppe->container labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards - Date container->labeling segregation Segregate as 'Halogenated Organic Waste' labeling->segregation storage Store in a designated, well-ventilated area segregation->storage disposal_request Arrange for disposal by a licensed hazardous waste contractor storage->disposal_request

Caption: Workflow for the collection and disposal of this compound waste.

On-site Chemical Treatment: A Considered Approach

For laboratories equipped to do so, chemical treatment to reduce the hazard of the waste before disposal can be a responsible option. The following protocol is based on the known reactivity of the functional groups present in the molecule: the ester, the nitrile, and the halogenated pyridine ring. This procedure should be validated on a small scale in a controlled laboratory setting before being applied to bulk waste.

Principle of Hydrolysis

The ester and nitrile functionalities of this compound can be hydrolyzed under basic conditions to the corresponding carboxylate and carboxamide, and potentially further to the carboxylic acid upon acidification. This process can reduce the compound's toxicity and volatility.

Reaction Scheme (Postulated):

Initial Hydrolysis: this compound + NaOH → Sodium 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate + Ethanol

Further Hydrolysis of Nitrile (slower): Sodium 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate + H₂O/NaOH → Sodium 6-chloro-5-carbamoyl-2-(trifluoromethyl)nicotinate

Experimental Protocol for Small-Scale Treatment

Materials:

  • Waste containing this compound

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Stir plate and stir bar

  • Fume hood

  • Appropriate reaction vessel (e.g., round-bottom flask with condenser)

  • pH paper or pH meter

Procedure:

  • Preparation: In a certified chemical fume hood, place the waste containing this compound into a suitable reaction vessel.

  • Basification: Slowly add an excess of 2M sodium hydroxide solution while stirring. The reaction may be exothermic; control the rate of addition to maintain a safe temperature.

  • Reaction: Gently heat the mixture under reflux for several hours to facilitate hydrolysis. The exact time will depend on the concentration of the waste and should be determined through small-scale trials.

  • Cooling and Neutralization: Allow the mixture to cool to room temperature. Carefully neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7. Monitor the pH closely.

  • Disposal of Treated Waste: The resulting aqueous solution, while potentially less hazardous, should still be collected as halogenated aqueous waste and disposed of through a licensed hazardous waste contractor.

Self-Validation: The efficacy of the hydrolysis can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

Final Disposal Pathway

Whether treated or not, the final disposal of this compound and its derivatives must be conducted by a licensed and certified hazardous waste disposal company. This is non-negotiable and ensures compliance with local, state, and federal regulations.

Caption: Decision-making workflow for the disposal of this compound.

By adhering to these rigorous and scientifically-grounded procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Arctom, CAS NO. 175277-73-3 | this compound. Available at: [Link]

  • Braskem, Polyethylene chemical resistance. Available at: [Link]

  • CP Lab Safety, LDPE Chemical Compatibility Chart. Available at: [Link]

  • Cipax, Chemical resistance of high and low density polyethylene. Available at: [Link]

  • Growing Labs, Chemical Resistances of Common Plastics. Available at: [Link]

  • ResearchGate, Hydrolysis profiles of ethyl nicotinate (EN) to nicotinic acid (NA) at.... Available at: [Link]

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A Comprehensive Guide to the Safe Handling of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate (CAS RN 175277-73-3). As a Senior Application Scientist, this document synthesizes technical data with field-proven safety protocols to ensure the well-being of laboratory personnel and compliance with regulatory standards. The procedures outlined are designed to be a self-validating system, grounded in established safety principles from authoritative sources.

Understanding the Hazard: A Proactive Approach to Safety

The Occupational Safety and Health Administration (OSHA) provides guidelines for handling cytotoxic and hazardous drugs in a laboratory setting, which serve as a foundational reference for establishing safe work practices.[4][5][6] These guidelines emphasize minimizing exposure through a combination of engineering controls, personal protective equipment, and stringent operational protocols.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to preventing chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene glovesProvides protection against incidental splashes and contact with organic solvents.[7] Double gloving is recommended for extended handling periods.
Eye Protection Chemical splash gogglesSafety glasses do not provide a complete seal and are inadequate for protecting against significant chemical splashes.[8]
Body Protection Chemical-resistant lab coat or apronProtects against spills and contamination of personal clothing.[7]
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[1]

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

Operational Plan: From Receipt to Disposal

A structured operational plan minimizes the risk of exposure and ensures a safe laboratory environment.

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • The storage area should be clearly labeled with appropriate hazard warnings.

  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Use disposable equipment (e.g., weighing papers, spatulas) whenever possible to reduce cleaning and potential for contamination.

  • If creating solutions, add the solid to the solvent slowly to avoid splashing.

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels for the initial absorption of a large spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Reporting: Report the incident to the laboratory supervisor and follow institutional reporting procedures.

Spill_Response Alert Alert Personnel Evacuate Evacuate Area Alert->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Emergency Spill Response Plan

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. The U.S. Environmental Protection Agency (EPA) provides comprehensive guidelines for the management of hazardous waste.[9][10][11]

  • Waste Identification: All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[12]

  • Waste Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

  • Container Management: Ensure the waste container is compatible with the chemical and is kept closed except when adding waste.[10] The container must be labeled with "Hazardous Waste" and the specific contents.[9]

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable waste management company.[12] Follow all local, state, and federal regulations for hazardous waste disposal.[13]

Emergency Procedures: Preparedness is Key
Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]

By adhering to these guidelines, researchers can create a safe and compliant laboratory environment for the handling of this compound, ensuring both personal safety and the integrity of their research.

References

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (URL: [Link])

  • Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration. (URL: [Link])

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. (URL: [Link])

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed. (URL: [Link])

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (URL: [Link])

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. (URL: [Link])

  • Proper Handling of Hazardous Waste Guide - EPA. (URL: [Link])

  • Material Safety Data Sheet - Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate - Cole-Parmer. (URL: [Link])

  • Best Practices for Hazardous Waste Disposal - AEG Environmental. (URL: [Link])

  • Personal Protective Equipment (PPE) - CHEMM. (URL: [Link])

  • Personal Protective Equipment | US EPA. (URL: [Link])

  • Hazardous Waste | US EPA. (URL: [Link])

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (URL: [Link])

  • Safe handling of cytotoxics: guideline recommendations - PMC - PubMed Central. (URL: [Link])

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (URL: [Link])

  • Lab Safety Equipment & PPE - ChemTalk. (URL: [Link])

  • This compound. (URL: [Link])

  • This compound (C10H6ClF3N2O2) - PubChemLite. (URL: [Link])

  • Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem. (URL: [Link])

  • Safety Data Sheet: Nicotinic acid - Carl ROTH. (URL: [Link])

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×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

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